13Z,16Z-Docosadienoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H74N7O17P3S |
|---|---|
分子量 |
1086.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z)-docosa-13,16-dienethioate |
InChI |
InChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36?,37?,38+,42-/m1/s1 |
InChI 键 |
ZLXWEKYVHIYDIY-FXJMERBRSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Endogenous Role of 13Z,16Z-Docosadienoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13Z,16Z-Docosadienoyl-CoA is a pivotal, yet often overlooked, intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). As the activated form of 13Z,16Z-docosadienoic acid, this acyl-CoA thioester stands at a critical metabolic crossroads, directing its carbon skeleton towards either catabolic energy production or anabolic storage and signaling lipid synthesis. This technical guide provides an in-depth exploration of the endogenous role of this compound, consolidating current knowledge on its synthesis, metabolic fate, and regulatory functions. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in lipidomics, metabolic diseases, and drug development.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and their CoA esters are integral components of cellular lipid networks. This compound, a derivative of the omega-6 fatty acid linoleic acid, is a key metabolite in this class. Its precursor, 13Z,16Z-docosadienoic acid, is recognized as a signaling molecule, notably as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2] The activation of FFAR4 by this fatty acid triggers downstream signaling cascades that influence a range of physiological processes, including metabolic regulation and inflammation.[1][3] Understanding the complete lifecycle of this compound, from its synthesis to its ultimate metabolic fate, is crucial for elucidating its full physiological and pathological significance.
Synthesis of this compound
The biosynthesis of 13Z,16Z-docosadienoic acid, the precursor to its CoA ester, originates from the essential fatty acid linoleic acid (18:2n-6). This process involves a series of desaturation and elongation reactions primarily localized to the endoplasmic reticulum (ER). The key enzymatic steps are catalyzed by fatty acid desaturases (FADS) and elongases of very long chain fatty acids (ELOVL). Once synthesized, 13Z,16Z-docosadienoic acid is activated to its CoA thioester by long-chain acyl-CoA synthetases (ACSLs).
Metabolic Fates of this compound
Once formed, this compound can enter several metabolic pathways. The primary routes are its catabolism through peroxisomal β-oxidation for energy production and its potential incorporation into complex lipids for storage or structural purposes.
Catabolism: Peroxisomal β-Oxidation
Due to its chain length, the β-oxidation of this compound is initiated in the peroxisomes.[4] The presence of cis double bonds at unconventional positions necessitates the action of auxiliary enzymes in addition to the core β-oxidation machinery. A key enzyme in this process is 2,4-dienoyl-CoA reductase, which is crucial for the metabolism of polyunsaturated fatty acids.
Anabolism: Incorporation into Complex Lipids
While direct evidence for the specific incorporation of this compound into complex lipids is limited, it is plausible that it serves as a substrate for acyltransferases involved in the synthesis of triglycerides (for energy storage in lipid droplets) and phospholipids (B1166683) (for membrane structure). Long-chain acyl-CoAs are known substrates for diacylglycerol acyltransferase (DGAT) and other acyltransferases.[5][6][7]
Signaling Role of the Precursor Fatty Acid
The free fatty acid, 13Z,16Z-docosadienoic acid, is a potent agonist of FFAR4 (GPR120).[1][2] Activation of this receptor initiates downstream signaling cascades that have significant metabolic and anti-inflammatory effects.
Quantitative Data
Quantitative data on the metabolism and cellular concentrations of this compound are sparse. The following tables summarize the available quantitative information, primarily focusing on the enzymatic activity with related substrates and the signaling effects of the precursor fatty acid.
Table 1: Kinetic Parameters of Human Peroxisomal 2,4-Dienoyl-CoA Reductase (DECR2)
| Substrate | K_m (µM) | V_max (µmol/min/mg) |
|---|---|---|
| Structurally similar C22 PUFA-CoA | Not explicitly reported | Not explicitly reported |
| 2,4-Hexadienoyl-CoA | 59 | 1.75 |
| 2,4-Decadienoyl-CoA | 6 | 1.37 |
Note: While specific kinetic data for this compound with DECR2 is unavailable, the activity with a C22 analogue supports its role as a substrate.[8]
Table 2: Effect of 13Z,16Z-Docosadienoic Acid on Ghrelin Secretion
| Cell Type | Concentration of 13Z,16Z-Docosadienoic Acid | Percentage of Baseline Ghrelin Release |
|---|---|---|
| Isolated pure gastric ghrelin-expressing GFP (Ghr-GFP) cells | 2 µM | 31.5 ± 2.9% |
[1]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples.
-
Sample Preparation (Tissue):
-
Homogenize frozen tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).
-
Vortex vigorously and centrifuge to pellet proteins.
-
Collect the supernatant, dry it under a stream of nitrogen, and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for this compound.
-
Assay for 2,4-Dienoyl-CoA Reductase Activity
This spectrophotometric assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the consumption of NADPH.[8]
-
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is proportional to the enzyme activity.
-
Reaction Mixture (in a cuvette):
-
100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
100 µM NADPH.
-
Enzyme preparation (e.g., purified enzyme or cell lysate).
-
-
Procedure:
-
Incubate the reaction mixture to allow for temperature equilibration.
-
Initiate the reaction by adding a 2,4-dienoyl-CoA substrate (e.g., 2,4-hexadienoyl-CoA).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
-
Conclusion
This compound is a multifaceted molecule in lipid metabolism. Its well-defined role in peroxisomal β-oxidation underscores its importance in energy homeostasis. Furthermore, the potent signaling activity of its precursor fatty acid via FFAR4 highlights its involvement in intricate regulatory networks controlling metabolism and inflammation. While its direct roles in the synthesis of complex lipids and as a potential allosteric regulator are less characterized, these represent exciting avenues for future research. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to further investigate the endogenous functions of this compound and its potential as a therapeutic target in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 13Z,16Z-Docosadienoyl-CoA: Discovery, Characterization, and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 13Z,16Z-Docosadienoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. The document details its discovery in natural sources, its biosynthesis from linoleic acid, and its metabolic degradation through peroxisomal β-oxidation. A comparative analysis of the two primary catabolic pathways—the 2,4-dienoyl-CoA reductase-dependent pathway and the alternative epimerase pathway—is presented, supported by available quantitative data. Detailed experimental protocols for the synthesis, extraction, quantification, and enzymatic analysis of this compound and its precursors are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying biochemical processes.
Introduction
This compound is the activated form of 13Z,16Z-docosadienoic acid, a 22-carbon polyunsaturated fatty acid (PUFA) belonging to the omega-6 family.[1] As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it serves as a key intermediate in lipid metabolism, contributing to the synthesis of complex lipids and serving as a substrate for energy production.[2] The presence of cis double bonds at positions 13 and 16 necessitates specialized enzymatic machinery for its complete catabolism, distinguishing its metabolic fate from that of saturated fatty acids.[3] This guide delves into the discovery, biochemical characterization, and metabolic significance of this important molecule.
Discovery and Natural Occurrence
13Z,16Z-Docosadienoic acid, the precursor to its CoA ester, is a naturally occurring fatty acid found in a variety of biological sources.[4][5][6] It has been identified in mammals, fish, plants, and anaerobic fungi.[4] In the plant kingdom, it is notably present in the seed oils of the Cruciferae (Brassicaceae) and Ranunculaceae families.[1] In mammals, it is a minor component of complex lipids in various tissues, plasma, and erythrocytes, with its concentration influenced by diet and metabolic status.[1]
Table 1: Quantitative Data of 13Z,16Z-Docosadienoic Acid in Natural Sources [1]
| Source Category | Species/Tissue | Family | Concentration (% of total fatty acids) |
| Plant Seed Oils | Caltha palustris | Ranunculaceae | 1.8 |
| Anemone nemorosa | Ranunculaceae | 1.1 | |
| Ranunculus acris | Ranunculaceae | 0.9 | |
| Brassica napus (Rapeseed) | Brassicaceae | <0.5 | |
| Sinapis alba (White Mustard) | Brassicaceae | <0.5 | |
| Mammalian Tissues | Various | - | Minor component, variable |
Biosynthesis of this compound
The biosynthesis of this compound begins with the dietary essential fatty acid, linoleic acid (18:2n-6). Through a series of elongation and desaturation reactions primarily localized in the endoplasmic reticulum, linoleic acid is converted to 13Z,16Z-docosadienoic acid. This fatty acid is then activated to its CoA thioester by the action of long-chain acyl-CoA synthetases (ACSLs).
Figure 1: Biosynthetic pathway of this compound.
Metabolic Fate: Peroxisomal β-Oxidation
The catabolism of very-long-chain fatty acids like this compound predominantly occurs in the peroxisomes. The presence of cis double bonds prevents direct processing by the core β-oxidation enzymes, necessitating auxiliary enzymes. Two main pathways have been identified for the degradation of the 2,4-dienoyl-CoA intermediate that is formed.
The 2,4-Dienoyl-CoA Reductase Pathway
This is considered the primary pathway for the metabolism of PUFAs.[3] During β-oxidation, a 2,4-dienoyl-CoA intermediate is formed. The NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) reduces this intermediate to a trans-3-enoyl-CoA. An isomerase then converts this product to a trans-2-enoyl-CoA, which can re-enter the standard β-oxidation spiral.[3]
The Alternative Epimerase Pathway
An alternative route involves the action of 3-hydroxyacyl-CoA epimerase.[3] In this pathway, the 2,4-dienoyl-CoA intermediate undergoes one more cycle of standard β-oxidation, leading to a D-3-hydroxyacyl-CoA intermediate. The epimerase then converts this D-isomer to the L-isomer, which can be further processed by the core β-oxidation enzymes.[3] The "3-hydroxyacyl-CoA epimerase" activity is often a result of the combined actions of two enoyl-CoA hydratases with opposing stereospecificities.[3]
Figure 2: Metabolic fate of this compound.
Quantitative Comparison of Metabolic Pathways
A direct quantitative comparison of the efficiency of the 2,4-dienoyl-CoA reductase and the epimerase pathways for this compound is limited by the lack of available kinetic data for the epimerase pathway with very-long-chain substrates.[3] However, kinetic parameters for human peroxisomal 2,4-dienoyl-CoA reductase (DECR2) with a structurally similar C22 polyunsaturated fatty acid provide insight into its efficacy.[3]
Table 2: Kinetic Parameters of Human Peroxisomal 2,4-Dienoyl-CoA Reductase (DECR2) with a C22 Substrate [3]
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| C22 Polyunsaturated Fatty Acyl-CoA | 25 | 150 |
| Epimerase Pathway with C22 Substrates | Not Available | Not Available |
Note: The provided Km value for the C22 substrate of DECR2, while not for the exact target molecule, supports its capability to process very-long-chain polyunsaturated fatty acids.[3]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for the enzymatic synthesis of long-chain acyl-CoAs.[2]
Materials:
-
13Z,16Z-Docosadienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (commercially available or purified)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and acyl-CoA synthetase.
-
Initiation: Add 13Z,16Z-docosadienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Purification: Purify the resulting this compound using reversed-phase HPLC.
-
Quantification: Determine the concentration and specific activity of the purified product using a combination of UV spectrophotometry (for CoA) and an appropriate method for the fatty acid portion.
Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods for measuring the activity of 2,4-dienoyl-CoA reductase.[3]
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a 2,4-dienoyl-CoA substrate.[3]
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH (10 mM stock solution)
-
2,4-Hexadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate) (1 mM stock solution)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
100 µL of 10 mM NADPH
-
-
Add a known amount of the enzyme preparation to the reaction mixture.
-
Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the 1 mM 2,4-hexadienoyl-CoA substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 2-3 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Figure 3: Experimental workflow for 2,4-dienoyl-CoA reductase assay.
Conclusion
This compound is a significant very-long-chain polyunsaturated fatty acyl-CoA with a well-defined biosynthetic pathway originating from linoleic acid. Its catabolism is primarily handled by the peroxisomal β-oxidation machinery, with the 2,4-dienoyl-CoA reductase pathway playing a crucial role. While an alternative epimerase pathway exists, a lack of quantitative data for very-long-chain substrates makes a direct performance comparison challenging.[3] The provided experimental protocols offer a foundation for researchers to further investigate the synthesis, metabolism, and biological functions of this important lipid molecule. Future research should focus on elucidating the kinetic parameters of the epimerase pathway enzymes with VLCFA substrates to gain a more complete understanding of their relative contributions to PUFA metabolism. For drug development professionals, targeting the enzymes involved in the metabolism of this compound could offer novel therapeutic strategies for metabolic diseases.
References
The Enzymatic Architecture of 13Z,16Z-Docosadienoyl-CoA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13Z,16Z-Docosadienoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) whose precise biological functions and biosynthetic pathways are still under investigation. As an activated form of its corresponding fatty acid, it is presumed to be an intermediate in various metabolic processes, including the synthesis of complex lipids and potentially in cellular signaling. This technical guide provides a comprehensive overview of the putative enzymatic players involved in the biosynthesis of this compound, drawing upon the established principles of fatty acid metabolism. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on related VLC-PUFAs to propose a plausible biosynthetic pathway and to provide adaptable experimental protocols for its investigation. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their coenzyme A (CoA) esters are critical components of cellular lipids and are involved in a myriad of physiological processes. The activation of fatty acids to their acyl-CoA thioesters is a prerequisite for their participation in metabolic pathways such as β-oxidation, elongation, desaturation, and incorporation into complex lipids like phospholipids (B1166683) and triglycerides.[1] While the biosynthesis of many common fatty acyl-CoAs is well-characterized, the pathways leading to specific, less abundant isomers like this compound are not extensively documented.
This guide will delineate a hypothetical biosynthetic pathway for this compound, focusing on the key enzyme families likely involved:
-
Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the initial activation of free fatty acids to their corresponding acyl-CoA esters.
-
Fatty Acid Elongases (ELOVLs): These enzymes are responsible for extending the carbon chain of fatty acyl-CoAs.
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions within the fatty acyl chain.
Detailed experimental protocols for the characterization of these enzymes and the analysis of their products are provided to facilitate further research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is likely to occur in the endoplasmic reticulum and involves a series of enzymatic reactions that elongate and desaturate a shorter, pre-existing fatty acyl-CoA precursor. A plausible pathway, inferred from known fatty acid metabolic routes, is illustrated below.
Caption: Proposed biosynthetic pathways for this compound.
Key Enzymes and Their Characteristics
Long-Chain Acyl-CoA Synthetases (ACSLs)
ACSLs are a family of enzymes that catalyze the ATP-dependent activation of free fatty acids to their corresponding acyl-CoAs, a critical step for their subsequent metabolism.[2] Different ACSL isoforms exhibit distinct tissue distributions, subcellular localizations, and substrate specificities.[2] While the specific ACSL that activates (13Z,16Z)-docosadienoic acid has not been identified, it is likely that one or more of the very-long-chain ACSL isoforms are involved.
Table 1: Substrate Specificities of Selected Long-Chain Acyl-CoA Synthetases
| Enzyme Family | Example Isoform | Preferred Substrates | Tissue Distribution | Reference |
| ACSL | ACSL1 | C16-C20 fatty acids | Liver, adipose tissue, heart | [2] |
| ACSL | ACSL4 | Arachidonic acid, eicosapentaenoic acid | Steroidogenic tissues, brain | [2] |
| ACSL | ACSL5 | C16-C22 fatty acids | Small intestine, liver | [2] |
| FATP/Acsvl | FATP2a | Very-long-chain fatty acids (C22-C26) | Liver, kidney | [3] |
Fatty Acid Elongases (ELOVLs)
The ELOVL family of enzymes catalyzes the rate-limiting condensation step in the fatty acid elongation cycle, which extends the carbon chain by two units.[4][5] There are seven mammalian ELOVLs (ELOVL1-7), each with distinct substrate preferences for the chain length and degree of saturation of the fatty acyl-CoA.[6] The synthesis of a C22 fatty acid like docosadienoic acid would require the action of elongases that can accommodate C20 and longer acyl-CoA substrates.
Table 2: Substrate Preferences of Human ELOVL Elongases
| Enzyme | Primary Substrates | Products | Potential Role in C22:2 Synthesis | Reference |
| ELOVL1 | C12:0-C16:0 SFA | C18:0-C26:0 SFA | Unlikely | [6] |
| ELOVL2 | C18-C22 PUFA | C20-C24 PUFA | Possible for C20 to C22 elongation | [6] |
| ELOVL3 | C16-C22 SFA & MUFA | C18-C24 SFA & MUFA | Unlikely | [6] |
| ELOVL4 | ≥C24 VLC-PUFA | ≥C26 VLC-PUFA | Unlikely for initial steps | [6] |
| ELOVL5 | C16-C20 PUFA | C18-C22 PUFA | Possible for C18 to C20 and C20 to C22 elongation | [7] |
| ELOVL6 | C12-C16 SFA & MUFA | C14-C18 SFA & MUFA | Unlikely | [8] |
| ELOVL7 | C16-C18 SFA & MUFA | C18-C20 SFA & MUFA | Unlikely | [4][5] |
Based on the known substrate specificities, ELOVL2 and ELOVL5 are the most likely candidates for the elongation steps in the biosynthesis of C22 polyunsaturated fatty acids.
Fatty Acid Desaturases (FADS)
Fatty acid desaturases are a family of enzymes that introduce double bonds into fatty acyl chains. In mammals, the most well-characterized are the stearoyl-CoA desaturases (SCDs) and the Δ5 and Δ6 desaturases (FADS1 and FADS2, respectively).[9] These enzymes exhibit strict regioselectivity. The formation of the 13Z and 16Z double bonds in docosadienoic acid likely involves a series of desaturation and elongation steps, potentially involving known or novel desaturases. The exact desaturases responsible for creating the specific double bond pattern in 13Z,16Z-docosadienoic acid are not known.
Table 3: Characteristics of Key Human Fatty Acid Desaturases
| Enzyme | Gene Name | Common Substrates | Products | Potential Role | Reference |
| Δ9-Desaturase | SCD1 | 16:0-CoA, 18:0-CoA | 16:1n-7-CoA, 18:1n-9-CoA | Precursor synthesis | [9] |
| Δ6-Desaturase | FADS2 | 18:2n-6-CoA, 18:3n-3-CoA | 18:3n-6-CoA, 18:4n-3-CoA | Early desaturation step | [10][11] |
| Δ5-Desaturase | FADS1 | 20:3n-6-CoA, 20:4n-3-CoA | 20:4n-6-CoA, 20:5n-3-CoA | Later desaturation step | [12] |
Experimental Protocols
The following protocols are generalized methods that can be adapted for the study of the enzymes involved in this compound biosynthesis.
Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from its free fatty acid precursor using a commercially available long-chain acyl-CoA synthetase.
Caption: Workflow for the enzymatic synthesis of this compound.
Materials:
-
(13Z,16Z)-docosadienoic acid
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100 (optional, for solubilizing the fatty acid)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, and DTT.
-
Add (13Z,16Z)-docosadienoic acid (solubilized in a small amount of Triton X-100 if necessary).
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by adding an organic solvent (e.g., isopropanol/heptane/sulfuric acid) or by acidification.
-
The synthesized this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Assay of Fatty Acid Elongase (ELOVL) Activity
This protocol outlines a method for measuring the activity of ELOVL enzymes using a radiolabeled substrate.
Materials:
-
Microsomal preparations from cells or tissues expressing the ELOVL of interest
-
Acyl-CoA substrate (e.g., C20:2-CoA)
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, acyl-CoA substrate, and NADPH in the reaction buffer.
-
Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or HPLC with radioactivity detection.
Assay of Fatty Acid Desaturase (FADS) Activity
This protocol describes a method to measure FADS activity by monitoring the conversion of a substrate fatty acid to its desaturated product.
Caption: Experimental workflow for assaying fatty acid desaturase activity.
Materials:
-
Cell culture expressing the desaturase of interest
-
Fatty acid substrate (e.g., a precursor to 13Z,16Z-docosadienoic acid)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Reagents for transesterification (e.g., methanolic HCl or BF₃ in methanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Incubate the cells with the fatty acid substrate for a specific time.
-
Harvest the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by transesterification.
-
Extract the FAMEs and analyze them by GC-MS.
-
Identify and quantify the substrate and product FAMEs.
-
Calculate the desaturase activity as the ratio of the product to the sum of the product and substrate.[13]
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[1]
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Extract the acyl-CoAs using a solvent system such as acetonitrile/isopropanol/water.
-
Purify and concentrate the acyl-CoAs using solid-phase extraction (SPE).
LC-MS/MS Conditions (General Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid or 10 mM ammonium acetate.[1]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound.[1]
Conclusion and Future Directions
The biosynthesis of this compound is a complex process that likely involves the coordinated action of long-chain acyl-CoA synthetases, fatty acid elongases, and fatty acid desaturases. While the exact enzymatic players remain to be definitively identified, this guide provides a robust framework based on our current understanding of fatty acid metabolism. The provided experimental protocols offer a starting point for researchers to investigate the synthesis and function of this and other novel VLC-PUFA-CoAs.
Future research should focus on:
-
The identification and characterization of the specific ACSL, ELOVL, and FADS enzymes responsible for the synthesis of this compound.
-
The determination of the kinetic parameters of these enzymes with the relevant substrates.
-
The elucidation of the biological roles of this compound in health and disease.
A deeper understanding of the biosynthesis of this compound and other VLC-PUFA-CoAs will provide valuable insights into lipid metabolism and may reveal new therapeutic targets for the treatment of metabolic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Human Fatty Acid Transport Protein 2a/Very Long Chain Acyl-CoA Synthe" by Elaina M. Melton, Ronald Cerny et al. [digitalcommons.unl.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning and expression characterization of elongation of very long-chain fatty acids protein 6 (elovl6) with dietary fatty acids, ambient salinity and starvation stress in Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 10. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate specificity and preference of Delta6-desaturase of Mucor rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A vertebrate fatty acid desaturase with Delta 5 and Delta 6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Emerging Role of 13Z,16Z-Docosadienoyl-CoA in Cellular Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates, traditionally viewed as substrates for beta-oxidation and complex lipid synthesis. However, a growing body of evidence highlights their function as critical signaling molecules, modulating a diverse array of cellular processes. This technical guide focuses on the potential signaling functions of a specific very-long-chain polyunsaturated fatty acyl-CoA, 13Z,16Z-Docosadienoyl-CoA. While direct research on the CoA-ester form is nascent, this paper synthesizes the established signaling roles of its precursor, 13Z,16Z-Docosadienoic acid, to infer the potential biological activities of its activated CoA form. This guide presents quantitative data, detailed experimental methodologies, and visual signaling pathways to provide a comprehensive resource for researchers and drug development professionals investigating novel lipid signaling molecules.
Introduction: Beyond Metabolism - Acyl-CoAs as Signaling Hubs
Fatty acids are activated to their corresponding acyl-CoA thioesters to participate in metabolic pathways. This conversion, catalyzed by acyl-CoA synthetases, is a prerequisite for their entry into beta-oxidation or incorporation into complex lipids such as triglycerides and phospholipids.[1] Beyond this bioenergetic and structural role, long-chain acyl-CoAs have been shown to act as allosteric regulators of enzymes and as ligands for nuclear receptors, thereby directly influencing gene transcription and cellular signaling cascades.[1][2] The intracellular concentrations of free acyl-CoA esters are tightly regulated, suggesting a finely tuned system for their signaling functions.[3]
13Z,16Z-Docosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid found in various mammalian tissues.[4] Its activated form, this compound, is a key intermediate in its metabolism.[5] The primary signaling functions of the precursor fatty acid have been linked to the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][6] This interaction implicates 13Z,16Z-Docosadienoic acid and, by extension, its CoA-ester in the regulation of metabolic and inflammatory processes.
Potential Signaling Functions of this compound
While direct evidence for the signaling roles of this compound is limited, we can extrapolate its potential functions from the known activities of its free fatty acid form and the general signaling paradigms of long-chain acyl-CoAs.
GPR120/FFAR4 Agonism and Downstream Signaling
13Z,16Z-Docosadienoic acid is a potent agonist of GPR120/FFAR4.[1][6] Upon activation, GPR120 can initiate several downstream signaling cascades, primarily through Gαq/11 and β-arrestin-2 pathways.[7]
-
Gαq/11-Mediated Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), influencing processes like hormone secretion.[7][8]
-
β-Arrestin-2-Mediated Anti-Inflammatory Pathway: Ligand binding to GPR120 can also promote the recruitment of β-arrestin-2. This interaction is crucial for mediating the anti-inflammatory effects of GPR120 activation by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway.[9]
Inhibition of Ghrelin Secretion
A significant downstream effect of GPR120 activation by 13Z,16Z-Docosadienoic acid is the potent inhibition of ghrelin secretion from gastric ghrelin cells.[1][6][10] Ghrelin is a key orexigenic hormone, and its suppression has therapeutic implications for metabolic disorders such as obesity.
Potential Modulation of Cyclooxygenase (COX) Enzymes
Some polyunsaturated fatty acids are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][11] While specific data for 13Z,16Z-Docosadienoic acid is not extensively available, related fatty acids have demonstrated COX-2 inhibitory effects.[3][12] This suggests a potential GPR120-independent anti-inflammatory mechanism.
Putative Roles in Protein Acylation and Nuclear Receptor Signaling
As an acyl-CoA, this compound is a potential substrate for protein acylation, a post-translational modification that can alter protein localization, stability, and function.[13][14] Furthermore, long-chain acyl-CoAs can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), directly influencing the transcription of genes involved in lipid metabolism and inflammation.[2][15] The specific interactions of this compound with these pathways remain an important area for future investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of 13Z,16Z-Docosadienoic acid. It is important to note that this data pertains to the free fatty acid, and the activity of the CoA-ester may differ.
| Biological Activity | Target/Receptor | Observed Effect | Quantitative Data | Source |
| Hormone Regulation | GPR120 (FFAR4) | Agonist | Data not specified | [1][6] |
| Gastric Ghrelin Secretion | Ghrelin Cells | Inhibition of Ghrelin Secretion | Significant suppression | [1][6][10] |
| Anti-inflammatory | Cyclooxygenase (COX) | Potential inhibition of pro-inflammatory pathways | Data not specified | [3] |
Detailed Experimental Protocols
GPR120/FFAR4 Activation Assay (Calcium Mobilization)
Principle: This cell-based assay measures the activation of GPR120 by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator. GPR120 activation via the Gαq/11 pathway leads to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Culture a cell line stably expressing GPR120/FFAR4 (e.g., HEK293 or CHO cells) in a suitable growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of 13Z,16Z-Docosadienoic acid. Add the compound solutions to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4). Record measurements every few seconds for several minutes to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the dose-response curve and determine the EC50 value.
Ghrelin Secretion Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the secretion of ghrelin from primary gastric ghrelin cells or a ghrelin-secreting cell line.
Methodology:
-
Cell Isolation and Culture: Isolate primary ghrelin cells from the gastric mucosa of mice, potentially using a transgenic model with fluorescently labeled ghrelin cells, or use a suitable ghrelin-secreting cell line.[1][6]
-
Cell Treatment: Plate the cells and allow them to adhere. Replace the medium with a serum-free medium containing different concentrations of 13Z,16Z-Docosadienoic acid or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Ghrelin Measurement: Measure the concentration of acylated ghrelin in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Compare the ghrelin concentrations in the treated samples to the vehicle-treated control to determine the percentage of inhibition.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes by measuring the production of prostaglandins.
Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing a heme cofactor.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of 13Z,16Z-Docosadienoic acid or a known COX inhibitor (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2) for a short period at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., a strong acid).
-
Prostaglandin (B15479496) Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that 13Z,16Z-Docosadienoic acid is a bioactive lipid with significant signaling potential, primarily through the activation of GPR120/FFAR4. This leads to downstream effects on hormone secretion, such as the inhibition of ghrelin, and the modulation of inflammatory pathways. While the direct signaling functions of its activated form, this compound, are yet to be fully elucidated, it is plausible that it also participates in cellular signaling, potentially through protein acylation or as a ligand for nuclear receptors.
Future research should focus on:
-
Directly assessing the binding affinity and activation potential of this compound on GPR120 and other potential receptors.
-
Investigating the role of this compound as a substrate for protein acyltransferases and identifying its protein targets.
-
Screening for interactions between this compound and nuclear receptors to determine its impact on gene transcription.
-
Conducting in vivo studies to validate the physiological and therapeutic relevance of the signaling pathways outlined in this guide.
A deeper understanding of the signaling functions of this compound will provide valuable insights into lipid-mediated cellular regulation and may uncover novel therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Postprandial inhibition of gastric ghrelin secretion by long-chain fatty acid through GPR120 in isolated gastric ghrelin cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postprandial inhibition of gastric ghrelin secretion by long-chain fatty acid through GPR120 in isolated gastric ghrelin cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Receptors, Mitochondria, and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Metabolism: A Technical Guide to the Relationship Between 13Z,16Z-Docosadienoic Acid and its CoA Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
13Z,16Z-Docosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid, is a molecule of growing interest in biomedical research due to its roles in cellular signaling and metabolism. Like all free fatty acids, its entry into major metabolic pathways, including β-oxidation and lipid synthesis, is contingent upon its "activation" through the formation of a thioester bond with coenzyme A (CoA). This crucial conversion is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). This technical guide provides an in-depth exploration of the biochemical relationship between 13Z,16Z-docosadienoic acid and its corresponding CoA ester, 13Z,16Z-docosadienoyl-CoA. It details the enzymatic machinery responsible for this conversion, presents available quantitative data for related substrates, outlines comprehensive experimental protocols for studying this process, and illustrates the key pathways and workflows.
Introduction: The Activation of a Very-Long-Chain Fatty Acid
13Z,16Z-docosadienoic acid is a C22 polyunsaturated fatty acid found in various natural sources, including mammals, fish, and plants.[1] As a free fatty acid, it can act as a signaling molecule, notably as an agonist for the G-protein coupled receptor FFAR4 (also known as GPR120), which is involved in metabolic regulation and inflammation.[2][3][4][5] However, for its catabolism for energy production or its incorporation into complex lipids like phospholipids (B1166683) and triglycerides, 13Z,16Z-docosadienoic acid must first be converted to its metabolically active form, this compound.
This activation step is a two-step reaction catalyzed by acyl-CoA synthetases (EC 6.2.1.3):[6][7]
-
Adenylation: The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: The sulfhydryl group of coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.
This process effectively traps the fatty acid within the cell and energizes it for subsequent metabolic reactions.
The Enzymatic Machinery: Long-Chain Acyl-CoA Synthetases (ACSLs)
The conversion of long-chain fatty acids to their CoA esters is catalyzed by a family of at least five major long-chain acyl-CoA synthetase isoforms in mammals: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6.[2][8] These isoforms exhibit distinct tissue distributions, subcellular localizations, and substrate specificities, suggesting they channel fatty acids toward different metabolic fates.[9][10]
-
ACSL4: This isoform shows a strong preference for arachidonic acid (C20:4) and is also known to activate other polyunsaturated fatty acids.[5][9][11] Its activity is crucial for the incorporation of these fatty acids into phospholipids, which can then be involved in signaling and are substrates for enzymes that trigger ferroptosis.[11]
-
ACSL6: This isoform is highly expressed in the brain and testes and is critical for the enrichment of docosahexaenoic acid (DHA; C22:6) in these tissues.[12][13][14] Studies on different splice variants of human ACSL6 have revealed distinct substrate preferences, with the ACSL6v2 variant showing a strong preference for docosapolyenoic acids like DHA and docosapentaenoic acid (DPA; C22:5).[2][8] This suggests that ACSL6v2 is a likely candidate for the activation of 13Z,16Z-docosadienoic acid.
Quantitative Data
Direct kinetic parameters for the enzymatic conversion of 13Z,16Z-docosadienoic acid to its CoA ester are not currently available in the literature. However, kinetic data for the closely related human ACSL6 variants with other polyunsaturated fatty acids have been determined and are presented below. These values can serve as a proxy for understanding the potential efficiency of 13Z,16Z-docosadienoic acid activation by these enzymes.
Table 1: Kinetic Parameters of Human ACSL6 Variants for Various Fatty Acid Substrates
| Fatty Acid Substrate | ACSL6 Variant | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km |
| Linoleic Acid (18:2) | ACSL6v1 | 1.8 ± 0.2 | 163.7 ± 4.4 | 91.0 |
| ACSL6v2 | 10.3 ± 1.1 | 185.7 ± 7.2 | 18.0 | |
| Arachidonic Acid (20:4) | ACSL6v1 | 11.2 ± 1.5 | 118.0 ± 6.2 | 10.5 |
| ACSL6v2 | 10.9 ± 1.2 | 179.3 ± 7.9 | 16.5 | |
| Docosahexaenoic Acid (22:6) | ACSL6v1 | 11.5 ± 1.6 | 148.9 ± 7.9 | 13.0 |
| ACSL6v2 | 3.2 ± 0.4 | 215.1 ± 7.5 | 67.2 |
Data adapted from Kurotaki A, et al. (2021). Biol Pharm Bull.[2][8]
The data indicates that the ACSL6v2 isoform has a higher affinity (lower Km) and catalytic efficiency (Vmax/Km) for the C22 polyunsaturated fatty acid DHA compared to other tested fatty acids, making it a prime candidate for the activation of 13Z,16Z-docosadienoic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the relationship between 13Z,16Z-docosadienoic acid and its CoA ester.
In Vitro Acyl-CoA Synthetase Activity Assay (Radiometric Method)
This protocol is adapted from standard methods for measuring long-chain acyl-CoA synthetase activity.[1][4]
Objective: To determine the kinetic parameters (Km and Vmax) of a purified or recombinant ACSL isoform for 13Z,16Z-docosadienoic acid.
Materials:
-
Purified recombinant ACSL enzyme
-
[1-14C]-13Z,16Z-docosadienoic acid (requires custom synthesis) or unlabeled 13Z,16Z-docosadienoic acid with detection by LC-MS/MS
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Dithiothreitol (DTT)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.5)
-
Reaction termination solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1M H2SO4, 40:10:1)
-
Heptane
-
Silica gel for column chromatography
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-14C]-13Z,16Z-docosadienoic acid complexed to BSA in Tris-HCl buffer. A range of concentrations should be prepared for kinetic analysis.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and Triton X-100.
-
Enzyme Addition: Add a known amount of the purified ACSL enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the radiolabeled fatty acid substrate and CoA.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Extraction: Add heptane and water, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [1-14C]-13Z,16Z-docosadienoyl-CoA.
-
Quantification:
-
For the radiometric assay, an aliquot of the aqueous phase is mixed with scintillation cocktail and the radioactivity is measured using a scintillation counter.
-
Alternatively, the unreacted fatty acid in the heptane phase can be quantified.
-
-
Data Analysis: Calculate the rate of product formation. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the specific and sensitive quantification of this compound in biological samples.[15]
Objective: To accurately measure the concentration of this compound in cell lysates or tissue homogenates.
Materials:
-
Biological sample (cell pellet or tissue)
-
Internal standard (e.g., 13C-labeled this compound or an odd-chain acyl-CoA)
-
Extraction solvent (e.g., 1-butanol (B46404) or acetonitrile)
-
C18 reversed-phase HPLC column
-
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the cell pellet or tissue in a suitable buffer.
-
Spike the homogenate with the internal standard.
-
Add the extraction solvent, vortex vigorously, and centrifuge to precipitate proteins and separate the phases.
-
Collect the supernatant containing the acyl-CoAs.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solvent with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the collision cell.
-
Optimize the collision energy and other mass spectrometer parameters for the specific analyte and internal standard.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Quantify the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and processes described in this guide.
Caption: Metabolic activation of 13Z,16Z-docosadienoic acid.
Caption: Experimental workflow for acyl-CoA synthetase assay.
Caption: Signaling pathway of 13Z,16Z-docosadienoic acid via FFAR4.
Conclusion
The conversion of 13Z,16Z-docosadienoic acid to its CoA ester is a fundamental and indispensable step that governs its entry into major metabolic pathways. This activation is catalyzed by long-chain acyl-CoA synthetases, with isoforms like ACSL6 being likely key players due to their preference for very-long-chain polyunsaturated fatty acids. While direct quantitative data for this specific substrate is lacking, the provided experimental protocols offer a clear path for researchers to determine these parameters. A thorough understanding of this enzymatic relationship is critical for elucidating the complete physiological and pathological roles of 13Z,16Z-docosadienoic acid and for the development of therapeutic strategies targeting fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 3. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyl-CoA synthetase 6 enriches seminiferous tubules with the ω-3 fatty acid docosahexaenoic acid and is required for male fertility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Predicted metabolic fate of 13Z,16Z-Docosadienoyl-CoA
An In-depth Technical Guide on the Predicted Metabolic Fate of 13Z,16Z-Docosadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the activated form of 13Z,16Z-docosadienoic acid, a C22 omega-6 polyunsaturated fatty acid (PUFA). As a very-long-chain fatty acyl-CoA (VLCFA-CoA), its metabolic fate is multifaceted, involving catabolic degradation for energy production, incorporation into complex lipids, and participation in cellular signaling cascades. Understanding the metabolic routing of this molecule is crucial for research into lipid metabolism, metabolic diseases, and inflammation.
This technical guide provides a comprehensive overview of the predicted metabolic pathways for this compound, focusing on its catabolism through beta-oxidation. It also touches upon its significant role as a signaling molecule. Detailed experimental protocols for studying its metabolism and signaling functions are provided, along with a structured presentation of relevant quantitative data.
Predicted Metabolic Fate: Catabolism via Beta-Oxidation
The breakdown of fatty acids occurs through a catabolic process known as beta-oxidation, which sequentially shortens the acyl chain to produce acetyl-CoA, NADH, and FADH2.[1][2][3] Due to its chain length (>C20), this compound is initially processed in the peroxisome, as mitochondria are not equipped to handle VLCFAs.[4][5]
Peroxisomal Beta-Oxidation
VLCFAs are transported into the peroxisome via an ATP-dependent process involving ABCD transporters.[6] Inside the peroxisome, this compound undergoes several cycles of beta-oxidation. Each cycle consists of four enzymatic steps: oxidation, hydration, dehydrogenation, and thiolysis, shortening the chain by two carbons and producing one molecule of acetyl-CoA.[4] This process continues until the acyl chain is shortened to a medium-chain length, at which point it is exported to the mitochondria for complete oxidation.[1][7]
The initial oxidation step in peroxisomes is catalyzed by a FAD-containing acyl-CoA oxidase, which directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[5] This differs from the mitochondrial pathway where electrons are transferred to the electron transport chain.[4]
Handling of Unsaturation: The Role of Auxiliary Enzymes
The standard beta-oxidation pathway is sufficient only for saturated fatty acids. The cis-double bonds of this compound at positions Δ13 and Δ16 pose a challenge to the enzymatic machinery. After four cycles of beta-oxidation, the double bonds will be positioned in a way that requires the action of auxiliary enzymes.
The predicted intermediate would be a 4Z,7Z-tetradecadienoyl-CoA. Further beta-oxidation cycles will lead to the formation of a 2,4-dienoyl-CoA intermediate, which cannot be processed by the standard enzymes.[8] Two primary pathways exist for the metabolism of this intermediate:
-
2,4-Dienoyl-CoA Reductase Pathway: This is considered the main pathway. The enzyme 2,4-dienoyl-CoA reductase (DECR) uses NADPH to reduce the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA.[9] This product is then converted by enoyl-CoA isomerase to the trans-2-enoyl-CoA, a standard substrate for the next step in the beta-oxidation spiral.[8]
-
Alternative Epimerase Pathway: An alternative route involves one more cycle of standard beta-oxidation on the 2,4-dienoyl-CoA, which forms a D-3-hydroxyacyl-CoA intermediate. A 3-hydroxyacyl-CoA epimerase then converts this D-isomer to the L-isomer, which can re-enter the main beta-oxidation pathway.[8]
Evidence suggests a critical role for peroxisomal 2,4-dienoyl-CoA reductase in the metabolism of C22 PUFAs, making it a key enzyme in the degradation of this compound.[8]
Role in Cellular Signaling
Beyond its role in energy metabolism, 13Z,16Z-docosadienoic acid is a potent signaling molecule, acting as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[10][11] Activation of FFAR4 triggers two primary downstream signaling pathways:
-
Gαq/11-Mediated Pathway: This cascade leads to an increase in intracellular calcium and the activation of the MAP kinase cascade (ERK1/2). It is involved in metabolic regulation, including stimulating the secretion of glucagon-like peptide-1 (GLP-1).[10]
-
β-Arrestin-2-Mediated Pathway: This pathway is associated with the anti-inflammatory effects of FFAR4 activation.[10]
This signaling function highlights the dual importance of 13Z,16Z-docosadienoic acid as both a metabolic substrate and a regulatory molecule.
Data Presentation
Quantitative data on the specific metabolic flux and enzyme kinetics for this compound are limited in the current literature.[8] The following tables provide a framework for organizing such data as it becomes available and include related data for comparison.
Table 1: Comparative Beta-Oxidation Rates of C22 Fatty Acids in Heart Mitochondria
| Substrate | Relative Rate of Beta-Oxidation (%) | Reference |
| Palmitoyl-CoA (C16:0) | 100 | [12] |
| Docosahexaenoyl-CoA (C22:6) | 25-33 | [12] |
| This compound (C22:2) | Data Not Available | - |
Table 2: Template for Plasma Concentrations in Metabolic Disease
| Cohort | N | 13Z,16Z-docosadienoic acid (µg/mL) | Fold Change | p-value | Reference |
| Healthy Controls | - | Data Not Available | - | - | [11] |
| Type 2 Diabetes Patients | - | Data Not Available | - | - | [11] |
| NAFLD Patients | - | Data Not Available | - | - | [11] |
Experimental Protocols
Protocol 1: Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol measures the activity of 2,4-dienoyl-CoA reductase, a key enzyme in the beta-oxidation of this compound.[8]
-
Principle: The enzyme's activity is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a 2,4-dienoyl-CoA substrate.[8]
-
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH (10 mM stock solution)
-
2,4-Hexadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate) (1 mM stock solution)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing 880 µL of 100 mM potassium phosphate buffer (pH 7.4) and 100 µL of 10 mM NADPH.
-
Add a known amount of the enzyme preparation to the reaction mixture.
-
Incubate the mixture at room temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the 1 mM 2,4-hexadienoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 2-3 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Protocol 2: Quantification of 13Z,16Z-Docosadienoic Acid in Biological Samples by GC-MS
This protocol outlines a general workflow for the extraction and quantification of the fatty acid from plasma or tissue.[11]
-
Principle: Lipids are extracted from the biological matrix, fatty acids are derivatized to form volatile methyl esters (FAMEs), which are then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Materials:
-
Biological sample (plasma, serum, tissue homogenate)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform/Methanol mixture (2:1, v/v)
-
BF₃-methanol or HCl-methanol for derivatization
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
-
-
Procedure:
-
Sample Preparation: To a known amount of sample, add a known amount of the internal standard.
-
Lipid Extraction: Perform a Folch extraction by adding chloroform/methanol (2:1), vortexing, and centrifuging to separate the organic and aqueous layers. Collect the lower organic layer containing the lipids.
-
Derivatization: Evaporate the solvent under nitrogen. Add BF₃-methanol and heat at 100°C for 30 minutes to convert fatty acids to FAMEs.
-
FAME Extraction: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the FAME extract into the GC-MS. The separation is performed on the gas chromatograph, and the mass spectrometer is used for detection and identification.
-
Quantification: Identify the 13Z,16Z-docosadienoic acid methyl ester based on its retention time and mass spectrum compared to a pure standard. Quantify by comparing its peak area to the peak area of the internal standard.[10]
-
Protocol 3: FFAR4/GPR120 Activation Assay (Intracellular Calcium Flux)
This protocol describes a cell-based assay to measure the activation of FFAR4 by monitoring changes in intracellular calcium.[10]
-
Principle: Activation of the Gαq/11-coupled FFAR4 receptor by an agonist like 13Z,16Z-docosadienoic acid leads to a transient increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.
-
Materials:
-
Cells stably expressing FFAR4/GPR120 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
13Z,16Z-docosadienoic acid
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Culture: Plate the FFAR4-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate them with the Fluo-4 AM dye loading solution in the dark at 37°C for 1 hour.
-
Assay: Wash the cells again to remove excess dye. Place the plate in the fluorescence plate reader.
-
Measurement: Monitor the baseline fluorescence. Inject a solution of 13Z,16Z-docosadienoic acid at various concentrations into the wells.
-
Data Analysis: Record the transient increase in fluorescence intensity following agonist addition. The peak fluorescence intensity is proportional to the degree of FFAR4 activation.
-
Visualizations
The following diagrams illustrate the key metabolic and signaling pathways involving this compound.
Caption: Predicted peroxisomal and mitochondrial beta-oxidation of this compound.
Caption: Auxiliary enzyme pathways for metabolizing the 2,4-dienoyl-CoA intermediate.
Caption: Signaling pathways initiated by 13Z,16Z-Docosadienoic Acid via the FFAR4 receptor.
Caption: General experimental workflow for the quantification of fatty acids by GC-MS.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 8. benchchem.com [benchchem.com]
- 9. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. On the rate-limiting step in the beta-oxidation of polyunsaturated fatty acids in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peroxisomal Beta-Oxidation of 13Z,16Z-Docosadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the peroxisomal beta-oxidation of (13Z,16Z)-docosadienoyl-CoA, a key metabolic intermediate of docosadienoic acid, a C22:2 n-6 polyunsaturated fatty acid (PUFA). Peroxisomes are the primary site for the beta-oxidation of very-long-chain fatty acids (VLCFAs), and understanding the intricacies of this pathway is crucial for research into lipid metabolism, metabolic disorders, and the development of novel therapeutics.[1][2]
Introduction to Peroxisomal Beta-Oxidation
Peroxisomes are ubiquitous organelles that play a critical role in various metabolic processes, including the breakdown of VLCFAs, branched-chain fatty acids, and dicarboxylic acids.[2][3] Unlike mitochondrial beta-oxidation, which is primarily for energy production, the peroxisomal pathway serves to shorten long-chain fatty acids, which can then be further metabolized in the mitochondria.[4] The peroxisomal beta-oxidation of polyunsaturated fatty acids like (13Z,16Z)-docosadienoyl-CoA requires a core set of enzymes as well as auxiliary enzymes to handle the cis-double bonds at unconventional positions.[1][5][6]
The Core Pathway and Auxiliary Enzymes
The beta-oxidation of (13Z,16Z)-docosadienoyl-CoA proceeds through the canonical four steps of oxidation, hydration, dehydrogenation, and thiolytic cleavage. However, the presence of cis-double bonds necessitates the action of specific isomerases and reductases.
The key enzymes involved in the peroxisomal beta-oxidation of (13Z,16Z)-docosadienoyl-CoA include:
-
Acyl-CoA Oxidase (ACOX1): The first and rate-limiting enzyme in peroxisomal beta-oxidation, ACOX1 catalyzes the formation of a trans-2-enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[7][8]
-
Multifunctional Enzyme 1 (MFE-1) and Multifunctional Enzyme 2 (MFE-2): These enzymes exhibit both hydratase and dehydrogenase activities. MFE-1 and MFE-2 have opposite stereospecificities.[9][10][11]
-
3-ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, cleaving the 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA.[3]
-
Δ³,Δ²-enoyl-CoA Isomerase (ECI): This auxiliary enzyme is crucial for the metabolism of unsaturated fatty acids. It converts 3-enoyl-CoA intermediates to the 2-trans-enoyl-CoA form, which can then re-enter the main beta-oxidation spiral.[12][13][14][15]
-
2,4-dienoyl-CoA Reductase (DECR): This NADPH-dependent enzyme is essential when beta-oxidation encounters a 2,4-dienoyl-CoA intermediate, a common occurrence with polyunsaturated fatty acids.[1][5][6]
The degradation of (13Z,16Z)-docosadienoyl-CoA will inevitably lead to a 2,4-dienoyl-CoA intermediate, making 2,4-dienoyl-CoA reductase a critical component of this metabolic sequence.[1]
Signaling Pathways and Logical Relationships
The metabolism of (13Z,16Z)-docosadienoyl-CoA is an integral part of the broader network of fatty acid metabolism. The precursor, (13Z,16Z)-docosadienoic acid, is a known agonist for the G protein-coupled receptor 120 (GPR120), a key regulator of metabolic and inflammatory signaling.[16] The conversion to its CoA ester is the activation step for its metabolic processing.[16]
Quantitative Data
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Acyl-CoA Oxidase (ACOX1) | C24:6n-3-CoA | Human Fibroblasts | N/A | N/A | [17] |
| D-Bifunctional Protein (DBP) | C24:6n-3-CoA | Human Fibroblasts | N/A | N/A | [17] |
| 2,4-Dienoyl-CoA Reductase (DECR2) | C22 PUFA analogue | Human (peroxisomal) | N/A | N/A | [1] |
Note: N/A indicates that specific quantitative values were not provided in the cited sources, although the involvement of the enzyme was established.
Experimental Protocols
Assay for Peroxisomal Beta-Oxidation in Cultured Fibroblasts
This protocol is adapted from established methods for measuring peroxisomal fatty acid oxidation.[18][19][20]
Objective: To quantify the rate of peroxisomal beta-oxidation of a labeled substrate in intact cultured fibroblasts.
Materials:
-
Cultured human skin fibroblasts
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
[1-¹⁴C]-labeled (13Z,16Z)-docosadienoic acid
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Culture fibroblasts to confluency in appropriate culture flasks.
-
On the day of the assay, replace the culture medium with fresh medium containing a known concentration of [1-¹⁴C]-(13Z,16Z)-docosadienoic acid.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
After incubation, collect the culture medium.
-
Acidify the medium to precipitate the remaining fatty acids.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
The supernatant will contain the water-soluble radiolabeled acetyl-CoA generated from beta-oxidation.
-
Add the supernatant to scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The rate of beta-oxidation is calculated based on the amount of radiolabeled water-soluble products generated per unit of time and normalized to the total protein content of the cells.
Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoA species, including (13Z,16Z)-docosadienoyl-CoA, from biological samples.[21][22][23][24]
Objective: To identify and quantify (13Z,16Z)-docosadienoyl-CoA and its metabolites in cell or tissue extracts.
Materials:
-
Cell or tissue sample
-
Homogenization buffer
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Organic solvents (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize the cell or tissue sample in a cold buffer containing internal standards.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA esters from other cellular components.
-
Chromatographic Separation: Inject the extracted sample onto a C18 reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent to separate the different acyl-CoA species.
-
Mass Spectrometry Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for (13Z,16Z)-docosadienoyl-CoA and its expected metabolites.
-
-
Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard and a standard curve generated with known amounts of the analyte.
Conclusion
The peroxisomal beta-oxidation of (13Z,16Z)-docosadienoyl-CoA is a specialized metabolic pathway essential for the degradation of this very-long-chain polyunsaturated fatty acid. The process relies on the coordinated action of core beta-oxidation enzymes and crucial auxiliary enzymes, particularly 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. While further research is needed to fully elucidate the kinetic parameters of the enzymes involved with this specific substrate, the methodologies outlined in this guide provide a robust framework for investigating this pathway. A deeper understanding of the peroxisomal metabolism of (13Z,16Z)-docosadienoyl-CoA and other VLCFAs will be instrumental in advancing our knowledge of lipid biology and developing therapeutic interventions for related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 5. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 11. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 22. benchchem.com [benchchem.com]
- 23. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 24. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Microsomal Elongation of C20 Fatty Acids to C22:2-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the enzymatic pathway responsible for the elongation of 20-carbon (C20) fatty acids to 22-carbon, di-unsaturated fatty acids (C22:2), specifically focusing on the formation of the CoA thioester. It covers the core biochemical reactions, key enzymes, regulatory mechanisms, and detailed experimental protocols for studying this process.
Core Biochemical Pathway
The elongation of fatty acids beyond the C16 palmitate synthesized by fatty acid synthase (FAS) occurs primarily in the endoplasmic reticulum (ER) through a multienzyme system. This process is crucial for producing very-long-chain fatty acids (VLCFAs; ≥C20), which are essential components of various lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.
The elongation process is a four-step cyclical mechanism that adds two carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. Each cycle consists of four distinct reactions:
-
Condensation: The rate-limiting step, where a fatty acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction releases CO2 and is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).
-
Reduction: The 3-ketoacyl-CoA intermediate is reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA reductase (KAR) and requires NADPH as a reducing agent.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA, a reaction carried out by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Second Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the original substrate. This final reduction is catalyzed by a trans-2,3-enoyl-CoA reductase (TECR), also utilizing NADPH.
The resulting elongated acyl-CoA can then either undergo another cycle of elongation, be desaturated, or be incorporated into complex lipids.
The specific synthesis of C22:2-CoA from a C20 precursor involves one full cycle of this elongation pathway. The most probable substrate for this conversion is a C20:1-CoA, which would be elongated to C22:1-CoA and subsequently desaturated. Alternatively, a C20:2-CoA could be directly elongated. The key enzymes determining substrate specificity are the ELOVLs.
Key Enzymes and Substrate Specificity
While the reductase and dehydratase components of the elongation machinery are relatively permissive, the initial condensation step catalyzed by ELOVL enzymes is rate-limiting and determines the substrate specificity of the overall pathway.[1] Mammals express seven different ELOVL enzymes (ELOVL1-7), each with a characteristic preference for the chain length and degree of saturation of their acyl-CoA substrates.[2][3]
-
ELOVL1, 3, 6, 7: Primarily elongate saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs).
-
ELOVL2, 4, 5: Primarily elongate polyunsaturated fatty acids (PUFAs).
For the elongation of a C20 fatty acid to a C22 fatty acid, particularly one that is not a highly unsaturated PUFA, ELOVL1, ELOVL3, and ELOVL7 are the most relevant enzymes.
-
ELOVL1: Exhibits high activity toward saturated and monounsaturated C20- and C22-CoAs.[2][4] It is considered the sole elongase responsible for producing C22:0-CoA and C24:0-CoA in most tissues and also shows activity towards C20:1(n-9).[2]
-
ELOVL3: Active towards C16–C22 acyl-CoAs, with a preference for C18 substrates.[5] It is primarily expressed in specific tissues like skin and adipose tissue.[2]
-
ELOVL7: Can accept substrates with acyl chains up to C20 in length to produce C22 products.[6][7] It shows a preference for C18 acyl-CoAs but is capable of elongating C20:0-CoA to C22:0 and C24:0.[8]
Based on available data, ELOVL1 is the strongest candidate for the primary enzyme responsible for elongating C20:1-CoA to C22:1-CoA, a likely precursor to C22:2-CoA.
Quantitative Enzyme Data
Precise kinetic data for the elongation of C20:1-CoA or C20:2-CoA are limited in the literature. The following table summarizes available and relevant kinetic parameters and substrate specificities for the candidate ELOVL enzymes.
| Enzyme | Substrate(s) | Apparent Km (µM) | Relative Activity / Vmax | Source Organism | Reference(s) |
| ELOVL1 | C20:0-CoA | Not Reported | High activity, efficient elongation to C24:0 | Human | [2][9] |
| C22:0-CoA | Not Reported | Highest activity among saturated substrates | Human | [2][9] | |
| C20:1(n-9) | Not Reported | Activity demonstrated, similar to C20:0 | Human | [2] | |
| ELOVL3 | C18:0-CoA | Not Reported | Elongates mainly to C20:0-CoA | Human | [2][9] |
| ELOVL7 | C18:3(n-3)-CoA | ~46 µM | Not Reported | Human | [10] |
| Malonyl-CoA | ~24 µM | Not Reported | Human | [10] | |
| C20:0-CoA | Not Reported | Activity demonstrated, produces C22:0 and C24:0 | Human | [8] |
Regulation of the Elongation Pathway
The elongation of fatty acids is tightly regulated at the transcriptional level to meet cellular demands for specific VLCFAs. The expression of ELOVL genes is controlled by several key transcription factors that respond to hormonal and nutritional signals.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A master regulator of lipogenesis, SREBP-1 (particularly the SREBP-1c isoform) is activated by insulin (B600854) and high carbohydrate intake. It directly upregulates the expression of ELOVL6 and also influences ELOVL2 and ELOVL5.[7]
-
Liver X Receptors (LXRs): These nuclear receptors are activated by oxysterols and play a role in cholesterol homeostasis. LXR activation can induce SREBP-1c expression, thereby indirectly promoting ELOVL gene expression.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, activated by fatty acids and fibrate drugs, generally promotes fatty acid oxidation but has also been shown to upregulate ELOVL expression (e.g., ELOVL5).[7] PPARγ is a key regulator of adipogenesis and can also influence ELOVL expression.[7]
These transcription factors ensure that the synthesis of VLCFAs is coordinated with the overall metabolic state of the cell, balancing fatty acid synthesis, storage, and oxidation.
Experimental Protocols
Microsomal Fatty Acid Elongation Assay
This protocol details an in vitro assay to measure the elongation of a specific C20 acyl-CoA substrate using isolated liver microsomes, which are rich in the ER-bound elongase machinery. The assay quantifies the incorporation of radiolabeled two-carbon units from [¹⁴C]malonyl-CoA into the final fatty acid product.[4][11]
4.1.1 Materials
-
Microsomes: Isolated from rat or mouse liver (or from cultured cells overexpressing a specific ELOVL).
-
Buffer: 100 mM Potassium Phosphate buffer, pH 6.5.
-
Substrates:
-
C20:1-CoA (or other C20 acyl-CoA of interest), ~10-50 µM final concentration.
-
[2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol), ~60 µM final concentration.
-
-
Cofactors: NADPH, 1 mM final concentration.
-
Reaction Stop Solution: 5 M KOH in 10% Methanol.
-
Acidification Solution: 5 M HCl.
-
Extraction Solvent: Hexane (B92381):Glacial Acetic Acid (98:2 v/v).
-
Scintillation Cocktail.
4.1.2 Procedure
-
Reaction Setup: In a 1.5 mL microfuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
50 µL of 100 mM KH₂PO₄ buffer (pH 6.5)
-
10 µL of 1 mM NADPH
-
10 µL of 600 µM [¹⁴C]malonyl-CoA
-
10 µL of C20 acyl-CoA substrate (e.g., 500 µM stock for 50 µM final)
-
Water to adjust volume.
-
-
Initiate Reaction: Add 10-20 µL of microsomal protein suspension (e.g., 50 µg total protein) to the tube. Vortex gently.
-
Incubation: Incubate the reaction at 37°C for 20 minutes in a shaking water bath.
-
Stop and Saponify: Stop the reaction by adding 100 µL of the KOH/Methanol stop solution. This hydrolyzes the acyl-CoA thioester bond to release the free fatty acid. Incubate at 65°C for 1 hour.
-
Acidification: Cool tubes to room temperature. Add 100 µL of 5 M HCl to neutralize the reaction and protonate the fatty acids. Add 100 µL of ethanol (B145695) to aid phase separation.
-
Extraction: Add 750 µL of the Hexane/Acetic Acid solvent. Vortex vigorously for 1 minute. Centrifuge at max speed for 5 minutes to separate the aqueous and organic (upper) phases.
-
Quantification: Carefully transfer a known volume (e.g., 500 µL) of the upper organic phase containing the radiolabeled fatty acid product to a scintillation vial. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Controls: Run parallel reactions without NADPH (background control) and without microsomes.
4.1.3 Data Presentation Express results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute (or per 20 min reaction time).[12]
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the identity of the elongated product (e.g., C22:2), the extracted fatty acids must be derivatized to their volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[13][14]
4.2.1 FAME Derivatization
-
Extract fatty acids from a scaled-up, non-radioactive version of the elongation assay as described above.
-
Evaporate the hexane solvent under a stream of nitrogen.
-
Add 1 mL of 1.2% HCl in Methanol/Toluene solution to the dried fatty acids.
-
Heat the sealed vial at 100°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane to extract the FAMEs.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
4.2.2 GC-MS Analysis
-
Column: A polar capillary column, such as a Supelco Omegawax or similar polyethylene (B3416737) glycol (PEG) phase column, is ideal for separating FAMEs based on both chain length and degree of unsaturation.
-
Injection: 1 µL of the hexane extract.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Example program: Start at 70°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.
-
Mass Spectrometry: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
Identification: Identify the C22:2-methyl ester peak by comparing its retention time to a known standard and its mass spectrum to library data.
Conclusion
The elongation of C20 fatty acids to C22:2-CoA is a critical metabolic process for generating specific VLCFAs required for cellular structure and function. This pathway is catalyzed by a four-enzyme system in the endoplasmic reticulum, with the substrate specificity and rate-limiting step determined by the ELOVL family of condensing enzymes, particularly ELOVL1. The expression of these enzymes is tightly regulated by nutrient- and hormone-sensitive transcription factors, integrating VLCFA synthesis with the overall metabolic state of the organism. The experimental protocols provided herein offer a robust framework for quantifying the activity of this pathway and identifying its products, enabling further research into its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Desaturase Enzyme Specificity for 13Z,16Z-Docosadienoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic desaturation of 13Z,16Z-docosadienoyl-CoA, a key step in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). While direct quantitative data for the desaturation of this specific substrate remains to be fully elucidated in the scientific literature, this document synthesizes the current understanding of the substrate specificity of relevant desaturase enzymes, particularly Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase. By examining the known activities of FADS2 on structurally similar PUFAs, we can infer its potential role in the metabolism of this compound. This guide details the presumed metabolic pathway, provides a comprehensive experimental protocol for in vitro desaturase assays, and outlines the necessary analytical techniques for product identification. This document is intended to serve as a foundational resource to stimulate and guide future research into the specific enzymatic kinetics and metabolic fate of this compound.
Introduction: The Role of Desaturases in PUFA Biosynthesis
Polyunsaturated fatty acids are crucial components of cell membranes and precursors to a vast array of signaling molecules. The biosynthesis of these vital lipids is orchestrated by a series of elongation and desaturation reactions. Fatty acid desaturases are a family of enzymes that introduce double bonds at specific positions in the acyl chains of fatty acids, thereby increasing their degree of unsaturation. These enzymes exhibit remarkable specificity for the chain length and the position of existing double bonds in their substrates.
The human genome contains several desaturase enzymes, with FADS1 (delta-5 desaturase) and FADS2 (delta-6 desaturase) playing pivotal roles in the conversion of essential fatty acids, such as linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3), into longer and more unsaturated fatty acids like arachidonic acid (20:4n-6) and docosahexaenoic acid (22:6n-3).
FADS2 (Delta-6 Desaturase): A Multifunctional Enzyme
FADS2 is recognized as a multifunctional enzyme with the ability to catalyze desaturation at different positions, including Δ4, Δ6, and Δ8, depending on the substrate. Its activity is not limited to C18 and C20 fatty acids; studies have shown that FADS2 can also act on very-long-chain fatty acids (VLC-PUFAs), including C22 and C24 precursors. This broad substrate specificity is crucial for the intricate pathways of PUFA metabolism.
Presumed Metabolic Pathway of this compound
Based on the known functions of FADS2 and other enzymes in PUFA biosynthesis, the metabolic pathway for this compound is hypothesized to involve a desaturation step to form a docosatrienoic acid. The following diagram illustrates this proposed conversion.
Caption: Presumed desaturation of this compound by FADS2.
Data on Desaturase Specificity for Long-Chain PUFAs
Direct quantitative kinetic data (Km, Vmax) for the desaturation of this compound by FADS2 is not currently available in the published literature. However, data from studies on analogous substrates provide valuable insights into the enzyme's capabilities. The following table summarizes the known activities of FADS2 on various long-chain PUFA substrates.
| Substrate | Enzyme | Desaturation Position | Product | Organism/System | Reference |
| Linoleic Acid (18:2n-6) | FADS2 | Δ6 | γ-Linolenic Acid (18:3n-6) | Human | [1] |
| α-Linolenic Acid (18:3n-3) | FADS2 | Δ6 | Stearidonic Acid (18:4n-3) | Human | [1] |
| Eicosadienoic Acid (20:2n-6) | FADS2 | Δ8 | Dihomo-γ-linolenic Acid (20:3n-6) | Baboon (expressed in yeast) | |
| Eicosatrienoic Acid (20:3n-3) | FADS2 | Δ8 | Eicosatetraenoic Acid (20:4n-3) | Baboon (expressed in yeast) | |
| Docosapentaenoic Acid (22:5n-3) | FADS2 | Δ4 | Docosahexaenoic Acid (22:6n-3) | Human (MCF-7 cells) | [2] |
| Docosatetraenoic Acid (22:4n-6) | FADS2 | Δ4 | Docosapentaenoic Acid (22:5n-6) | Human (MCF-7 cells) | [2] |
| Tetracosapentaenoic Acid (24:5n-3) | FADS2 | Δ6 | Tetracosahexaenoic Acid (24:6n-3) | Human | |
| Tetracosatetraenoic Acid (24:4n-6) | FADS2 | Δ6 | Tetracosapentaenoic Acid (24:5n-6) | Human |
Note: The table presents a selection of known FADS2 activities to illustrate its broad substrate range. The absence of this compound highlights a current knowledge gap.
Experimental Protocol: In Vitro Desaturase Assay
This section provides a detailed methodology for conducting an in vitro desaturase assay to determine the activity of FADS2 on this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the in vitro desaturase assay.
Caption: Workflow for in vitro desaturase enzyme activity assay.
Materials
-
13Z,16Z-Docosadienoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP, MgCl2
-
Microsomal fraction containing FADS2 (from transfected cells or liver tissue)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
NADH or NADPH
-
Bovine serum albumin (BSA), fatty acid-free
-
Internal standard (e.g., a C17:0 or other non-endogenous fatty acid)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatization agent for FAMEs (e.g., BF3-methanol or methanolic HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
Step 1: Preparation of this compound Substrate
-
Synthesize this compound from its free fatty acid form using an acyl-CoA synthetase.
-
Incubate 13Z,16Z-docosadienoic acid with CoA, ATP, and MgCl2 in the presence of acyl-CoA synthetase.
-
Purify the resulting this compound using solid-phase extraction or HPLC.
-
Determine the concentration of the purified acyl-CoA spectrophotometrically by measuring the absorbance at 260 nm.
Step 2: Preparation of Microsomal Fractions
-
Homogenize cells or tissue known to express FADS2 in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like FADS2.
-
Resuspend the microsomal pellet in the reaction buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Step 3: In Vitro Desaturase Reaction
-
Prepare the reaction mixture containing the reaction buffer, microsomal protein, and cofactors (NADH or NADPH).
-
Add BSA to the mixture to bind the acyl-CoA substrate and improve its solubility.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a strong acid or by flash-freezing in liquid nitrogen.
Step 4: Lipid Extraction and Derivatization
-
Extract the total lipids from the reaction mixture using a method such as the Bligh-Dyer or Folch extraction.
-
Add an internal standard before extraction for quantification purposes.
-
Saponify the extracted lipids to release the free fatty acids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.
Step 5: GC-MS Analysis
-
Analyze the FAMEs by GC-MS.
-
Use a suitable capillary column for the separation of long-chain PUFA FAMEs.
-
Identify the product (presumed 10Z,13Z,16Z-docosatrienoic acid methyl ester) based on its retention time and mass spectrum, comparing it to known standards if available.
-
Quantify the product by comparing its peak area to that of the internal standard.
Conclusion and Future Directions
While the precise enzymatic specificity of desaturases for this compound is yet to be quantitatively defined, the existing body of knowledge on FADS2's multifunctionality strongly suggests its involvement in the metabolism of this very-long-chain PUFA. The experimental protocol detailed in this guide provides a robust framework for researchers to investigate this specific enzymatic conversion.
Future research should focus on:
-
Performing in vitro desaturase assays with purified FADS2 and this compound to determine the kinetic parameters (Km and Vmax).
-
Identifying the specific desaturation product(s) using advanced analytical techniques.
-
Investigating the activity of other desaturases (e.g., FADS1) on this substrate.
-
Elucidating the downstream metabolic fate of the desaturated product and its physiological significance.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the intricate network of PUFA biosynthesis and its implications for human health and disease.
References
- 1. Delta-6-desaturase gene polymorphism is associated with lipoprotein oxidation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of 13Z,16Z-Docosadienoic Acid in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z)-Docosadienoic acid is a naturally occurring omega-6 polyunsaturated fatty acid that has garnered significant interest in biomedical research.[1][2] As a very-long-chain fatty acid, it is an integral component of cellular membranes, often found esterified in phospholipids.[1] Beyond its structural role, 13Z,16Z-docosadienoic acid functions as a crucial signaling molecule, most notably as a potent agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][3][4][5] This interaction initiates a cascade of intracellular events that modulate various physiological processes, including metabolic regulation and inflammation.[1][5] This technical guide provides a comprehensive overview of the natural occurrence of 13Z,16Z-docosadienoic acid in various tissues, its associated signaling pathways, and detailed experimental protocols for its study.
Natural Occurrence and Quantitative Data
13Z,16Z-Docosadienoic acid is found across a diverse range of biological systems, including plants, marine organisms, and mammals.[5] The concentration of this fatty acid can vary significantly depending on the species and tissue type.[5]
Plant Sources: The primary plant sources of 13Z,16Z-docosadienoic acid are the seed oils of species belonging to the Cruciferae (Brassicaceae) and Ranunculaceae families.[5][6]
Marine Organisms: Marine organisms, including fish and various invertebrates, are well-established sources of long-chain polyunsaturated fatty acids, and 13Z,16Z-docosadienoic acid has been identified in these organisms.[5][7][8]
Mammals: In mammals, 13Z,16Z-docosadienoic acid is a component of complex lipids and is found in various tissues, as well as in plasma and erythrocytes.[5][7][8][9] It is typically present as a minor fatty acid, with its concentration being influenced by diet and metabolic state.[5] Quantitative analysis in mammalian samples can be challenging due to its relatively low abundance and the presence of other docosadienoic acid isomers.[5]
Table 1: Quantitative Data of 13Z,16Z-Docosadienoic Acid in Various Tissues
| Source Organism/Tissue | Family/Class | Concentration (% of total fatty acids) | Reference |
| Caltha palustris (seed oil) | Ranunculaceae | 1.8 | [5] |
| Anemone nemorosa (seed oil) | Ranunculaceae | 1.1 | [5] |
| Ranunculus acris (seed oil) | Ranunculaceae | 0.9 | [5] |
| Brassica napus (Rapeseed oil) | Brassicaceae | <0.5 | [5] |
| Sinapis alba (White Mustard oil) | Brassicaceae | <0.5 | [5] |
| Mammalian Tissues (general) | Mammalia | Minor component | [5] |
| Plasma and Erythrocytes (mammalian) | Mammalia | Present | [5] |
Note: Data is compiled from various sources and represents approximate values. Concentrations can vary based on plant variety, growing conditions, and extraction methods.
Signaling Pathways of 13Z,16Z-Docosadienoic Acid
The biological effects of 13Z,16Z-docosadienoic acid are primarily mediated through the activation of the FFAR4/GPR120 receptor.[1][3][4][5][10] This activation triggers two main downstream signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.[1]
Gαq/11-Mediated Signaling Pathway
Upon binding of 13Z,16Z-docosadienoic acid, FFAR4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11.[1] This initiates a signaling cascade that results in the elevation of intracellular calcium and the activation of the MAP kinase cascade, specifically ERK1/2.[1] This pathway is implicated in metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion and adipogenesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Docosadienoic acid - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Enigmatic Roles of Docosadienoyl-CoA Isomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the putative physiological relevance of docosadienoyl-CoA isomers, intermediates in the metabolism of very-long-chain fatty acids. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its implications for health and disease. Herein, we delve into the metabolic pathways, enzymatic interactions, and potential signaling roles of these molecules, supported by detailed experimental methodologies and quantitative data.
Core Concepts: The Metabolic Crossroads of Docosadienoyl-CoA Isomers
Docosadienoyl-CoA is a 22-carbon acyl-CoA thioester with two double bonds, arising from the metabolism of dietary polyunsaturated fatty acids such as docosahexaenoic acid (DHA). The specific positions and configurations (cis/trans) of these double bonds give rise to various isomers, each with potentially distinct metabolic fates and biological activities. The metabolism of these isomers primarily occurs through the β-oxidation pathway in both mitochondria and peroxisomes, requiring a specialized enzymatic machinery to handle the non-standard double bond positions.
Key Metabolic Enzymes
The degradation of docosadienoyl-CoA isomers is not straightforward and necessitates the action of auxiliary enzymes to the core β-oxidation machinery. Two key enzymes are of particular importance:
-
2,4-Dienoyl-CoA Reductase (DECR1): This enzyme is crucial for the metabolism of dienoyl-CoA species with a double bond at an even-numbered carbon, such as a 2,4-docosadienoyl-CoA intermediate. It reduces the conjugated double bond system, allowing the resulting trans-2-enoyl-CoA to re-enter the β-oxidation spiral. A deficiency in this enzyme can lead to the accumulation of unusual and potentially toxic fatty acid metabolites, as seen in certain inherited metabolic disorders.[1][2]
-
Δ3,Δ2-Enoyl-CoA Isomerase (ECI): This enzyme catalyzes the isomerization of cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA, another critical step for the continued degradation of unsaturated fatty acids.
The interplay of these enzymes dictates the metabolic flux of docosadienoyl-CoA isomers and is essential for maintaining lipid homeostasis.
Putative Physiological Significance and Signaling Roles
While direct evidence for the specific physiological roles of individual docosadienoyl-CoA isomers is still emerging, their potential to influence cellular processes is significant. Isomers of other fatty acyl-CoAs have been shown to exert differential effects on gene expression and cellular signaling. For instance, cis- and trans-isomers of C18:1 fatty acids differentially regulate the expression of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipogenesis.[3][4] This suggests that the specific geometry of docosadienoyl-CoA isomers could be a determining factor in their biological activity.
Long-chain acyl-CoAs are known to act as signaling molecules, modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[5][6] These receptors are master regulators of lipid metabolism, inflammation, and cellular differentiation. It is plausible that different docosadienoyl-CoA isomers exhibit varying affinities for these receptors, thereby fine-tuning gene expression programs in response to specific dietary fatty acid inputs.
Quantitative Data Summary
Currently, there is a paucity of quantitative data directly comparing the metabolic rates or signaling potencies of different docosadienoyl-CoA isomers. The following table summarizes hypothetical data points that would be crucial for understanding their physiological relevance. Future research should aim to populate such a table with empirical data.
| Isomer | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Target Receptor | Binding Affinity (Kd, µM) |
| 2-trans,4-cis-Docosadienoyl-CoA | DECR1 | Data Needed | Data Needed | PPARα | Data Needed |
| 2-trans,4-trans-Docosadienoyl-CoA | DECR1 | Data Needed | Data Needed | PPARα | Data Needed |
| 3-cis,5-cis-Docosadienoyl-CoA | ECI | Data Needed | Data Needed | PPARγ | Data Needed |
| 3-trans,5-trans-Docosadienoyl-CoA | ECI | Data Needed | Data Needed | LXRα | Data Needed |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Synthesis of Docosadienoyl-CoA Isomers
The synthesis of specific docosadienoyl-CoA isomers is a prerequisite for studying their biological activity. A general chemo-enzymatic approach can be employed.
Protocol 1: Chemo-Enzymatic Synthesis of a Specific Docosadienoyl-CoA Isomer (e.g., 2-trans,4-trans-docosadienoyl-CoA)
-
Chemical Synthesis of the Free Fatty Acid:
-
Synthesize the desired docosadienoic acid isomer (e.g., 2-trans,4-trans-docosadienoic acid) using established organic chemistry methods, such as Wittig reactions to control the stereochemistry of the double bonds.
-
-
Activation to the CoA Thioester:
-
Materials: The synthesized docosadienoic acid, Coenzyme A (CoA), ATP, and a long-chain acyl-CoA synthetase (LACS).
-
Procedure:
-
Dissolve the docosadienoic acid in an appropriate organic solvent.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and CoA.
-
Add the LACS enzyme to the reaction buffer.
-
Initiate the reaction by adding the dissolved docosadienoic acid.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purify the resulting docosadienoyl-CoA using reversed-phase high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the product using mass spectrometry.
-
-
Enzymatic Assays
Protocol 2: Assay for 2,4-Dienoyl-CoA Reductase (DECR1) Activity
-
Materials: Purified recombinant DECR1, synthesized 2,4-docosadienoyl-CoA isomer, NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH, and the docosadienoyl-CoA substrate in a quartz cuvette.
-
Initiate the reaction by adding a known amount of DECR1 enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
-
Visualizing the Metabolic Landscape
To provide a clearer understanding of the metabolic pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Metabolic fate of DHA leading to docosadienoyl-CoA isomers.
Caption: Workflow for synthesis and biological testing of isomers.
Future Directions
The study of docosadienoyl-CoA isomers is a nascent field with immense potential. Future research should focus on:
-
Comprehensive Isomer Synthesis: Developing robust synthetic routes to produce a panel of docosadienoyl-CoA isomers with defined stereochemistry.
-
Quantitative Biology: Performing detailed kinetic studies with key metabolic enzymes and binding assays with nuclear receptors to quantify the biological activity of each isomer.
-
Metabolomic Profiling: Developing sensitive analytical methods to detect and quantify endogenous levels of docosadienoyl-CoA isomers in various tissues and disease states.
-
In Vivo Studies: Utilizing animal models to investigate the physiological and pathological consequences of altered docosadienoyl-CoA isomer profiles.
By systematically addressing these research questions, the scientific community can elucidate the precise roles of these enigmatic lipid metabolites and potentially uncover new therapeutic targets for metabolic diseases.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activation of 13Z,16Z-Docosadienoic Acid: A Technical Guide to Putative Acyl-CoA Synthetases and Their Investigation
For Immediate Release
This technical guide provides a comprehensive overview of the enzymatic activation of 13Z,16Z-docosadienoic acid, a significant omega-6 polyunsaturated fatty acid. While direct enzymatic data for this specific substrate is nascent, this document synthesizes existing knowledge on long-chain acyl-CoA synthetases (ACSLs) to identify the most probable candidates for its conversion to the metabolically active acyl-CoA form. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism and signaling.
Introduction to 13Z,16Z-Docosadienoic Acid
13Z,16Z-docosadienoic acid is an omega-6 polyunsaturated fatty acid (PUFA) with a 22-carbon chain and two double bonds. It is recognized as a signaling molecule, notably acting as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1][2][3] This interaction implicates it in various physiological processes, including metabolic regulation and inflammation.[1] Before it can be channeled into metabolic or signaling pathways, it must be "activated" through the enzymatic addition of a Coenzyme A (CoA) molecule, a reaction catalyzed by Acyl-CoA synthetases.
The Acyl-CoA Synthetase (ACSL) Family
Long-chain acyl-CoA synthetases are a family of enzymes essential for lipid metabolism, catalyzing the thioesterification of fatty acids with CoA.[4][5] This activation is a critical step for their participation in beta-oxidation, lipid biosynthesis, and cellular signaling.[5] In mammals, the ACSL family comprises several isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) with distinct tissue distributions and substrate specificities.[5][6]
Putative Acyl-CoA Synthetases for 13Z,16Z-Docosadienoic Acid
While no studies have definitively identified the specific ACSL isoform that acts on 13Z,16Z-docosadienoic acid, based on known substrate preferences for other very-long-chain polyunsaturated fatty acids, ACSL4 and ACSL6 emerge as the most probable candidates.
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
ACSL4 exhibits a preference for highly unsaturated fatty acids (HUFAs), including those with 20 and 22 carbons.[2][5][7] It is known to activate arachidonic acid (20:4), eicosapentaenoic acid (20:5), adrenic acid (22:4), and docosahexaenoic acid (DHA; 22:6).[2][7] Given that 13Z,16Z-docosadienoic acid is a C22 PUFA, it falls within the substrate profile of ACSL4.
Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)
ACSL6, particularly the ACSL6V2 variant, shows a strong affinity for docosapolyenoic acids such as DHA (22:6) and docosapentaenoic acid (DPA; 22:5).[1][8][9] This makes ACSL6 a highly compelling candidate for the activation of 13Z,16Z-docosadienoic acid. Knockout studies in mice have demonstrated the crucial role of ACSL6 in maintaining the levels of DHA-containing phospholipids (B1166683) in the brain and testes.[10]
Quantitative Data for Related Substrates
Direct kinetic data for Acyl-CoA synthetases with 13Z,16Z-docosadienoic acid is not yet available. However, the kinetic parameters for related C22 polyunsaturated fatty acids provide a strong basis for inferring the potential activity of ACSL4 and ACSL6.
| Enzyme Variant | Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |
| ACSL4V1 | Arachidonic Acid (20:4) | 10.3 ± 1.5 | 138.9 ± 5.8 | 13.5 |
| Eicosapentaenoic Acid (20:5) | 10.9 ± 1.9 | 111.1 ± 5.6 | 10.2 | |
| Docosahexaenoic Acid (22:6) | 10.5 ± 1.7 | 83.3 ± 4.2 | 7.9 | |
| ACSL4V2 | Arachidonic Acid (20:4) | 11.4 ± 1.2 | 166.7 ± 6.7 | 14.6 |
| Eicosapentaenoic Acid (20:5) | 11.9 ± 1.4 | 125.0 ± 6.3 | 10.5 | |
| Docosahexaenoic Acid (22:6) | 11.2 ± 1.3 | 100.0 ± 5.0 | 8.9 | |
| ACSL6V1 | Linoleic Acid (18:2) | 5.6 ± 0.8 | 125.0 ± 6.3 | 22.3 |
| Oleic Acid (18:1) | 8.3 ± 1.2 | 142.9 ± 7.1 | 17.2 | |
| Arachidonic Acid (20:4) | 14.3 ± 2.1 | 111.1 ± 5.6 | 7.8 | |
| Docosahexaenoic Acid (22:6) | 20.0 ± 3.0 | 200.0 ± 10.0 | 10.0 | |
| ACSL6V2 | Linoleic Acid (18:2) | 28.6 ± 4.3 | 125.0 ± 6.3 | 4.4 |
| Oleic Acid (18:1) | 9.1 ± 1.4 | 166.7 ± 8.3 | 18.3 | |
| Arachidonic Acid (20:4) | 12.5 ± 1.9 | 142.9 ± 7.1 | 11.4 | |
| Docosahexaenoic Acid (22:6) | 2.9 ± 0.4 | 250.0 ± 12.5 | 86.2 |
Table 1: Kinetic parameters of human ACSL4 and ACSL6 variants for various polyunsaturated fatty acids. Data compiled from literature.[1][2]
Experimental Protocols
The following protocols are provided as a framework for investigating the activity of candidate Acyl-CoA synthetases with 13Z,16Z-docosadienoic acid.
Expression and Purification of Recombinant ACSL4 and ACSL6
This protocol describes the expression of human ACSL4 and ACSL6 variants in an insect cell system and their subsequent purification.
-
Cloning and Baculovirus Production:
-
Synthesize and clone the cDNAs of human ACSL4V1, ACSL4V2, ACSL6V1, and ACSL6V2 into a baculovirus transfer vector (e.g., pFastBac) with a suitable tag (e.g., His-tag) for purification.
-
Generate recombinant bacmids in E. coli DH10Bac cells.
-
Transfect insect cells (e.g., Sf9) with the recombinant bacmids to produce P1 viral stock.
-
Amplify the viral stock to generate a high-titer P2 stock.
-
-
Protein Expression:
-
Infect Sf9 cells with the P2 viral stock at a suitable multiplicity of infection (MOI).
-
Incubate the infected cells for 48-72 hours at 27°C.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a cobalt or nickel-charged affinity chromatography column.
-
Wash the column extensively with wash buffer (lysis buffer with lower imidazole (B134444) concentration).
-
Elute the recombinant protein with elution buffer (lysis buffer with high imidazole concentration).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Acyl-CoA Synthetase Activity Assay using LC-MS/MS
This method allows for the direct and sensitive measurement of the formation of 13Z,16Z-docosadienoyl-CoA.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM DTT
-
Varying concentrations of 13Z,16Z-docosadienoic acid (e.g., 1-100 µM) solubilized with bovine serum albumin (BSA).
-
-
Initiate the reaction by adding the purified recombinant ACSL enzyme.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction to pellet precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detect the parent and fragment ions of this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the product by comparing its peak area to a standard curve of a chemically synthesized this compound standard.
-
Radiometric Acyl-CoA Synthetase Assay
This is a classic and highly sensitive method for measuring ACSL activity.
-
Reaction Mixture:
-
Prepare a reaction mixture as described in section 5.2.1, but with [1-¹⁴C]- or [³H]-labeled 13Z,16Z-docosadienoic acid.
-
-
Reaction and Termination:
-
Perform the enzymatic reaction as described in section 5.2.2.
-
Terminate the reaction by adding a mixture of isopropanol, heptane (B126788), and 1 M H₂SO₄ (Dole's reagent) to partition the unreacted fatty acid from the acyl-CoA product.
-
-
Phase Separation and Quantification:
-
Vortex the mixture and add heptane and water to separate the phases.
-
The radiolabeled acyl-CoA will remain in the lower aqueous phase, while the unreacted fatty acid will be in the upper organic phase.
-
Collect an aliquot of the aqueous phase and quantify the radioactivity using liquid scintillation counting.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Visualizations
Proposed Metabolic Activation of 13Z,16Z-Docosadienoic Acid
Caption: Proposed enzymatic activation of 13Z,16Z-docosadienoic acid.
Experimental Workflow for ACSL Activity Assay
Caption: Workflow for determining Acyl-CoA synthetase activity.
Downstream Signaling of 13Z,16Z-Docosadienoic Acid via FFAR4/GPR120
Caption: Gαq/11-mediated signaling pathway of FFAR4 activation.
Conclusion
The activation of 13Z,16Z-docosadienoic acid by Acyl-CoA synthetases is a critical, yet understudied, area of lipid metabolism. Based on existing literature, ACSL4 and ACSL6 are the most probable enzymes responsible for this reaction. The experimental protocols and data presented in this guide provide a robust foundation for researchers to formally identify the specific ACSL isoform(s) and characterize their kinetic properties. Such research will be pivotal in fully elucidating the metabolic fate and signaling functions of 13Z,16Z-docosadienoic acid and could unveil new therapeutic targets in metabolic and inflammatory diseases.
References
- 1. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 2. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACSL6 acyl-CoA synthetase long chain family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 10. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 13Z,16Z-Docosadienoyl-CoA using LC-MS/MS
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the precise quantification of 13Z,16Z-Docosadienoyl-CoA is critical for researchers in drug development and various scientific fields. This application note provides a detailed protocol for this analysis, designed for professionals in the field.
Introduction
Long-chain fatty acyl-Coenzyme A (LCFA-CoA) molecules, such as this compound, are pivotal intermediates in fatty acid metabolism and cellular signaling. Their accurate quantification is essential for understanding various physiological and pathological processes. This document outlines a robust and sensitive LC-MS/MS method for the specific measurement of this compound in biological matrices. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Signaling Pathway Context
This compound is involved in fatty acid metabolism, where it can be converted to other lipid species or undergo beta-oxidation for energy production. The accurate measurement of its levels can provide insights into the metabolic state of cells or tissues.
Caption: Fatty Acid Metabolism Pathway.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate (B1210297), Isopropanol
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain fatty acyl-CoA
-
Solid Phase Extraction (SPE): C18 SPE cartridges
Sample Preparation
The sample preparation workflow is crucial for the accurate quantification of this compound.
Caption: Sample Preparation Workflow.
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant from the previous step.
-
Wash the cartridge with water, followed by 40% methanol in water.
-
Elute the acyl-CoAs with 80% acetonitrile in water.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 10 mM Ammonium acetate in 95:5 acetonitrile/isopropanol with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated | Predicted | Optimized |
| Internal Standard | Specific to IS | Specific to IS | Optimized |
Note: The specific m/z values for the precursor and product ions for this compound need to be calculated based on its chemical formula and fragmentation pattern, and then empirically optimized on the mass spectrometer.
Quality Control
-
Calibration Curve: A calibration curve should be prepared using a certified standard of this compound, if available.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations to be run with each batch of samples to ensure accuracy and precision.
This detailed protocol provides a robust starting point for the quantification of this compound. Method optimization may be required based on the specific biological matrix and instrumentation used.
Synthesis of 13Z,16Z-Docosadienoyl-CoA: An Analytical Standard for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the analytical standard 13Z,16Z-Docosadienoyl-CoA. This very-long-chain fatty acyl-CoA is a critical tool for researchers investigating lipid metabolism, signaling pathways, and the development of therapeutics for metabolic diseases.
Application Notes
13Z,16Z-Docosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid, and its activated form, this compound, are of significant interest in biomedical research.[1] 13Z,16Z-Docosadienoic acid is a potent agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This receptor is implicated in the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammation.[2] The activation of FFAR4 by ligands like 13Z,16Z-docosadienoic acid initiates downstream signaling cascades that can modulate key physiological processes.[1][2]
The availability of a high-purity this compound analytical standard is essential for:
-
In vitro enzyme assays: Studying the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetases and acyltransferases.
-
Metabolomics and lipidomics: As a standard for the identification and quantification of this specific acyl-CoA in biological samples.
-
Drug discovery: Screening for and characterizing novel therapeutic agents that target FFAR4/GPR120 or other components of fatty acid metabolism.
-
Nutritional research: Investigating the metabolic fate and physiological effects of dietary 13Z,16Z-docosadienoic acid.
Signaling Pathway of 13Z,16Z-Docosadienoic Acid
13Z,16Z-Docosadienoic acid primarily exerts its biological effects through the activation of the FFAR4/GPR120 receptor. This initiates two main downstream signaling pathways: a Gαq/11-mediated pathway involved in metabolic regulation and a β-arrestin-2-mediated pathway with anti-inflammatory effects.[1]
Figure 1: FFAR4/GPR120 Signaling Pathway. Max Width: 760px.
Experimental Protocols
The synthesis of this compound is a two-step process involving the synthesis of the free fatty acid followed by its conversion to the corresponding acyl-CoA.
Part 1: Synthesis of 13Z,16Z-Docosadienoic Acid
A plausible synthetic route is the acetylenic approach, which allows for precise construction of the carbon backbone and controlled formation of the Z,Z-double bonds. This involves the coupling of two key fragments followed by stereoselective reduction.
Experimental Workflow for 13Z,16Z-Docosadienoic Acid Synthesis
Figure 2: Fatty Acid Synthesis Workflow. Max Width: 760px.
A detailed, step-by-step protocol for the synthesis of 13Z,16Z-docosadienoic acid can be adapted from established methods for polyunsaturated fatty acid synthesis.
Part 2: Synthesis of this compound
Two primary methods are recommended for the conversion of the free fatty acid to its CoA ester: the mixed anhydride (B1165640) method and an enzymatic approach.
Method 1: Mixed Anhydride Synthesis
This chemical method involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.
Protocol:
-
Activation of Fatty Acid:
-
Dissolve 13Z,16Z-docosadienoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (1.1 equivalents) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (lithium salt, 0.8 equivalents) in a cold aqueous sodium bicarbonate solution (e.g., 0.5 M).
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the this compound from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). A C18 reversed-phase column is typically used for purification.
-
-
Characterization:
-
Confirm the identity and purity of the product using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantify the product using UV spectrophotometry by measuring the absorbance at 260 nm (adenine moiety of CoA).
-
Method 2: Enzymatic Synthesis
This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A. This approach offers high specificity and is performed under mild aqueous conditions.
Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl, pH 7.5), magnesium chloride (MgCl₂), ATP, and Coenzyme A.
-
Add 13Z,16Z-docosadienoic acid, typically solubilized with a carrier protein like bovine serum albumin (BSA) or a small amount of a suitable organic solvent.
-
Initiate the reaction by adding a long-chain acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC or LC-MS/MS.
-
-
Purification and Characterization:
-
Purify and characterize the this compound as described in the mixed anhydride method.
-
Experimental Workflow for Acyl-CoA Synthesis and Analysis
Figure 3: Acyl-CoA Synthesis and Analysis Workflow. Max Width: 760px.
Data Presentation
The following tables summarize expected outcomes for the synthesis and characterization of this compound based on data from similar long-chain acyl-CoAs.
Table 1: Comparison of Synthesis Methods for Long-Chain Acyl-CoAs
| Parameter | Mixed Anhydride Method | Enzymatic Synthesis |
| Starting Materials | Fatty acid, ethyl chloroformate, triethylamine, Coenzyme A | Fatty acid, Coenzyme A, ATP, Acyl-CoA Synthetase |
| Reaction Conditions | Anhydrous organic solvent, then aqueous; 0°C to RT | Aqueous buffer, 37°C |
| Typical Yield | 40-75% | 70-95% |
| Purity (post-purification) | >95% | >98% |
| Advantages | Cost-effective for larger scale synthesis | High specificity, mild conditions, high yield |
| Disadvantages | Potential for side reactions, use of organic solvents | Cost of enzyme, potential for enzyme inhibition |
Table 2: Analytical Characterization of this compound
| Analytical Method | Parameter | Expected Result |
| HPLC-UV | Retention Time | Dependent on column and mobile phase conditions |
| Absorbance Maximum | 260 nm | |
| LC-MS/MS (Positive Ion Mode) | Precursor Ion [M+H]⁺ | m/z corresponding to the molecular weight of this compound |
| Product Ions | Characteristic fragments of Coenzyme A and the fatty acyl chain | |
| ¹H NMR | Chemical Shifts | Signals corresponding to the protons of the adenine, ribose, pantothenate, and fatty acyl moieties |
| Purity Assessment (HPLC) | Peak Area | ≥95% |
Note: The quantitative data presented are based on typical results for the synthesis of other long-chain polyunsaturated fatty acyl-CoAs and should be considered as representative examples. Actual results may vary depending on the specific experimental conditions.
References
Protocol for the Extraction of Very-Long-Chain Acyl-CoAs from Cultured Cells
Application Note
Introduction
Very-long-chain acyl-Coenzyme A (VLC-ACoA) molecules, typically defined as having acyl chains of 20 carbons or more, are crucial intermediates in a variety of cellular metabolic pathways. Their roles are integral to lipid biosynthesis, energy metabolism, and cellular signaling. The accurate quantification of these molecules is vital for researchers in cellular metabolism, drug development, and for understanding the pathophysiology of various diseases, including inherited metabolic disorders like X-linked adrenoleukodystrophy. However, the low cellular abundance and inherent instability of VLC-ACoAs present significant analytical challenges.
This document provides detailed protocols for the efficient extraction of VLC-ACoAs from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary methodologies are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods are widely recognized for yielding high recovery rates.
Data Presentation
The following table summarizes the abundance of various long-chain and very-long-chain acyl-CoA species in different mammalian cell lines, as reported in the literature. It is important to note that variations in experimental conditions, cell types, and normalization methods (e.g., per cell number versus per milligram of protein) can affect direct comparability.
| Acyl-CoA Species | RAW264.7 (pmol/10^6 cells) | MCF7 (pmol/10^6 cells) |
| C16:0-CoA | ~12 | ~15 |
| C18:0-CoA | ~3.5 | ~10 |
| C18:1-CoA | ~7 | ~20 |
| C20:4-CoA | ~0.5 | ~1 |
| C24:0-CoA | <1 | ~15 |
| C24:1-CoA | <0.5 | ~5 |
| C26:0-CoA | <0.5 | ~15 |
| C26:1-CoA | <0.5 | ~20 |
Data synthesized from literature.[1]
Experimental Protocols
General Considerations
-
Internal Standards: Due to the potential for variability during sample preparation, the use of an appropriate internal standard is highly recommended. Odd-chain length (e.g., C17:0-CoA, C23:0-CoA, C25:0-CoA) or stable isotope-labeled (e.g., deuterated) acyl-CoAs are ideal as they are not naturally abundant in most mammalian cells.[1] The internal standard should be added at the beginning of the extraction process to account for losses during all subsequent steps.
-
Sample Handling: VLC-ACoAs are susceptible to degradation. All procedures should be performed on ice, and samples should be processed as quickly as possible. Use pre-chilled tubes and solvents.
-
Downstream Analysis: The final extracts are typically analyzed by LC-MS/MS, which offers the high sensitivity and specificity required for detecting and quantifying low-abundance VLC-ACoAs.[1]
Protocol 1: Solid-Phase Extraction (SPE) of Very-Long-Chain Acyl-CoAs
This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs from both adherent and suspension cell cultures. SPE is often employed for purification and to increase recovery rates.
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., C17:0-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid in water
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH) in water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to scrape the cells in the cold buffer. For suspension cells, resuspend the cell pellet in the buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:Isopropanol (3:1 v/v) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes in an ice-water bath.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes to pellet cell debris.[2]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.
-
Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in water, followed by a second elution with 1 mL of 5% ammonium hydroxide in water. Combine the eluates.
-
-
Sample Concentration and Reconstitution:
-
Dry the combined eluates under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Very-Long-Chain Acyl-CoAs
This protocol is a classic method for the separation of lipids and aqueous metabolites. It is a rapid and cost-effective alternative to SPE.
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol
-
Internal standard (e.g., C17:0-CoA) in a methanol:water (1:1) solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of at least 2,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet or plate.
-
Add the internal standard at this stage.
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent. For suspension cells, resuspend the cell pellet in the cold solvent.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[2]
-
-
Aqueous Phase Collection:
-
The long-chain and very-long-chain acyl-CoAs will partition into the upper aqueous phase.
-
Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[2]
-
-
Sample Concentration and Reconstitution:
-
Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).
-
Visualization of Protocols and Pathways
Caption: Workflow for Solid-Phase Extraction (SPE) of VLC-ACoAs.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of VLC-ACoAs.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Docosadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosadienoyl-CoA, the activated form of docosadienoic acid (22:2), is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in various metabolic processes. As with other polyunsaturated fatty acids, docosadienoic acid can exist as multiple positional and geometric (cis/trans) isomers, depending on the location and configuration of its two double bonds. These subtle structural differences can lead to distinct metabolic fates and biological activities. Consequently, the ability to separate and quantify individual docosadienoyl-CoA isomers is crucial for understanding their specific roles in health and disease.
This document provides detailed application notes and protocols for the chromatographic separation of docosadienoyl-CoA isomers, with a focus on high-performance liquid chromatography (HPLC) based methods.
Analytical Methodologies
The analysis of long-chain acyl-CoAs is challenging due to their low endogenous concentrations and potential for degradation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity. However, HPLC with UV detection remains a viable and more accessible alternative.
For the specific challenge of separating isomers, specialized chromatographic techniques are required. Standard reversed-phase chromatography can separate acyl-CoAs based on chain length and degree of unsaturation, but often fails to resolve positional or geometric isomers.[1] Silver ion chromatography (Ag+-HPLC) is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[4][5]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
2-propanol
-
Saturated ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)
-
Centrifuge
Procedure:
-
Homogenization: Weigh 50-100 mg of frozen tissue and grind it to a fine powder under liquid nitrogen. Transfer the powdered tissue to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and homogenize thoroughly.[5]
-
Solvent Addition: Add 2-propanol and homogenize again.[5]
-
Extraction: Add acetonitrile to the homogenate, vortex vigorously for 5 minutes, and then add saturated (NH₄)₂SO₄.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.[4]
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.
Protocol 2: HPLC-UV Method for General Long-Chain Acyl-CoA Separation
This protocol, based on the method by Golovko et al. (2004), is suitable for the general separation of polyunsaturated acyl-CoAs and can be optimized for docosadienoyl-CoA isomers.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min as specified in the gradient.[4]
-
Column Temperature: 35°C[4]
-
Detection Wavelength: 260 nm[4]
-
Injection Volume: 20 µL
Gradient Program:
| Time (min) | % Buffer B | Flow Rate (mL/min) |
| 0 | 44 | 0.5 |
| 80 | 50 | 0.5 |
| 91 | 70 | 0.5 |
| 92 | 70 | 1.0 |
| 106 | 70 | 1.0 |
| 120 | 80 | 1.0 |
| 140 | 44 | 1.0 |
| 145 | 44 | 0.5 |
This gradient was designed to separate a range of polyunsaturated acyl-CoAs and would require optimization for the specific isomers of docosadienoyl-CoA.[4]
Protocol 3: Silver Ion HPLC (Ag+-HPLC) for Isomer Separation (Conceptual Protocol)
Silver ion chromatography separates unsaturated compounds based on their interaction with silver ions impregnated on the stationary phase. Cis-isomers interact more strongly and are retained longer than trans-isomers. The position of the double bond also influences retention.[3][6]
Stationary Phase:
-
A commercially available or laboratory-prepared silver ion column. These are often based on silica (B1680970) or ion-exchange resins.[7]
Mobile Phase:
-
Typically a non-polar mobile phase with a polar modifier. For fatty acid methyl esters, gradients of methanol (B129727) in acetonitrile or more complex mixtures involving dichloroethane and dichloromethane (B109758) have been used.[7] The optimal mobile phase for docosadienoyl-CoA would need to be determined empirically.
Expected Elution Order:
-
The number of double bonds is the primary determinant of retention, with more double bonds leading to longer retention.
-
For isomers with the same number of double bonds, trans isomers will elute before cis isomers.
-
The position of the double bonds will also affect retention, though the rules are more complex.
Data Presentation
Table 1: Illustrative Quantitative Data for the Separation of Docosadienoyl-CoA Isomers
| Isomer (Hypothetical) | Reversed-Phase HPLC Retention Time (min) | Silver Ion HPLC Retention Time (min) | Resolution (Rs) - Ag+-HPLC |
| all-trans-docosadienoyl-CoA | 45.2 | 25.8 | - |
| cis,trans-docosadienoyl-CoA | 45.5 | 28.3 | 1.8 |
| all-cis-docosadienoyl-CoA | 45.8 | 32.1 | 2.5 |
Resolution (Rs) is calculated between adjacent peaks. A value of >1.5 indicates baseline separation.
Visualizations
Caption: Experimental workflow for docosadienoyl-CoA isomer analysis.
Caption: Inferred metabolic and signaling context of docosadienoyl-CoA.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 13Z,16Z-Docosadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
13Z,16Z-Docosadienoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (CoA) ester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The accurate analysis and quantification of specific acyl-CoA species like this compound are essential for understanding lipid metabolism and its role in various physiological and pathological states.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to provide structural information.[1][2] These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis.
Mass Spectrometry Fragmentation Pattern
The fragmentation of fatty acyl-CoAs in tandem mass spectrometry, particularly using positive electrospray ionization (ESI+), is characterized by a well-defined pattern. The most prominent fragmentation event is the neutral loss of the 3'-phospho-ADP moiety (C10H14N5O10P2), which has a mass of 507.0 Da.[3][4][5][6] This neutral loss is a diagnostic marker for the identification of acyl-CoAs.[4]
For this compound (C43H74N7O17P3S), the protonated molecule [M+H]⁺ is the precursor ion. The collision-induced dissociation (CID) of this precursor ion will predominantly result in a product ion corresponding to the acyl chain attached to the phosphopantetheine group. Other fragment ions originating from the coenzyme A moiety can also be observed.[7][8]
The fragmentation of the acyl chain itself to pinpoint the location of the double bonds is generally not achieved under standard LC-MS/MS conditions for the intact molecule, as double bond migration can occur.[9] Techniques such as chemical derivatization followed by GC-MS are often required for the precise localization of double bonds in the fatty acid chain.[9]
Predicted Fragmentation of this compound
Below is a table summarizing the expected major ions in the positive ion ESI-MS/MS spectrum of this compound.
| Description | Predicted m/z | Formula |
| Precursor Ion | [M+H]⁺ | C43H75N7O17P3S⁺ |
| Product Ion (Neutral Loss of 507 Da) | [M+H-507]⁺ | C33H61N2O7P1S⁺ |
| Fragment Ion (Adenosine-5'-diphosphate) | 428.0 m/z | C10H15N5O7P2⁺ |
| Fragment Ion (Phosphopantetheine) | 260.1 m/z | C9H20N2O4PS⁺ |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the extraction and analysis of this compound from biological samples using LC-MS/MS. Optimization may be required depending on the specific sample matrix and instrumentation.
Sample Preparation (from cell culture)
-
Cell Lysis and Extraction:
-
Harvest approximately 1-10 million cells.
-
Homogenize the cells on ice in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA).[2]
-
Vortex the homogenate vigorously for 5 minutes at 4°C.[2]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]
-
-
Supernatant Processing:
-
Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]
-
Liquid Chromatography Conditions
-
LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal separation.[10]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain acyl-CoAs.[2][11]
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.[11]
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Column Temperature: 40 °C.[11]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[3][10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][11]
-
MRM Transition:
-
Precursor Ion (Q1): m/z of [M+H]⁺ for this compound.
-
Product Ion (Q3): m/z of [M+H-507]⁺.
-
-
Instrument Parameters:
-
Capillary Voltage: Optimize for the specific instrument (typically 3-5 kV).
-
Source Temperature: Optimize for the specific instrument (e.g., 150 °C).
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
-
Collision Energy (CE): Optimize to achieve maximum intensity of the product ion.
-
Visualizations
Caption: General fragmentation of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stable Isotope Dilution Assay of 13Z,16Z-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13Z,16Z-Docosadienoyl-CoA is the activated form of (13Z,16Z)-docosadienoic acid, an omega-6 polyunsaturated fatty acid. As a key metabolic intermediate, it is involved in various cellular processes, including energy metabolism and the synthesis of complex lipids.[1][2] The accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding lipid metabolism and its role in diseases such as type 2 diabetes and fatty liver disease.[3] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of these molecules due to its high sensitivity and specificity.[4]
This document provides a detailed protocol for the development and application of a stable isotope dilution assay for the quantification of this compound in biological samples.
Signaling Pathway
While the direct signaling roles of this compound are still under investigation, its precursor, (13Z,16Z)-docosadienoic acid, is a known agonist for G protein-coupled receptor 120 (GPR120).[1] This receptor is a key regulator of metabolic and inflammatory signaling pathways. The activation of GPR120 by fatty acids can lead to the modulation of insulin (B600854) sensitivity and anti-inflammatory responses. Therefore, understanding the metabolism of this compound is important in the context of GPR120 signaling.[1]
Caption: Metabolic fate and signaling of this compound.
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, including extraction and purification, followed by LC-MS/MS analysis and data processing.[5]
Caption: Experimental workflow for acyl-CoA quantification.
Experimental Protocols
Materials
-
Internal Standard: Isotopically labeled this compound (e.g., [¹³C₄]-13Z,16Z-Docosadienoyl-CoA). The synthesis of such a standard can be achieved by enzymatic or chemical conversion of the corresponding labeled fatty acid.
-
Solvents: Methanol (B129727), acetonitrile, water (all LC-MS grade), chloroform, ammonium (B1175870) hydroxide.
-
Reagents: Formic acid, ammonium acetate (B1210297).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.
Sample Preparation
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water).[5]
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the homogenate.
-
Extraction: Vortex the mixture vigorously and incubate on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[5]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Cleanup (Optional): For complex matrices, further purification using a C18 SPE cartridge can improve data quality.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial LC mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[5]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: Monitor the transition from the protonated precursor ion of this compound to its specific product ion. A characteristic fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7][8] The exact m/z values will need to be determined empirically. The same applies to the isotopically labeled internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| [¹³C₄]-13Z,16Z-Docosadienoyl-CoA | [To be determined] | [To be determined] | [To be optimized] |
Data Presentation
Calibration Curve and Performance Metrics
A calibration curve should be prepared by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The following table summarizes typical quantitative performance metrics for a stable isotope dilution assay for a long-chain acyl-CoA.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust and sensitive stable isotope dilution LC-MS/MS assay for the quantification of this compound. The detailed protocols and guidelines will enable researchers to accurately measure this important lipid metabolite in various biological matrices, facilitating a deeper understanding of its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Enzymatic Assay for 13Z,16Z-Docosadienoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13Z,16Z-Docosadienoyl-CoA is the activated form of 13Z,16Z-docosadienoic acid, a 22-carbon polyunsaturated fatty acid (PUFA). As a key intermediate in lipid metabolism, its synthesis and subsequent metabolic fate are of significant interest in understanding various physiological and pathological processes. The enzymatic conversion of the free fatty acid to its CoA ester is the first committed step for its entry into metabolic pathways such as β-oxidation or incorporation into complex lipids. This document provides detailed protocols for the in vitro enzymatic synthesis of this compound and its subsequent analysis.
The synthesis is catalyzed by acyl-CoA synthetases (ACS), a family of enzymes that activate fatty acids by ligating them to coenzyme A. Specifically, long-chain acyl-CoA synthetase (ACSL) and very-long-chain acyl-CoA synthetase (ACSVL/FATP) isoforms are responsible for the activation of fatty acids with chain lengths of 12 to 22 carbons or more.[1][2] The choice of a specific ACSL isoform can be critical, as they exhibit distinct but overlapping substrate specificities.[2]
Signaling and Metabolic Pathway
The activation of 13Z,16Z-docosadienoic acid to this compound is a crucial step that precedes its entry into various metabolic pathways. Once synthesized, this compound can be channeled towards peroxisomal β-oxidation for energy production or utilized for the synthesis of complex lipids like phospholipids (B1166683) and triacylglycerols.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from its free fatty acid precursor using a recombinant long-chain acyl-CoA synthetase.
Materials:
-
13Z,16Z-Docosadienoic acid (substrate)
-
Recombinant human Acyl-CoA Synthetase (e.g., ACSL1, ACSL4, or ACSVL isoform)
-
Coenzyme A, lithium salt (CoA-SH)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Incubator or water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of 13Z,16Z-docosadienoic acid in ethanol (B145695) or another suitable organic solvent. For the reaction, the fatty acid can be complexed with BSA to improve solubility.
-
Reaction Mixture Assembly: In a microcentrifuge tube on ice, combine the following components to the specified final concentrations:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
CoA-SH (1 mM)
-
DTT (2 mM)
-
Fatty acid-free BSA (0.1 mg/mL)
-
13Z,16Z-Docosadienoic acid (100 µM)
-
Recombinant Acyl-CoA Synthetase (1-5 µg)
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold 2-propanol or by acid precipitation (e.g., with 1M HCl).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant containing the synthesized this compound can then be used for purification and/or quantification.
Protocol 2: Purification of this compound by HPLC
This protocol outlines the purification of the enzymatically synthesized this compound using reversed-phase high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 25 mM Potassium phosphate, pH 6.9
-
Mobile Phase B: Acetonitrile
-
Synthesized this compound sample (from Protocol 1)
Procedure:
-
Sample Preparation: Filter the supernatant from the terminated enzymatic reaction through a 0.22 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20-100 µL
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 30% B and equilibrate
-
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound, as determined by comparison with the retention times of the starting materials (CoA and 13Z,16Z-docosadienoic acid) and, if available, a standard.
-
Post-Purification: Lyophilize the collected fractions to remove the mobile phase and store the purified this compound at -80°C.
Protocol 3: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[3]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column suitable for mass spectrometry
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide
-
Purified this compound sample
Procedure:
-
Sample Preparation: Dilute the purified this compound in a solvent compatible with the mobile phase.
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 0.3-0.5 mL/min
-
Gradient Elution: A suitable gradient from a low to high percentage of organic mobile phase (e.g., 5% to 95% B over 15 minutes).
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺. A characteristic product ion results from the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.[4]
-
-
Quantification: Generate a standard curve using a commercially available or synthesized and purified standard of this compound of known concentration. The concentration of the sample is determined by comparing its peak area to the standard curve.
Experimental Workflow Diagram
Data Presentation
Table 1: Reagents for In Vitro Synthesis of this compound
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM |
| ATP | 100 mM | 10 mM |
| MgCl₂ | 1 M | 10 mM |
| CoA-SH | 20 mM | 1 mM |
| DTT | 100 mM | 2 mM |
| Fatty Acid-Free BSA | 10 mg/mL | 0.1 mg/mL |
| 13Z,16Z-Docosadienoic Acid | 10 mM | 100 µM |
| Recombinant Acyl-CoA Synthetase | 1 mg/mL | 1-5 µ g/reaction |
Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Principle | Sensitivity | Specificity | Throughput |
| HPLC-UV | Chromatographic separation and UV absorbance at 254 nm. | Moderate | Moderate | Moderate |
| LC-MS/MS | Chromatographic separation and mass-based detection of specific precursor-product ion transitions.[3] | High | High | Moderate |
| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | Moderate | Low | High |
Table 3: Kinetic Parameters of Acyl-CoA Synthetases for Various Fatty Acids (Illustrative)
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat ACSL1 | Oleic acid (18:1) | 4.5 | 1200 | --INVALID-LINK-- |
| Human ACSL4 | Arachidonic acid (20:4) | 10 | 850 | --INVALID-LINK-- |
| Mouse FATP4 | Lignoceric acid (24:0) | 12 | 150 | --INVALID-LINK-- |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the in vitro synthesis, purification, and quantification of this compound. The successful synthesis and accurate quantification of this very-long-chain polyunsaturated acyl-CoA are essential for elucidating its role in lipid metabolism and related disease states. While LC-MS/MS provides the most sensitive and specific means of quantification, the choice of analytical method will ultimately depend on the specific research question and available instrumentation. Further research is warranted to determine the specific kinetic parameters of various acyl-CoA synthetase isoforms for 13Z,16Z-docosadienoic acid to better understand its metabolic regulation.
References
Application Notes and Protocols for 13Z,16Z-Docosadienoyl-CoA in Lipid-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13Z,16Z-Docosadienoyl-CoA is the activated, coenzyme A (CoA) thioester form of 13Z,16Z-docosadienoic acid, a C22:2 polyunsaturated fatty acid (PUFA). As a key metabolic intermediate, it stands at the crossroads of several cellular processes, including energy metabolism through β-oxidation and incorporation into complex lipids. The study of its interactions with proteins is crucial for understanding its role in cellular signaling, enzyme regulation, and the acylation of proteins, which can modulate their function, localization, and stability. These application notes provide a comprehensive overview of the utility of this compound as a tool for investigating lipid-protein interactions, complete with detailed protocols and data presentation formats.
Potential Applications in Lipid-Protein Interaction Studies
The unique structure of this compound, with its long C22 acyl chain and two cis double bonds, suggests its potential involvement in specific protein interactions. Key research applications include:
-
Substrate for Protein Acyltransferases: Investigating the role of this compound as a substrate for protein acyltransferases (PATs), such as the DHHC (Asp-His-His-Cys) family of S-acyltransferases and the MBOAT (membrane-bound O-acyltransferase) family. Protein acylation with this particular fatty acyl-CoA could have unique effects on protein function due to the biophysical properties of the C22:2 chain.
-
Modulator of G-Protein Coupled Receptor (GPCR) Signaling: While the free fatty acid, 13Z,16Z-docosadienoic acid, is a known agonist of GPR120 (also known as FFAR4), the intracellular conversion to its CoA ester may play a role in the downstream signaling cascade or in regulating the availability of the free fatty acid.
-
Allosteric Regulation of Enzymes: Long-chain acyl-CoAs are known to allosterically regulate the activity of various metabolic enzymes. This compound can be used to explore its regulatory effects on enzymes involved in lipid metabolism and other pathways.
-
Probing Lipid Binding Pockets: The molecule can be used in binding assays to identify and characterize lipid-binding proteins that have a preference for very-long-chain polyunsaturated fatty acyl-CoAs.
Data Presentation
Quantitative data from lipid-protein interaction studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters of Acyltransferases with this compound
| Enzyme | Km (μM) | Vmax (pmol/mg/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| DHHC-3 | 15.2 ± 2.1 | 85.6 ± 7.3 | 3.7 x 104 |
| DHHC-7 | 25.8 ± 3.5 | 42.1 ± 5.9 | 1.1 x 104 |
| MBOAT7 | 5.4 ± 0.8 | 150.2 ± 12.5 | 1.8 x 105 |
Table 2: Hypothetical Binding Affinities of this compound with Lipid-Binding Proteins
| Protein | Dissociation Constant (Kd) (nM) | Technique |
| Acyl-CoA Binding Protein (ACBP) | 85 ± 12 | Isothermal Titration Calorimetry (ITC) |
| Sterol Carrier Protein 2 (SCP-2) | 150 ± 25 | Surface Plasmon Resonance (SPR) |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 210 ± 30 | Microscale Thermophoresis (MST) |
Experimental Protocols
Protocol 1: In Vitro Protein Acylation Assay
This protocol is designed to determine if a protein of interest can be acylated by this compound, mediated by a specific protein acyltransferase.
Materials:
-
Purified recombinant protein of interest
-
Purified recombinant protein acyltransferase (e.g., a DHHC or MBOAT enzyme)
-
This compound
-
Acylation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl2)
-
SDS-PAGE reagents
-
Western blotting reagents and specific antibody against the protein of interest
-
Optional: Radiolabeled ([3H] or [14C]) this compound for autoradiography detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the protein of interest (1-5 µM), the acyltransferase (0.1-1 µM), and this compound (10-50 µM) in acylation buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection:
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an antibody specific to the protein of interest. A shift in molecular weight or the use of a modification-specific antibody can indicate acylation.
-
Autoradiography (if using radiolabeled acyl-CoA): Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the incorporated radioactivity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol measures the binding affinity between this compound and a protein of interest.
Materials:
-
Purified protein of interest dialyzed against ITC buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound dissolved in ITC buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare a 10-20 µM solution of the protein in the sample cell and a 100-200 µM solution of this compound in the injection syringe.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways
Putative Role in GPR120 Signaling
The precursor of this compound, 13Z,16Z-docosadienoic acid, is an agonist for GPR120. Activation of GPR120 can lead to various downstream signaling events, including the Gαq/11 pathway, which results in the release of intracellular calcium and activation of protein kinase C (PKC), and the β-arrestin-2 pathway, which is involved in anti-inflammatory responses. The intracellular conversion of the fatty acid to its CoA ester may influence the duration and intensity of this signaling by regulating the availability of the free fatty acid ligand.
Application Notes and Protocols for Fluorescent Labeling of Long-Chain Acyl-CoAs in Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-CoAs (LCACoAs) are pivotal metabolic intermediates, central to lipid synthesis, energy metabolism, and cellular signaling.[1][2][3] Dysregulation of LCACoA metabolism is implicated in numerous diseases, including metabolic disorders and cancer, making the ability to visualize their dynamics within living cells a critical area of research.[3][4] These application notes provide an overview and detailed protocols for the fluorescent labeling and imaging of LCACoAs in cellular contexts, enabling researchers to investigate their subcellular distribution and metabolic flux.
This document outlines three primary strategies for visualizing LCACoAs:
-
Fluorescent Fatty Acid Analogs: These are modified long-chain fatty acids that are taken up by cells and converted into fluorescent LCACoA analogs by endogenous enzymes.
-
Genetically Encoded Biosensors: These are engineered proteins expressed within cells that exhibit a fluorescent response upon binding to endogenous LCACoAs.
-
Fluorescently Labeled Acyl-CoA Binding Proteins: These are purified proteins that act as sensors for free acyl-CoA concentrations in vitro, with potential for cellular applications.
Strategy 1: Fluorescent Fatty Acid Analogs
Fluorescently labeled long-chain fatty acid analogs are valuable tools for monitoring fatty acid uptake and their subsequent conversion to acyl-CoAs.[5][6] A commonly used probe is BODIPY™ FL C16, a palmitate analog that is transported into cells via fatty acid transport proteins.[5][6] Once inside the cell, it is esterified to Coenzyme A to form a fluorescent long-chain acyl-CoA analog, which accumulates in the cytoplasm and can be visualized by fluorescence microscopy.[5][6]
Quantitative Data of Fluorescent Fatty Acid Analogs
| Probe | Description | Application | Advantages | Limitations |
| BODIPY™ FL C16 | A 16-carbon fatty acid analog with a BODIPY FL fluorophore. | Live-cell imaging of fatty acid uptake and metabolism.[5][6] | Commercially available, reliable indicator of fatty acid transport, suitable for in vivo imaging.[5][6] | Indirectly measures acyl-CoAs; fluorescence is not a direct measure of acyl-CoA concentration. |
| Fluorescent BMPP | A fluorescently labeled analog of 123I-15-(p-iodophenyl)-(R,S)-methyl pentadecanoic acid (BMIPP).[7][8] | Study of fatty acid metabolism in cultured cells.[7][8] | Can be imported into cells via long-chain fatty acid transporters.[7][8] | Not a direct measure of acyl-CoA levels; primarily reflects fatty acid uptake and metabolism.[7][8] |
| NBD-palmitoyl-CoA | A palmitoyl-CoA with a nitrobenzoxadiazole (NBD) fluorescent group. | In vitro quantification of acyltransferase activity.[9] | Commercially available, cost-effective alternative to radioactive assays.[9] | Primarily for in vitro assays, not demonstrated for live-cell imaging of acyl-CoAs. |
Experimental Protocol: Live-Cell Imaging of Long-Chain Acyl-CoA Metabolism using BODIPY™ FL C16
This protocol is adapted from studies using BODIPY™ FL C16 to visualize fatty acid uptake and metabolism in cancer cells.[5][6]
Materials:
-
BODIPY™ FL C16 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets for BODIPY FL (Excitation/Emission: ~505/511 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of BODIPY™ FL C16 in DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the final working concentration (e.g., 1 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BODIPY™ FL C16 staining solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[6]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a heated stage and environmental chamber.
-
Acquire images using the appropriate filter set for BODIPY FL.
-
For inhibitor studies:
-
Pre-incubate the cells with the inhibitor (e.g., 80 µM perphenazine (B1679617) to inhibit fatty acid uptake) for a specified time (e.g., 2 hours) before adding the BODIPY™ FL C16 staining solution.[5][6]
Visualization of Experimental Workflow
Caption: Workflow for live-cell imaging using BODIPY™ FL C16.
Strategy 2: Genetically Encoded Biosensors
Genetically encoded biosensors provide a powerful approach for the real-time, dynamic measurement of endogenous LCACoAs in living cells and specific subcellular compartments.[4] LACSerHR is an optimized fluorescent biosensor that enables precise measurement of subtle fluctuations in LCACoA levels.[4]
Quantitative Data of Genetically Encoded Biosensors
| Biosensor | Description | Application | Key Parameters |
| LACSerHR | A genetically encoded fluorescent biosensor for long-chain fatty acyl-CoAs.[4] | Real-time evaluation of LCACoA levels in subcellular compartments of living cells and in vivo mouse models.[4] | Enables precise measurement of subtle fluctuations in endogenous LCACoAs.[4] |
| PancACe | A genetically encoded fluorescent biosensor for acetyl-CoA.[10][11] | Live-cell detection of acetyl-CoA in E. coli and human cells.[10][11] | Response range: ~10 µM - 2 mM acetyl-CoA.[11] |
Experimental Protocol: Imaging LCACoAs with the LACSerHR Biosensor
This protocol provides a general framework for using a genetically encoded biosensor like LACSerHR. Specific details may vary based on the vector and cell line used.
Materials:
-
Expression vector encoding the LACSerHR biosensor
-
Transfection reagent suitable for the chosen cell line
-
Cell culture medium and supplements
-
Fluorescence microscope with ratiometric imaging capabilities
-
Software for ratiometric image analysis
Procedure:
-
Transfection:
-
Plate cells and grow to an appropriate confluency for transfection (typically 60-80%).
-
Transfect the cells with the LACSerHR expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Expression:
-
Allow the cells to express the biosensor for 24-48 hours post-transfection.
-
-
Metabolic Perturbation (Optional):
-
To observe dynamic changes in LCACoA levels, cells can be treated with metabolic inhibitors or activators. For example, disruption of ACSL enzyme function can be induced to observe changes in LCACoA levels.[4]
-
-
Imaging:
-
Wash the cells with pre-warmed imaging buffer (e.g., HBSS).
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
Perform ratiometric imaging by acquiring fluorescence intensity at two different excitation or emission wavelengths, as specified for the particular biosensor.
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence intensities for each pixel or region of interest.
-
Changes in this ratio over time or in response to stimuli reflect changes in the concentration of LCACoAs.
-
Visualization of Signaling Pathway and Experimental Workflow
Caption: Pathway and workflow for LCACoA detection with a biosensor.
Strategy 3: Fluorescently Labeled Acyl-CoA Binding Proteins (FACIs)
Fluorescent Acyl-CoA Indicators (FACIs) are engineered from acyl-CoA-binding proteins and are used as sensors to measure free acyl-CoA concentrations, primarily in vitro.[1][2] These sensors exhibit a change in fluorescence upon binding to acyl-CoA esters.[1][2]
Quantitative Data of Fluorescently Labeled Acyl-CoA Binding Proteins
| Indicator | Description | Specificity | Affinity (Kd) | Fluorescence Change |
| FACI-24 | Bovine acyl-CoA-binding protein with a fluorescent label at position 24.[1][2] | High specificity for C14-C20 acyl-CoA esters.[1][2] | 0.6-1.7 nM for long-chain acyl-CoA esters.[1][2] | 5.5-fold increase in fluorescence yield at 460 nm upon binding hexadecanoyl-CoA.[1][2] |
| FACI-53 | Bovine acyl-CoA-binding protein with a fluorescent label at position 53.[1][2] | High fluorescence yield for C8-C12 acyl chains.[1][2] | Not specified. | 4.7-fold increase in fluorescence yield at 495 nm upon binding dodecanoyl-CoA.[1][2] |
Experimental Protocol: In Vitro Measurement of Acyl-CoA Synthetase Activity using FACI-24
This protocol is based on the application of FACI-24 as a sensitive sensor for measuring acyl-CoA synthetase activity in vitro.[2]
Materials:
-
Purified FACI-24 protein
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Long-chain fatty acid substrate (e.g., palmitic acid)
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride (MgCl2)
-
Enzyme source containing acyl-CoA synthetase (e.g., cell lysate)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a fluorometer cuvette, prepare a reaction mixture containing the reaction buffer, FACI-24, long-chain fatty acid substrate, CoA, ATP, and MgCl2.
-
-
Baseline Measurement:
-
Initiate Reaction:
-
Add the enzyme source (e.g., cell lysate) to the cuvette to initiate the synthesis of acyl-CoA.
-
-
Kinetic Measurement:
-
Immediately start recording the fluorescence intensity over time. The increase in fluorescence at 460 nm is proportional to the amount of long-chain acyl-CoA produced.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence increase over time.
-
A standard curve can be generated by titrating known concentrations of the corresponding acyl-CoA ester with FACI-24 to quantify the enzyme activity.
-
Visualization of In Vitro Assay Principle
Caption: Principle of the FACI-24 based in vitro assay.
References
- 1. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyltransferase Activity Assay using 13Z,16Z-Docosadienoyl-CoA Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) dependent acyltransferases are a diverse family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an acceptor molecule. This process is fundamental to numerous metabolic pathways, including the synthesis of neutral lipids like triacylglycerols (TAGs) and cholesteryl esters, as well as the acylation of proteins and other small molecules. The substrate 13Z,16Z-Docosadienoyl-CoA is a long-chain, polyunsaturated fatty acyl-CoA that can serve as a substrate for various acyltransferases, making the study of its metabolism crucial for understanding lipid homeostasis and related pathologies.
These application notes provide a detailed protocol for an in vitro acyltransferase activity assay using this compound as the acyl donor. The described methods are applicable for the characterization of purified enzymes, the screening of potential inhibitors or activators, and for studying the substrate specificity of various acyltransferases.
Principle of the Assay
The acyltransferase activity is determined by measuring the formation of the acylated product or the consumption of the this compound substrate over time. A highly sensitive and specific method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the direct quantification of both the substrate and the product. The assay is initiated by incubating the enzyme source with this compound and an appropriate acyl acceptor. The reaction is then quenched, and the lipids are extracted for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Substrates:
-
This compound (Cayman Chemical or equivalent)
-
Acyl Acceptor (e.g., sn-1,2-diacylglycerol, glycerol-3-phosphate, lysophosphatidylcholine)
-
-
Enzyme Source:
-
Purified recombinant acyltransferase
-
Microsomal fractions from cells or tissues overexpressing the acyltransferase
-
Cell or tissue lysates
-
-
Buffers and Solutions:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)
-
Quenching Solution: Isopropanol with an internal standard (e.g., heptadecanoyl-CoA)
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v)
-
LC-MS/MS Mobile Phases
-
-
Equipment:
-
Thermomixer or water bath
-
Vortex mixer
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Experimental Workflow
Caption: Workflow for the acyltransferase activity assay.
Step-by-Step Protocol
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, the acyl acceptor (e.g., 50 µM sn-1,2-diacylglycerol), and this compound (e.g., 25 µM).
-
Pre-warm the master mix to 37°C.
-
In a microcentrifuge tube, add the enzyme source (e.g., 5-10 µg of microsomal protein).
-
-
Initiation of Reaction:
-
To initiate the reaction, add the pre-warmed master mix to the tube containing the enzyme. The final reaction volume is typically 100 µL.
-
Vortex briefly and incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding 500 µL of quenching solution (isopropanol with internal standard).
-
Add 1.5 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol).
-
Inject an aliquot into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the substrate and product using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion pairs for this compound and its acylated product will need to be determined empirically.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison of enzyme activity under different conditions, such as in the presence of inhibitors or with different substrate concentrations.
Table 1: Michaelis-Menten Kinetic Parameters for a Representative Acyltransferase
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Oleoyl-CoA | 15.2 ± 2.1 | 1250 ± 85 |
| Linoleoyl-CoA | 12.8 ± 1.9 | 1580 ± 110 |
| This compound | Data to be determined | Data to be determined |
| Arachidonoyl-CoA | 8.5 ± 1.3 | 1850 ± 130 |
Note: The kinetic parameters for Oleoyl-CoA, Linoleoyl-CoA, and Arachidonoyl-CoA are representative values for a generic diacylglycerol acyltransferase and should be determined experimentally for the specific enzyme and substrate of interest.
Table 2: Inhibition of Acyltransferase Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Compound X | 1 | 25.3 ± 3.1 | 12.5 |
| 10 | 78.9 ± 5.6 | ||
| 50 | 95.1 ± 2.3 | ||
| Compound Y | 1 | 10.2 ± 1.5 | > 50 |
| 10 | 35.7 ± 4.2 | ||
| 50 | 55.4 ± 6.8 |
Signaling Pathway and Logical Relationships
The metabolism of this compound is integrated into the broader network of fatty acid and glycerolipid metabolism. The following diagram illustrates a simplified pathway where this substrate may be utilized.
Caption: Simplified glycerolipid synthesis pathway.
This application note provides a comprehensive framework for establishing an acyltransferase activity assay using this compound. The provided protocols and diagrams serve as a guide for researchers to design and execute experiments aimed at elucidating the role of this specific acyl-CoA in lipid metabolism and for the discovery of novel therapeutic agents targeting these pathways.
Application Notes and Protocols for Solid-Phase Extraction of Polyunsaturated Acyl-CoAs
Introduction
Polyunsaturated acyl-Coenzyme A (PUFA-CoAs) are pivotal intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid biosynthesis, and the generation of signaling molecules. The accurate quantification of these molecules is crucial for researchers, scientists, and drug development professionals investigating metabolic pathways in various physiological and pathological contexts. However, their analysis is challenging due to their low abundance and inherent instability. Solid-phase extraction (SPE) provides a robust and selective method for the isolation and concentration of PUFA-CoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1] This document details a comprehensive protocol for the solid-phase extraction of polyunsaturated acyl-CoAs from biological samples.
Data Presentation
The efficiency of acyl-CoA recovery is dependent on the chain length of the acyl group and the specific SPE method employed. The following table summarizes representative recovery data for various acyl-CoA species using a weak anion exchange SPE method with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, which is effective for a broad range of acyl-CoAs, including polyunsaturated species.[2][3]
| Acyl-CoA Species | Chain Length & Unsaturation | Average Recovery (%) |
| Acetyl-CoA | C2:0 | 85-95% |
| Malonyl-CoA | C3:0 | 83-90% |
| Octanoyl-CoA | C8:0 | 88-92% |
| Oleoyl-CoA | C18:1 | 85-90% |
| Palmitoyl-CoA | C16:0 | 70-80% |
| Arachidonyl-CoA | C20:4 | 83-88% |
Data compiled from published protocols using 2-(2-pyridyl)ethyl functionalized silica gel for SPE.[2][3]
Experimental Protocols
This section provides a detailed methodology for the extraction and solid-phase extraction of polyunsaturated acyl-CoAs from both cell cultures and tissue samples. The protocol is a synthesized compilation of established methods to ensure high recovery and sample stability.[1][2][3]
Materials
-
Tissues or Cells: Fresh or frozen biological samples.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA.[2]
-
SPE Columns: Weak anion exchange cartridges, such as 2-(2-pyridyl)ethyl functionalized silica gel.[2][3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[2]
-
General Laboratory Equipment: Centrifuge, homogenizer, vortex mixer, vacuum manifold for SPE, and a sample concentrator (e.g., nitrogen evaporator or vacuum concentrator).
Sample Preparation
For Tissue Samples:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[2]
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[2]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[2]
-
Add 1 mL of 2-Propanol and homogenize again.[2]
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the acyl-CoAs, for SPE.[2]
For Cultured Cells:
-
For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform (B151607):methanol (1:2 v/v) to the plate and scrape the cells.[1]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v).[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[1]
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex vigorously for 1 minute.[1]
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.[1]
-
The polyunsaturated acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase for SPE.[1]
Solid-Phase Extraction (SPE) Protocol
-
Column Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of the Wash Solution through it. Do not allow the column to dry out.[2]
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[2]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[2]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[2]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., the initial mobile phase for LC-MS).
Visualizations
Caption: Experimental workflow for the extraction and purification of polyunsaturated acyl-CoAs.
Caption: Simplified metabolic pathway of polyunsaturated acyl-CoAs.
References
Application Notes and Protocols for the Derivatization of 13Z,16Z-Docosadienoyl-CoA for Improved Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
13Z,16Z-Docosadienoyl-CoA is the activated form of (13Z,16Z)-docosadienoic acid, an omega-6 polyunsaturated fatty acid. As a key metabolic intermediate, its accurate detection and quantification are crucial for understanding its roles in various physiological and pathological processes, including lipid metabolism and cellular signaling.[1] The low abundance and physicochemical properties of long-chain acyl-CoAs present significant analytical challenges. This document provides detailed protocols for the derivatization of this compound to enhance its detection by various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of Derivatization Methods
The choice of analytical method and derivatization strategy significantly impacts the sensitivity and accuracy of quantification. Below is a summary of typical quantitative performance data for various methods used in the analysis of long-chain fatty acids and their derivatives. While specific values for this compound will be matrix-dependent, this data provides a comparative overview.
| Derivatization Method | Analytical Technique | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Direct Analysis | |||||
| None | LC-MS/MS | 85 - 95 | 0.4 - 1.0 pmol | 1.2 - 3.0 pmol | [2] |
| Fatty Acid Derivatization (after hydrolysis of CoA) | |||||
| BF₃-Methanol (FAMEs) | GC-MS/FID | 99.3 (for methyl oleate) | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | [3] |
| Silylation (BSTFA/MSTFA) | GC-MS | Not Specified | ~1 pmol (for silylated amides) | Not Specified | |
| 2,4'-Dibromoacetophenone | HPLC-UV | Not Specified | 2.3 x 10⁻⁴ - 5.1 pg | Not Specified | [4] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Not Specified | 0.01 - 0.05 µg/mL | Not Specified | [5] |
| Intact Acyl-CoA Derivatization/Labeling | |||||
| NBD-palmitoyl CoA (Fluorescent Analog) | HPLC-Fluorescence | Not Specified | Not Specified | Not Specified | [6] |
| Fluorescent Acyl-CoA Biosensor (FACI-24) | Fluorescence Spectroscopy | Not Specified | Kd = 0.6-1.7 nM | Not Specified | [7] |
Note: The presented data is a compilation from various studies on different fatty acids and matrices and should be used as a general guideline. Method performance for this compound should be independently validated.
Experimental Protocols
Protocol 1: Direct Quantification by LC-MS/MS (Gold Standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of long-chain acyl-CoAs due to its high sensitivity and specificity, often without the need for derivatization.[8]
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize biological tissue samples (e.g., liver, muscle) in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Spike the homogenate with a suitable internal standard (e.g., ¹³C-labeled this compound or an odd-chain acyl-CoA like C17:0-CoA).
-
Extract the acyl-CoAs using a solid-phase extraction (SPE) C18 cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.[2]
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
Precursor Ion: [M+H]⁺ for this compound.[8]
-
Product Ion: A specific fragment ion resulting from the neutral loss of the CoA moiety.
-
Collision Energy: Optimize for the specific instrument and analyte.[8]
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol involves the hydrolysis of the thioester bond of this compound to release the free fatty acid, followed by esterification to a more volatile methyl ester.
Methodology:
-
Hydrolysis (Saponification):
-
To the sample containing this compound, add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 100°C for 5 minutes.
-
Cool the sample to room temperature.
-
-
Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol:
-
Add 2 mL of 12-14% Boron Trifluoride in methanol to the hydrolyzed sample.[9]
-
Cap the tube tightly and heat at 60°C for 10 minutes in a water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at approximately 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
Protocol 3: Fluorescent Derivatization for HPLC Analysis
This protocol describes the derivatization of the fatty acid (after hydrolysis) with a fluorescent tag for sensitive detection by HPLC.
Methodology:
-
Hydrolysis:
-
Perform hydrolysis as described in Protocol 2, step 1.
-
After cooling, acidify the sample to pH ~2 with 6M HCl.
-
Extract the free fatty acid with an organic solvent like hexane or ethyl acetate.
-
Evaporate the solvent to dryness.
-
-
Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl):
-
Dissolve the dried fatty acid residue in a suitable solvent (e.g., acetone).
-
Add a solution of FMOC-Cl in acetone (B3395972) and a catalyst (e.g., triethylamine).
-
Heat the mixture at 60°C for 10 minutes.[5]
-
Cool the reaction mixture and inject it into the HPLC system.
-
-
HPLC Conditions:
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic fate and a putative signaling pathway involving this compound.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 13Z,16Z-Docosadienoyl-CoA Metabolism in a Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
13Z,16Z-Docosadienoyl-CoA is the activated thioester form of (13Z,16Z)-docosadienoic acid, an omega-6 polyunsaturated fatty acid.[1] As a Coenzyme A (CoA) derivative, it serves as a critical metabolic intermediate, directing the fatty acyl chain towards various cellular processes, including energy production through β-oxidation and incorporation into complex lipids such as phospholipids (B1166683) and triacylglycerols.[1] The precursor fatty acid is a known agonist of the G protein-coupled receptor 120 (GPR120), a key regulator of metabolic and inflammatory signaling pathways.[1] The activation of (13Z,16Z)-docosadienoic acid to its CoA ester is a crucial step catalyzed by long-chain acyl-CoA synthetases (LACS), making it available for various metabolic and signaling functions.[1]
These application notes provide a comprehensive guide for utilizing a cell culture model to investigate the metabolism of this compound. The following protocols and data presentation formats are designed to facilitate the study of its metabolic fate and potential signaling roles.
Data Presentation
While specific quantitative data for this compound metabolism in cell culture is limited, the following tables provide a template for presenting such data, using representative values from studies on similar very-long-chain polyunsaturated fatty acids (VLC-PUFAs) like docosahexaenoic acid (DHA).
Table 1: Cellular Uptake and Incorporation of a Representative VLC-PUFA in Cultured Cells
| Cell Line | Fatty Acid Concentration (µM) | Incubation Time (h) | Cellular Uptake (nmol/mg protein) | Incorporation into Phospholipids (%) | Incorporation into Triacylglycerols (%) |
| HepG2 (Human Hepatoma) | 50 | 24 | 15.2 ± 1.8 | 65.7 ± 4.3 | 28.1 ± 3.5 |
| 3T3-L1 (Mouse Adipocyte) | 50 | 24 | 25.8 ± 2.5 | 30.2 ± 3.1 | 62.5 ± 5.8 |
| Caco-2 (Human Colon Adenocarcinoma) | 50 | 24 | 10.5 ± 1.1 | 75.1 ± 6.2 | 18.9 ± 2.4 |
Data are presented as mean ± standard deviation and are representative of typical results for VLC-PUFA metabolism.
Table 2: Gene Expression Analysis of Key Enzymes in Fatty Acid Metabolism Following Treatment with a VLC-PUFA
| Gene | Cell Line | Treatment | Fold Change in mRNA Expression |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | HepG2 | 50 µM VLC-PUFA (24h) | 2.5 ± 0.3 |
| Carnitine Palmitoyltransferase 1A (CPT1A) | HepG2 | 50 µM VLC-PUFA (24h) | 1.8 ± 0.2 |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARA) | HepG2 | 50 µM VLC-PUFA (24h) | 3.1 ± 0.4 |
| Stearoyl-CoA Desaturase (SCD) | 3T3-L1 | 50 µM VLC-PUFA (24h) | 0.6 ± 0.1 |
Data are presented as mean fold change ± standard deviation relative to a vehicle control.
Mandatory Visualizations
Caption: GPR120 Signaling Pathway Activation.
Caption: Experimental Workflow for Cell Culture Studies.
Caption: Mitochondrial Beta-Oxidation Pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with 13Z,16Z-Docosadienoic Acid
-
Cell Seeding: Plate the chosen cell line (e.g., HepG2, 3T3-L1, Caco-2) in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency.
-
Fatty Acid Preparation: Prepare a stock solution of 13Z,16Z-docosadienoic acid in ethanol. For cell treatment, complex the fatty acid with fatty acid-free bovine serum albumin (BSA). A common molar ratio of fatty acid to BSA is 4:1.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of the 13Z,16Z-docosadienoic acid-BSA complex. Include a vehicle control (medium with BSA and a corresponding amount of ethanol).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream analysis.
Protocol 2: Lipid Extraction from Cultured Cells (Adapted from Folch Method)
-
Cell Lysis: To the cell pellet (from approximately 1-5 million cells), add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to lyse the cells and precipitate proteins. Sonication on ice can be used for complete disruption.
-
Phase Separation: Add 0.2 mL of 0.9% NaCl solution to the tube and vortex for 30 seconds to induce phase separation. Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until further analysis.
Protocol 3: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1.5 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-23).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
The mass spectrometer will identify and quantify individual FAMEs based on their retention times and mass spectra.
-
Protocol 4: Acyl-CoA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Extraction of Acyl-CoAs:
-
To the cell pellet, add a cold extraction buffer (e.g., 10% trichloroacetic acid or an isopropanol/water/acetic acid mixture) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for separation.
-
Employ a gradient of mobile phases, often containing an ion-pairing agent, to achieve good separation of acyl-CoA species.
-
Detect and quantify this compound and other acyl-CoAs using multiple reaction monitoring (MRM) mode.
-
Protocol 5: Gene Expression Analysis by Quantitative PCR (qPCR)
-
RNA Isolation: Isolate total RNA from cultured cells using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the target genes (e.g., ACSL4, CPT1A, PPARA) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
References
Application Notes and Protocols for Investigating the In Vivo Effects of 13Z,16Z-Docosadienoyl-CoA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
13Z,16Z-Docosadienoyl-CoA is the activated thioester form of (13Z,16Z)-docosadienoic acid, a long-chain polyunsaturated fatty acid. As a Coenzyme A (CoA) derivative, it serves as a key metabolic intermediate, channeling its fatty acyl chain into various cellular processes, including energy production through β-oxidation and incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols.[1] Understanding the in vivo effects of this specific acyl-CoA is crucial for elucidating its role in lipid metabolism and its potential as a therapeutic target. These application notes provide a comprehensive guide to utilizing animal models for such investigations, from experimental design to detailed analytical protocols.
Recommended Animal Model: C57BL/6 Mouse
The C57BL/6 mouse is a widely used and well-characterized inbred strain for studying metabolic diseases, including obesity and dyslipidemia.[2][3] Its genetics and physiology are extensively documented, making it an ideal model to investigate the in vivo effects of this compound. Furthermore, diet-induced obesity models in C57BL/6 mice are well-established and can be used to study the effects of this acyl-CoA in both lean and obese states.[2][4]
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and reproducible data. The following workflow is recommended for investigating the in vivo effects of this compound.
Data Presentation
Quantitative data should be organized into clear and concise tables for easy comparison between experimental groups.
Table 1: Animal Characteristics
| Parameter | Control Group | Low Dose Group | High Dose Group |
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Total Food Intake (g) | |||
| Liver Weight (g) | |||
| Adipose Tissue Weight (g) |
Table 2: Plasma Lipid Profile
| Analyte | Control Group | Low Dose Group | High Dose Group |
| Triglycerides (mg/dL) | |||
| Total Cholesterol (mg/dL) | |||
| HDL Cholesterol (mg/dL) | |||
| LDL Cholesterol (mg/dL) | |||
| Free Fatty Acids (µmol/L) |
Table 3: Tissue Levels of this compound (nmol/g tissue)
| Tissue | Control Group | Low Dose Group | High Dose Group |
| Liver | |||
| Adipose Tissue | |||
| Skeletal Muscle |
Signaling Pathways
This compound, as a long-chain acyl-CoA, is anticipated to be a substrate for β-oxidation and for the synthesis of complex lipids. It may also play a role in cellular signaling.
Experimental Protocols
Protocol 1: Preparation and Administration of (13Z,16Z)-docosadienoic Acid
Objective: To prepare a stable formulation of (13Z,16Z)-docosadienoic acid for oral administration to mice.
Materials:
-
(13Z,16Z)-docosadienoic acid
-
Corn oil (vehicle)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (20G)
Procedure:
-
Prepare the desired concentrations of (13Z,16Z)-docosadienoic acid in corn oil. For example, for a 10 mg/kg dose in a 25 g mouse with a gavage volume of 100 µL, prepare a 2.5 mg/mL solution.
-
Add the calculated amount of (13Z,16Z)-docosadienoic acid to the corn oil in a microcentrifuge tube.
-
Vortex the mixture thoroughly until the fatty acid is completely dissolved. Gentle warming may be required.
-
Administer the solution to the mice via oral gavage using a 20G feeding needle. The volume should be adjusted based on the individual mouse's body weight.
-
The control group will receive an equivalent volume of the corn oil vehicle.
Protocol 2: Tissue Collection and Processing
Objective: To properly collect and store tissues for subsequent analysis.
Materials:
-
Surgical instruments
-
Liquid nitrogen
-
Cryovials
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Euthanize the mice according to approved institutional guidelines.
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect the liver, epididymal white adipose tissue, and gastrocnemius muscle.
-
Rinse the tissues with ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry, weigh them, and immediately freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until further analysis.
Protocol 3: Extraction of Long-Chain Acyl-CoA Esters from Tissues
Objective: To extract long-chain acyl-CoA esters from tissues for quantification.
Materials:
-
Frozen tissue samples
-
Methanol-chloroform (2:1, v/v)
-
Internal standards (e.g., [¹³C₈] octanoyl-CoA, [C₁₇] heptadecanoyl-CoA)[5]
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.
-
Add the internal standard mixture to the tube.
-
Add 3 mL of methanol-chloroform (2:1).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 4: Quantification of Acyl-CoA Esters by LC-MS/MS
Objective: To quantify the levels of this compound and other acyl-CoAs in tissue extracts.
Materials:
-
Tissue extracts
-
LC-MS/MS system
-
C18 reversed-phase column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: 25 mM KH₂PO₄, pH 5.3[6]
Procedure:
-
Inject the reconstituted tissue extract onto the LC-MS/MS system.
-
Separate the acyl-CoA species using a gradient elution on a C18 column.
-
Detect the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[5]
-
Identify and quantify the acyl-CoA species based on their specific precursor-product ion transitions and retention times compared to authentic standards.
-
Normalize the results to the internal standards and the initial tissue weight.
Protocol 5: General Lipidomic Analysis of Tissues
Objective: To obtain a comprehensive profile of the lipidome in different tissues.
Materials:
-
Frozen tissue samples
-
Lipid extraction solvents (e.g., isopropanol)
-
LC-MS system
Procedure:
-
Homogenize the tissue samples in isopropanol.
-
Centrifuge the homogenate to collect the supernatant containing the lipid extract.
-
Dilute the extract as needed to be within the dynamic range of the mass spectrometer.
-
Inject the diluted extract onto an LC-MS system for lipid profiling.
-
Separate the lipid species using reversed-phase chromatography.
-
Identify and quantify the different lipid classes and individual lipid species using high-resolution mass spectrometry.
-
Perform statistical analysis to identify significant changes in the lipid profiles between the experimental groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipidomic Analysis of Liver and Adipose Tissue in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice Model Reveals Alterations in Lipid Metabolism by Weight Loss and Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipidomic profiling of high-fat diet-induced obesity in mice: importance of cytochrome P450-derived fatty acid epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of 13Z,16Z-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13Z,16Z-Docosadienoyl-Coenzyme A (CoA) is a critical intermediate in lipid metabolism, formed from the activation of 13Z,16Z-docosadienoic acid. As a very-long-chain fatty acyl-CoA, it plays a central role in various cellular processes, including energy metabolism through β-oxidation and the biosynthesis of complex lipids. Furthermore, its precursor fatty acid is an agonist of the G-protein coupled receptor 120 (GPR120), a key regulator of metabolic and anti-inflammatory signaling pathways.[1] Accurate and reliable identification and quantification of 13Z,16Z-Docosadienoyl-CoA are therefore essential for understanding its physiological and pathological roles in metabolic diseases and inflammation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the analysis of this low-abundance and complex lipid molecule.
Data Presentation
The quantitative analysis of this compound can be achieved using a targeted LC-HRMS/MS approach. The following table summarizes the key mass spectrometric parameters for the identification of this molecule. While specific concentration ranges for this compound are not widely reported, typical concentrations for very-long-chain acyl-CoAs in mammalian cells and tissues can range from low to mid-picomoles per milligram of protein.
| Parameter | Value | Reference |
| Chemical Formula | C43H74N7O17P3S | MedchemExpress |
| Molecular Weight | 1086.07 g/mol | MedchemExpress |
| Monoisotopic Mass | 1085.4106 g/mol | Calculated |
| Precursor Ion ([M+H]⁺) | m/z 1086.4179 | Calculated |
| Primary Product Ion ([M+H-507]⁺) | m/z 579.3573 | Calculated |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Fragmentation | Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) | |
| Characteristic Neutral Loss | 507.0 Da (Phosphoadenosine diphosphate (B83284) moiety) | [2] |
Experimental Protocols
Extraction of this compound from Mammalian Cells
This protocol is optimized for the extraction of long-chain acyl-CoAs from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Wash the cell pellet with ice-cold PBS. For adherent cells, scrape the cells in PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs into a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Extraction of this compound from Tissues
This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample (20-50 mg)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal Standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution containing the internal standard.
-
Immediately homogenize the sample.
-
Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.
High-Resolution LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-100% B
-
15-20 min: 100% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Full scan with data-dependent MS/MS (dd-MS2) or targeted selected reaction monitoring (SRM)
-
Full Scan Range: m/z 300-1200
-
Resolution: >70,000
-
dd-MS2: Isolate the precursor ion (m/z 1086.4179) and fragment using HCD or CID.
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
-
Data Analysis: Extract the ion chromatogram for the precursor ion and confirm the presence of the characteristic product ion (m/z 579.3573).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context and the analytical workflow for the identification of this compound.
Caption: Experimental workflow for identifying this compound.
Caption: Putative signaling role of this compound's precursor.
References
Troubleshooting & Optimization
Improving stability of 13Z,16Z-Docosadienoyl-CoA during sample preparation
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 13Z,16Z-Docosadienoyl-CoA during sample preparation. This compound is a polyunsaturated fatty acyl-CoA (PUFA-CoA) and, like other similar long-chain PUFA-CoAs, is susceptible to degradation through oxidation and hydrolysis. While specific quantitative stability data for this compound is limited in publicly available literature, the guidance provided here is based on established principles for the handling and stabilization of other long-chain PUFA-CoAs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The two primary degradation pathways for this compound are:
-
Oxidation: The polyunsaturated nature of the fatty acyl chain makes it highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is prone to hydrolysis, especially in aqueous solutions with a neutral to alkaline pH.
Q2: What general precautions can I take to minimize degradation?
A2: To maintain the integrity of your this compound samples, it is crucial to:
-
Work quickly and keep samples on ice at all times.
-
Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
-
Use high-purity solvents and reagents.
-
Work under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize exposure to oxygen.
Q3: What is the recommended pH for solutions containing this compound?
A3: To minimize hydrolysis of the thioester bond, it is recommended to use slightly acidic buffers with a pH between 4 and 6 for aqueous solutions.
Q4: Can I use antioxidants to protect my samples?
A4: Yes, adding antioxidants is a highly recommended strategy to prevent oxidative degradation. Common antioxidants used for lipid samples include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E).
Troubleshooting Guides
Problem 1: Low or no detectable this compound in my sample after extraction.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | 1. Ensure that all solvents used for extraction contain an antioxidant such as 0.01% BHT. 2. Perform the extraction under a stream of inert gas (argon or nitrogen) to minimize oxygen exposure. 3. Protect samples from light by using amber vials or wrapping tubes in foil. |
| Hydrolytic Degradation | 1. If using aqueous solutions, ensure the pH is maintained between 4 and 6. 2. Minimize the time the sample spends in aqueous solutions. 3. Lyophilize aqueous samples for long-term storage. |
| Inefficient Extraction | 1. Verify that the chosen extraction protocol is suitable for long-chain fatty acyl-CoAs. A modified Bligh-Dyer or Folch extraction is often used. 2. Ensure complete cell or tissue lysis to release the analyte. 3. Consider using an internal standard (e.g., a deuterated or ¹³C-labeled analog) to monitor extraction efficiency. |
Problem 2: High variability in quantitative results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Standardize the timing of each step in the sample preparation workflow. 2. Ensure all samples are kept at a consistent temperature (e.g., on ice) throughout the process. 3. Use precise and calibrated pipettes for all liquid handling. |
| Differential Degradation | 1. Prepare and process samples in small batches to minimize the time each sample is exposed to potentially degrading conditions. 2. Ensure uniform and immediate addition of antioxidants to all samples. |
| Instrumental Variability | 1. Run quality control (QC) samples throughout the analytical run to monitor instrument performance. 2. Ensure the LC-MS/MS system is properly calibrated and maintained. |
Data Presentation
Table 1: Illustrative Relative Stability of a Long-Chain PUFA-CoA Under Different Storage Conditions.
| Storage Condition | Solvent | Temperature | Duration | Expected Relative Stability |
| 1 | Aqueous Buffer (pH 7.5) | 4°C | 24 hours | Low |
| 2 | Aqueous Buffer (pH 5.0) | 4°C | 24 hours | Moderate |
| 3 | Methanol (B129727) | -20°C | 1 week | High |
| 4 | Methanol with 0.01% BHT | -20°C | 1 week | Very High |
| 5 | Lyophilized Powder | -80°C | 6 months | Very High |
Table 2: Illustrative Efficacy of Common Antioxidants for PUFA-CoA Stabilization.
| Antioxidant | Typical Concentration | Mechanism of Action | Expected Efficacy |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger | High |
| α-Tocopherol (Vitamin E) | 0.01 - 0.1% | Free radical scavenger | High |
| Ascorbic Acid (Vitamin C) | 1-5 mM | Reducing agent, regenerates other antioxidants | Moderate (in aqueous phase) |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (HPLC grade), pre-chilled to -20°C, containing 0.01% BHT
-
Chloroform (B151607) (HPLC grade), pre-chilled to -20°C
-
Deionized water, chilled to 4°C
-
Internal standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of a 2:1 (v/v) mixture of pre-chilled methanol (with 0.01% BHT) and deionized water to the cell pellet. Add the internal standard at this stage. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1 mL of pre-chilled chloroform to the mixture. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).
Protocol 2: Analysis of this compound by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs (e.g., start with a low percentage of B and ramp up to a high percentage).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The [M+H]⁺ ion for this compound.
-
Product Ion: A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine moiety).
Mandatory Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for this compound sample preparation.
References
Technical Support Center: Analysis of Docosadienoyl-CoAs by LC-MS
Welcome to the technical support center for the LC-MS analysis of docosadienoyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of docosadienoyl-CoAs?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] In the analysis of docosadienoyl-CoAs from biological samples, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[1][3] These components can co-elute with the target analyte and interfere with its ionization in the mass spectrometer's ion source.[1]
Q2: Which ionization mode is recommended for the LC-MS/MS analysis of docosadienoyl-CoAs?
A2: For the quantitative analysis of long-chain fatty acyl-CoAs like docosadienoyl-CoA, positive electrospray ionization (ESI) mode is generally recommended.[4] Positive ion mode provides specific and abundant product ions that are ideal for multiple reaction monitoring (MRM) assays, leading to higher sensitivity and specificity.[4] While negative ESI can sometimes produce a more intense precursor ion signal, the fragmentation in positive mode is typically more structurally informative for quantification.[4]
Q3: What is the characteristic fragmentation pattern for docosadienoyl-CoAs in positive ESI-MS/MS?
A3: In positive ion mode, all acyl-CoAs, including docosadienoyl-CoA, exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5] This specific neutral loss is often used for precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect acyl-CoAs in complex mixtures.[4][5][6]
Q4: How can I determine if my analysis is affected by matrix effects?
A4: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][7]
-
Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract that has undergone the complete sample preparation process is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][8]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of docosadienoyl-CoAs.
Problem: Low Signal Intensity or Poor Reproducibility
Low signal intensity and poor reproducibility are common indicators of significant ion suppression from matrix components.
Workflow for Troubleshooting Matrix Effects:
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor chromatographic resolution of acyl-CoA isomers
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of acyl-CoA isomers.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges.
Poor Resolution and Isomer Co-elution
Question: How can I improve the resolution between closely eluting or co-eluting acyl-CoA isomers (e.g., butyryl-CoA and isobutyryl-CoA)?
Answer:
Achieving baseline separation of structurally similar acyl-CoA isomers is a common challenge.[1] Several strategies can be employed to enhance resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient increases the separation time between peaks, often improving resolution.[2][3] Experiment with reducing the rate of change of the organic modifier concentration.
-
Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase can alter the ionization state of the acyl-CoA molecules, affecting their interaction with the stationary phase and improving separation.[2][4]
-
Change the Organic Modifier: Switching between different organic modifiers, such as acetonitrile (B52724) and methanol, can alter the selectivity of the separation due to their different chemical properties.[2][4]
-
Incorporate Ion-Pairing Reagents: Ion-pairing reagents are mobile phase additives that form neutral ion pairs with charged analytes like acyl-CoAs.[2][5] This enhances their retention on reversed-phase columns and can significantly improve the resolution of isomers.[1][3] Commonly used reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[2]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.[2] Consider columns with different bonded phases (e.g., C8, Phenyl-Hexyl) or columns with smaller particle sizes for higher efficiency.[2] For separating stereoisomers (enantiomers), a chiral stationary phase (CSP) column is essential.[4]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, although this may lead to longer analysis times and higher backpressure.[2]
Poor Peak Shape
Question: What causes peak tailing for my acyl-CoA peaks, and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect accurate integration and quantification. The primary causes and solutions are outlined below:
| Cause | Solution(s) |
| Secondary Interactions | Secondary interactions, particularly with free silanol (B1196071) groups on silica-based columns, can cause peak tailing.[3] To mitigate this, operate at a lower mobile phase pH to protonate the silanol groups or use an end-capped column.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion.[3] Reduce the sample concentration or the injection volume.[2][3] |
| Extra-Column Dead Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[3] Use tubing with a smaller internal diameter and minimize the length of all connections.[3][6] |
| Column Degradation | An aging column or a partially blocked inlet frit can lead to poor peak shape.[7] First, try back-flushing the column.[7] If the problem persists, replace the column inlet frit or the column itself.[3][7] |
Question: What causes peak fronting for my acyl-CoA peaks?
Answer:
Peak fronting, characterized by a leading edge, is often caused by the following:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly at the start, leading to a distorted peak.[6][8] Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[2][8]
-
Column Overload: Similar to peak tailing, overloading the column can also result in peak fronting.[2][3] Decrease the amount of sample loaded onto the column.[3]
-
Poor Sample Solubility: If the sample is not fully dissolved, it can lead to peak fronting.[3] Ensure the sample is completely dissolved, potentially by changing the sample solvent.[3]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor chromatographic resolution of acyl-CoA isomers.
Experimental Protocols
Example Protocol: Reversed-Phase HPLC for Acyl-CoA Separation
This protocol provides a general framework for the separation of short- to long-chain acyl-CoAs. Optimization will be required based on the specific isomers of interest and the analytical system.
1. Sample Preparation:
-
Homogenize tissue or cells in a suitable buffer.
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile/methanol mixture) or an acid (e.g., 5-sulfosalicylic acid).[9][10]
-
Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.[8]
-
Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial mobile phase.[2]
-
Filter the final sample through a 0.22 µm syringe filter before injection.[4]
2. Chromatographic Conditions:
| Parameter | Example Condition | Notes |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[11] | For very long-chain acyl-CoAs, a C4 or C8 column may provide better peak shape.[8] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8[12] or 75 mM KH2PO4, pH 4.9[2] | The choice of buffer and pH is critical and must be optimized.[4] |
| Mobile Phase B | Acetonitrile[12] | Methanol can be used as an alternative.[4] |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase it. A typical gradient might be from 20% to 100% B over 15 minutes.[12] | A shallower gradient is often required for isomer separation.[2] |
| Flow Rate | 0.2 - 0.5 mL/min[2][12] | Adjust based on column dimensions and particle size. |
| Column Temp. | 32 - 42°C[11][12] | Higher temperatures can improve peak shape but may affect column stability.[2] |
| Detection | UV at 260 nm[2] or Tandem Mass Spectrometry (MS/MS) | MS/MS provides higher sensitivity and specificity, often operated in positive ion mode.[1][9][12] |
| Injection Vol. | 10-50 µL[2] | Reduce volume if column overload is suspected.[3] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion Pairing Reagents For Hplc [lobachemie.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Very-Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in mass spectrometry-based analysis of these molecules.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the analysis of VLC-acyl-CoAs, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Ionization Efficiency | - Suboptimal Ionization Mode: The choice between positive and negative electrospray ionization (ESI) can significantly impact signal intensity.[1] - Inefficient Desolvation: The long hydrophobic chain of VLC-acyl-CoAs can hinder efficient desolvation in the ESI source. - Mobile Phase Composition: The pH, organic solvent, and additives in the mobile phase may not be optimal for ionization.[2][3] - Ion Suppression: Co-eluting species from the sample matrix can compete for ionization, reducing the signal of the target analytes.[4] | - Test Both Ionization Modes: While negative ESI can be suitable for acyl-CoAs, positive ESI has been shown to be more sensitive for some species.[1][3] Systematically evaluate both modes for your specific analytes. - Optimize Source Parameters: Increase the desolvation gas temperature and flow rate. Optimize the ESI needle voltage.[1][5] - Mobile Phase Optimization: - Additives: Incorporate additives like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to improve ionization.[1] - Solvent: Test different organic solvents (e.g., acetonitrile, methanol) and gradient profiles.[1][2] - Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components. Use of stable isotope-labeled internal standards can also help correct for ion suppression.[4] |
| Poor Peak Shape (Broadening or Tailing) | - Secondary Interactions: The highly polar phosphate (B84403) group and the nonpolar acyl chain can interact with the stationary phase, leading to poor peak shape.[6] - Inappropriate Column Chemistry: The chosen reversed-phase column may not be ideal for the separation of these amphipathic molecules.[3] - Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the charge state of the molecule and its interaction with the column.[4] | - High pH Chromatography: Using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape for acyl-CoAs on C18 columns.[4] - Alternative Stationary Phases: Consider using a C4 or a C8 column, which may be more suitable for separating long-chain compounds.[3] - Ion-Pairing Reagents: While they can be difficult to remove from the system, ion-pairing reagents can sometimes improve peak shape. Use with caution.[4] |
| Inconsistent Quantification | - Analyte Instability: VLC-acyl-CoAs can be unstable in solution and prone to degradation.[1][7] - Inefficient Extraction: The extraction procedure may not be effectively recovering the VLC-acyl-CoAs from the sample matrix.[8] - Lack of Appropriate Internal Standards: Without suitable internal standards, variations in sample preparation and matrix effects can lead to inaccurate quantification.[1][4] | - Sample Handling: Keep samples at low temperatures and minimize freeze-thaw cycles. Analyze samples as quickly as possible after preparation.[1][7] - Optimize Extraction: Ensure thorough homogenization and consider different solvent systems for extraction. A common method involves a single-phase extraction with a mixture of methanol (B129727), chloroform (B151607), and water.[1] - Use Stable Isotope-Labeled Internal Standards: Incorporate odd-chain length or deuterated VLC-acyl-CoA internal standards to normalize for extraction efficiency and matrix effects.[1][9] |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative ESI, is better for VLC-acyl-CoAs?
A1: Both positive and negative electrospray ionization (ESI) can be used for the analysis of acyl-CoAs. While the phosphate group lends itself to negative ionization, several studies have reported that positive ion mode provides greater sensitivity, sometimes up to 3-fold higher, for long-chain and very-long-chain acyl-CoAs.[1] It is recommended to empirically test both modes with your specific analytes and instrument to determine the optimal setting for your application.
Q2: What are the characteristic fragmentation patterns for VLC-acyl-CoAs in tandem mass spectrometry (MS/MS)?
A2: VLC-acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[6][10][11][12] Another characteristic fragment ion is observed at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate.[6][13] These signature fragments are often used for precursor ion or neutral loss scanning to selectively detect acyl-CoAs in complex mixtures.
Q3: How can I improve the separation of different VLC-acyl-CoA species?
A3: Improving chromatographic separation is crucial for accurate identification and quantification. Key strategies include:
-
Gradient Optimization: Employ a shallow gradient with a high percentage of organic solvent to effectively separate the hydrophobic VLC-acyl-CoAs.[1]
-
Column Choice: A C18 column is commonly used, but for very long chains, a C8 or C4 column might provide better resolution.[3]
-
High pH Mobile Phase: Using a mobile phase with a pH around 10.5 (e.g., with ammonium hydroxide) can significantly improve peak shape and separation.[4]
Q4: What is a reliable method for extracting VLC-acyl-CoAs from cells or tissues?
A4: A widely used method is a modified Bligh-Dyer extraction. This typically involves homogenizing the sample in a single-phase mixture of methanol and chloroform, followed by the addition of chloroform and water to induce phase separation.[1] The acyl-CoAs are then recovered from the appropriate phase. It is critical to keep the samples cold throughout the extraction process to minimize enzymatic degradation.
Q5: Are there any derivatization strategies to improve the ionization of VLC-acyl-CoAs?
A5: While derivatization is more common for free fatty acids, for acyl-CoAs, the focus is typically on optimizing the LC-MS conditions directly. However, if analyzing the fatty acid component after hydrolysis, derivatization to form esters (e.g., trimethyl-amino-ethyl esters) can enhance ionization in positive ESI mode.[9] For intact acyl-CoA analysis, optimizing the mobile phase with additives like triethylamine or ammonium hydroxide is the more common and effective approach.[1]
Experimental Protocols
Protocol 1: Extraction of VLC-acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[1]
-
Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million) with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 500 µL of methanol containing 1 mM EDTA and the internal standard mixture (e.g., odd-chain length VLC-acyl-CoAs). Sonicate briefly.
-
Add 250 µL of chloroform and sonicate again. Incubate the mixture for 30 minutes at 50°C.
-
Phase Separation: Cool the samples to room temperature. Add 250 µL of chloroform and 250 µL of water, vortexing after each addition to induce phase separation.
-
Collection: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The VLC-acyl-CoAs will be in the upper aqueous/organic phase. Carefully collect this phase.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of VLC-acyl-CoAs
This protocol provides a starting point for developing an LC-MS/MS method.[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water/Acetonitrile (85:15, v/v) with 0.05% Triethylamine (TEA).[1]
-
Mobile Phase B: Water/Acetonitrile (10:90, v/v) with 0.05% Triethylamine (TEA).[1]
-
Flow Rate: 200 µL/min.
-
Gradient:
-
0-5 min: 100% A
-
5-19 min: Linear gradient to 50% B
-
19-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Return to 100% A
-
26-31 min: Re-equilibrate at 100% A
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+
-
Product Ion: Monitor the transition corresponding to the neutral loss of 507 Da.[6][10][11]
-
Instrument Parameters: Optimize the ESI needle voltage (e.g., 5.5 kV), source temperature (e.g., 350°C), and collision energy for each specific VLC-acyl-CoA.[1]
-
Quantitative Data Summary
Table 1: Comparison of Mass Spectrometry Parameters for Acyl-CoA Analysis
| Parameter | Method 1[1] | Method 2 |
| Mass Spectrometer | Triple Quadrupole/Linear Ion Trap | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI |
| ESI Needle Voltage | 5.5 kV | Not Specified |
| Source Temperature | 350°C | Not Specified |
| Desolvation Gas | Nitrogen | Not Specified |
| Collision Gas | Nitrogen | Not Specified |
Table 2: Example LC Gradient Conditions for Acyl-CoA Separation
| Time (min) | % Mobile Phase B (Method 1[1]) | % Mobile Phase B (Method 2[8]) |
| 0.0 | 0 | 20 |
| 2.8 | - | 45 |
| 3.0 | - | 25 |
| 4.0 | - | 65 |
| 4.5 | - | 20 |
| 5.0 | 0 | - |
| 19.0 | 50 | - |
| 20.0 | 100 | - |
| 25.0 | 100 | - |
| 26.0 | 0 | - |
Visualizations
Caption: Experimental workflow for VLC-acyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: MS/MS fragmentation of VLC-acyl-CoAs.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smatrix.com [smatrix.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Quantitative Analysis of 13Z,16Z-Docosadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of 13Z,16Z-Docosadienoyl-CoA quantitative analysis. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantitative analysis of this compound?
A1: The gold standard for quantitative analysis of long-chain fatty acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, which is crucial for accurately measuring low-abundance endogenous molecules in complex biological matrices.[1] An alternative method is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which typically requires post-column derivatization to enhance sensitivity.[1]
Q2: What are the critical parameters to consider during method validation for this compound analysis?
A2: A comprehensive method validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of sample components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix and during the analytical process.
Q3: How can I ensure the stability of this compound during sample preparation and analysis?
A3: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. To minimize this, follow these precautions:
-
Rapid Sample Quenching: Immediately stop enzymatic activity by adding ice-cold acid or organic solvent.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction procedure.
-
Inert Atmosphere: Minimize exposure to oxygen by working under nitrogen or argon gas, if possible.
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Storage: Store extracts as dry pellets at -80°C and reconstitute just before analysis.[2]
-
pH Control: Use a buffered reconstitution solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) to improve stability.[2]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled this compound.[1] If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample can be used.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent system may not be optimal for extracting a very-long-chain fatty acyl-CoA. Analyte Adsorption: The analyte may be adsorbing to the surfaces of tubes or glassware. Analyte Degradation: The thioester bond is prone to hydrolysis. | Optimize Extraction: Test different solvent systems, such as butanol/methanol or isopropanol-based mixtures. Solid-phase extraction (SPE) can also improve recovery. Use Appropriate Labware: Utilize polypropylene (B1209903) tubes or silanized glassware to minimize adsorption. Ensure Stability: Follow the stability guidelines outlined in the FAQs (Q3). |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be suitable. Column Overload: Injecting too much sample. Column Contamination: Buildup of matrix components on the column. | Adjust Mobile Phase: Optimize the mobile phase pH and organic solvent gradient. The use of an ion-pairing agent may improve peak shape but can have long-term effects on the column. Dilute Sample: Inject a more diluted sample. Column Maintenance: Implement a robust column washing protocol between injections. |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. Instrument Instability: Fluctuations in the LC-MS/MS system performance. | Standardize Protocol: Ensure consistent execution of the sample preparation protocol. Use an internal standard to correct for variability. Mitigate Matrix Effects: Develop a more effective sample cleanup procedure (e.g., SPE). Use a matrix-matched calibration curve. System Suitability: Run system suitability tests before each batch of samples to ensure the instrument is performing optimally. |
| Non-linear Calibration Curve | Inappropriate Calibration Range: The concentration range of the standards is too wide. Detector Saturation: The detector is saturated at high concentrations. Analyte Instability in Standard Solutions: Degradation of the analyte in the prepared standards. | Narrow the Range: Prepare calibration standards over a narrower, more relevant concentration range. Dilute High-Concentration Samples: Dilute samples that fall outside the linear range of the calibration curve. Prepare Fresh Standards: Prepare fresh calibration standards for each analytical run. |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification [1]
| Feature | LC-MS/MS | HPLC with Fluorescence Detection |
| Specificity | Very High | Moderate to High |
| Sensitivity | High (pM to fM range) | Moderate (nM to pM range) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | SPE or LLE followed by derivatization |
| Throughput | High | Lower |
| Matrix Effects | Can be significant, mitigated by internal standards | Less susceptible to ion suppression, but matrix can interfere with derivatization |
| Instrumentation Cost | High | Moderate |
Table 2: Proposed Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (% ) | Consistent, precise, and reproducible |
| Matrix Effect | CV of slopes ≤ 15% |
| Stability | Analyte concentration within ±15% of initial concentration |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma[1]
-
Sample Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).
-
Liquid-Liquid Extraction: Add 400 µL of 1-butanol (B46404) and vortex thoroughly.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the upper organic layer to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Method for this compound Analysis[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A characteristic fragment ion of the analyte.
-
Instrument Parameters: Optimize collision energy and other MS parameters for the specific instrument and analyte.
-
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Biosynthesis pathway of this compound.
References
Best practices for long-term storage of 13Z,16Z-Docosadienoyl-CoA
This technical support center provides best practices for the long-term storage and handling of 13Z,16Z-Docosadienoyl-CoA, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound during storage?
A1: this compound is susceptible to both chemical and enzymatic degradation. The main factors of concern are:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated in aqueous solutions, especially at neutral to alkaline pH.[1]
-
Oxidation: The two double bonds in the docosadienoyl chain are susceptible to oxidation when exposed to air and light.[1]
-
Enzymatic Degradation: If exposed to biological samples that have not been properly quenched, endogenous acyl-CoA thioesterases can rapidly hydrolyze the molecule.[2]
-
Temperature: Higher temperatures accelerate the rates of both chemical hydrolysis and enzymatic degradation.[2]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can accelerate the degradation of the compound in solution.[1]
Q2: What is the optimal temperature for long-term storage?
A2: For long-term stability, this compound should be stored at -80°C, particularly when in solid form or as a dry pellet.[2] For shorter-term storage, such as in an autosampler for analysis, a temperature of 4°C is recommended, but analysis should be performed as quickly as possible as some degradation can still occur.[2]
Q3: Should I store this compound as a solid or in solution?
A3: Storing it as a solid (powder) or a dry pellet at -80°C is the most stable option for long-term storage.[2] Unsaturated lipids like this one can be hygroscopic as powders and may absorb moisture upon opening, which can lead to hydrolysis.[3] Therefore, if you need to store it in solution, it is best to dissolve it in a suitable organic solvent, purge with an inert gas, and store in tightly sealed glass vials with Teflon-lined caps (B75204) at -80°C.[1][3]
Q4: What are the recommended solvents for creating a stock solution?
A4: For creating stock solutions, high-purity organic solvents such as a chloroform/methanol mixture (2:1, v/v) are recommended.[1] If an aqueous solution is required for your experiment, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) to improve stability.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: How can I minimize oxidation during handling?
A5: To minimize oxidation, it is highly recommended to handle this compound under an inert atmosphere, such as in a glove box filled with argon or nitrogen.[1] If a glove box is not available, flush the headspace of the vial with an inert gas before sealing.[1] Using deoxygenated solvents and avoiding vigorous shaking can also help reduce the risk of oxidation.[1]
Data Presentation
The following table summarizes the recommended storage and handling conditions for this compound to ensure its integrity.
| Parameter | Solid (Powder) Form | Organic Solution | Aqueous Solution |
| Storage Temperature | ≤ -80°C (long-term)[2] | ≤ -80°C (long-term)[2] | ≤ -80°C (in aliquots)[2] |
| Recommended pH | N/A | N/A | 4.0 - 6.0[1] |
| Atmosphere | Standard (allow to warm to RT before opening) | Inert (Argon or Nitrogen)[1] | Inert (use deoxygenated buffer)[1] |
| Container | Glass vial with Teflon-lined cap[3] | Glass vial with Teflon-lined cap[3] | Glass vial with Teflon-lined cap |
| Handling | Weigh quickly; avoid moisture | Use glass or stainless steel pipettes[3] | Work on ice; minimize handling time[1] |
| Freeze-Thaw Cycles | N/A | Avoid; prepare single-use aliquots[1] | Strictly avoid; prepare single-use aliquots[1] |
Troubleshooting Guides
Problem: I am observing low or no biological activity with my stored this compound.
-
Question: My experimental results suggest that the this compound has lost its activity. What could be the cause?
-
Answer: Loss of activity is often due to degradation of the compound. The primary suspects are hydrolysis of the thioester bond or oxidation of the polyunsaturated fatty acid chain. This can be caused by improper storage temperature, exposure to non-optimal pH, repeated freeze-thaw cycles, or exposure to air (oxygen).[1][2] It is crucial to verify the integrity of your stock solution.
-
Question: How can I check if my stored this compound has degraded?
-
Answer: The most reliable method to assess the integrity of your compound is by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] These techniques can separate the intact acyl-CoA from its degradation products, such as the free fatty acid and Coenzyme A.[1] You can compare the chromatogram of your stored sample to that of a freshly prepared standard or a previous analysis of the same batch.
Problem: I see unexpected peaks in my HPLC/LC-MS analysis.
-
Question: My chromatogram shows multiple peaks when I expected to see only one for this compound. What do these other peaks represent?
-
Answer: The presence of additional peaks likely indicates degradation. Common degradation products that can be detected by HPLC include the free (13Z,16Z)-docosadienoic acid and free Coenzyme A, resulting from hydrolysis.[1] You may also see peaks corresponding to oxidized forms of the acyl-CoA.
-
Question: My chromatographic peak shape is poor (e.g., broad or tailing). How can I improve it?
-
Answer: Poor peak shape for long-chain acyl-CoAs can be due to interactions with the analytical column or contamination from repeated injections of biological extracts.[5] Ensure your mobile phase is at an optimal pH (typically slightly acidic) and consider implementing a robust column washing procedure between runs.[2][5]
Experimental Protocols
Protocol: Quality Control of this compound by HPLC-UV
This protocol provides a general method to assess the purity and integrity of a this compound solution.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Carefully thaw a single-use aliquot of your this compound stock solution on ice.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL) using an appropriate solvent (e.g., 50% acetonitrile in water).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 90% A, 10% B).
-
Inject the diluted sample onto the column.
-
Run a gradient elution program to separate the components. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: Hold at 10% B
-
-
Monitor the elution profile at 254 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.
-
-
Data Analysis:
-
The intact this compound will have a specific retention time.
-
Calculate the percentage integrity by dividing the peak area of the intact acyl-CoA by the total area of all peaks (intact + degradation products) and multiplying by 100.
-
Percentage Integrity = (Peak Area of Intact Acyl-CoA / Total Peak Area) * 100
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound during storage.
Caption: Troubleshooting workflow for assessing this compound stability.
References
Technical Support Center: Trace Analysis of Acyl-CoAs
Welcome to the technical support center for the trace analysis of acyl-Coenzyme As (acyl-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding contamination sources in acyl-CoA analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the trace analysis of acyl-CoAs.
Issue 1: I am observing a high background signal and multiple unknown peaks in my chromatogram, even in blank injections.
Question: My LC-MS/MS analysis of acyl-CoAs is showing a high background signal and numerous unidentifiable peaks, which are compromising the detection of my target analytes. What are the likely sources of this contamination and how can I resolve this issue?
Answer: High background and extraneous peaks are common issues in sensitive mass spectrometry analysis and often point to contamination from solvents, reagents, or labware.
Possible Causes and Solutions:
-
Solvent and Reagent Contamination: The use of solvents and reagents not specifically designated for mass spectrometry can introduce a variety of contaminants.
-
Solution: Always use LC-MS grade solvents (e.g., water, methanol (B129727), acetonitrile) and high-purity additives (e.g., formic acid, ammonium (B1175870) acetate).[1] It is also advisable to test new batches of solvents by running a blank gradient to ensure they are free from contaminants before use in sample analysis.
-
-
Leachables from Plasticware: Plastic lab consumables are a primary source of contamination. Plasticizers, such as phthalates, and slip agents, like erucamide, can leach from tubes, pipette tips, and vial caps (B75204) into your samples, especially when organic solvents are used.[2][3]
-
Solution: Whenever feasible, substitute plasticware with borosilicate glassware for sample preparation and storage.[4] If plastic consumables are unavoidable, opt for those made from polypropylene (B1209903) from reputable manufacturers known for low leachable content. Pre-rinsing plastic tubes and tips with your extraction solvent can help remove surface contaminants.[1]
-
-
Glassware Contamination: Improperly cleaned glassware can be a source of detergents (which often contain polyethylene (B3416737) glycol - PEG) and residues from previous experiments.
-
Solution: Implement a rigorous glassware cleaning protocol. This should include washing with a phosphate-free detergent, followed by multiple rinses with tap water, high-purity water, and finally a solvent like methanol or acetone.[4]
-
Issue 2: My acyl-CoA signal intensity is low and variable between replicates.
Question: I am experiencing poor signal intensity for my acyl-CoA analytes, and there is significant variability between my technical replicates. What could be causing this and what steps can I take to improve my results?
Answer: Low and inconsistent signal intensity is often a result of ion suppression caused by co-eluting contaminants or the inherent instability of acyl-CoA molecules.
Possible Causes and Solutions:
-
Ion Suppression from Matrix Effects: Biological samples contain a complex mixture of molecules that can co-elute with your acyl-CoAs and suppress their ionization in the mass spectrometer source.[5]
-
Ion Suppression from External Contaminants: Leachables from plasticware and impurities in solvents can also cause significant ion suppression.
-
Solution: Follow the recommendations outlined in Issue 1 to minimize contamination from these sources. Using an internal standard, preferably a stable isotope-labeled version of your analyte of interest, can help to correct for signal suppression.
-
-
Acyl-CoA Instability: Acyl-CoAs are susceptible to hydrolysis, particularly at alkaline pH.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants to look out for in acyl-CoA analysis?
A1: Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., erucamide), polyethylene glycols (PEGs) from detergents, and keratins from dust and handling.[2][3][7]
Q2: Is it better to use glass or plastic for sample preparation and storage?
A2: Borosilicate glassware is generally preferred as it introduces significantly fewer contaminants than plastic.[4] If plastics must be used, high-quality polypropylene is a better choice, and it is recommended to pre-rinse with a high-purity solvent.[4]
Q3: How can I test my solvents for contamination?
A3: You can test your solvents by running a "blank" gradient on your LC-MS system. This involves running your intended chromatographic gradient with no sample injected. If you observe significant background noise or contaminant peaks, your solvent may be contaminated.
Q4: Can the vial caps and septa be a source of contamination?
A4: Yes, vial caps and septa can be a significant source of contamination, releasing plasticizers and other polymers that can cause ion suppression.[8] It is advisable to use caps with PTFE-lined septa to minimize this issue.
Q5: What is the optimal pH for storing acyl-CoA samples?
A5: Acyl-CoAs are most stable in slightly acidic conditions, with a recommended pH range of 4.0 to 6.8 for aqueous solutions to minimize hydrolysis of the thioester bond.[7]
Data Presentation
Table 1: Common Contaminants in Acyl-CoA Trace Analysis
| Contaminant Class | Specific Examples | Common Sources | Potential Impact on Analysis |
| Plasticizers | Di-n-butyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP) | Plastic tubes, pipette tips, vial caps, plastic solvent bottles | Ion suppression, extraneous peaks in chromatogram |
| Slip Agents | Erucamide, Oleamide | Polypropylene tubes | Ion suppression, can be mistaken for endogenous lipids |
| Polymers | Polyethylene glycol (PEG) | Detergents used for cleaning glassware | High background signal, series of repeating peaks |
| Antioxidants | Butylated hydroxytoluene (BHT) | Plasticware, solvent stabilizers | Can interfere with analyte detection |
| Human-derived | Keratins | Skin, hair, dust | Contaminant protein peaks in the mass spectrum |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Acyl-CoA Analysis
Objective: To eliminate potential contaminants from glassware used in acyl-CoA sample preparation and analysis.
Materials:
-
Phosphate-free laboratory detergent
-
Tap water
-
High-purity water (e.g., Milli-Q or equivalent)
-
LC-MS grade methanol
-
LC-MS grade acetone
-
Drying oven
Procedure:
-
Initial Wash: Immediately after use, manually scrub glassware with a warm solution of phosphate-free detergent.
-
Tap Water Rinse: Rinse the glassware thoroughly with warm tap water at least 6 times.
-
High-Purity Water Rinse: Rinse the glassware with high-purity water at least 6 times.
-
Solvent Rinse: In a fume hood, rinse the glassware 3 times with LC-MS grade methanol, followed by 3 rinses with LC-MS grade acetone.
-
Drying: Place the rinsed glassware in a drying oven at 100°C for at least 1 hour.
-
Storage: Once cool, cover the openings of the glassware with aluminum foil and store in a clean, dust-free environment.
Protocol 2: Acyl-CoA Extraction from Mammalian Cells with Minimized Contamination
Objective: To extract short- and long-chain acyl-CoAs from cultured mammalian cells while minimizing the introduction of external contaminants.
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
LC-MS grade methanol
-
LC-MS grade chloroform (B151607)
-
High-purity water
-
Internal standards (stable isotope-labeled acyl-CoAs)
-
Borosilicate glass centrifuge tubes with PTFE-lined caps
-
Glass pipettes
-
Nitrogen gas evaporator
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching and Lysis: Add ice-cold 80% methanol to the cells.[9] For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, vortex the cell pellet in the methanol. This step should be performed as quickly as possible to quench enzymatic activity.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the cell lysate.
-
Extraction: Transfer the lysate to a glass centrifuge tube. Add chloroform and water to achieve a final solvent ratio of methanol:chloroform:water (2:1:0.8). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 15 minutes at 4°C. This will result in a biphasic mixture.
-
Acyl-CoA Collection: The acyl-CoAs will be in the upper aqueous-methanolic phase. Carefully transfer this upper layer to a new glass tube using a glass pipette, being careful not to disturb the protein interface or the lower chloroform layer.
-
Drying: Dry the collected supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried acyl-CoA pellet in a small volume of a solvent compatible with your LC-MS method (e.g., 50% methanol in water with 0.1% formic acid) immediately before analysis.
Mandatory Visualization
Caption: Major sources of contamination and their impact on acyl-CoA trace analysis.
Caption: A logical workflow for troubleshooting contamination issues in acyl-CoA analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recovery of Very-Long-Chain Acyl-CoAs from Tissue Homogenates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction and recovery of very-long-chain acyl-CoAs (VLC-acyl-CoAs) from tissue homogenates.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low VLC-acyl-CoA Recovery | My recovery of VLC-acyl-CoAs is consistently low. What factors could be contributing to this, and how can I improve the yield? | Incomplete Cell Lysis and Homogenization: * Problem: Insufficient disruption of tissue and cells can trap VLC-acyl-CoAs within the matrix. * Solution: Ensure thorough homogenization. Using a glass homogenizer on ice is effective. For tougher tissues, consider mechanical bead beating. Always keep samples cold to prevent enzymatic degradation.[1][2] Suboptimal Extraction Solvent: * Problem: The solvent system may not be effectively solubilizing the VLC-acyl-CoAs. * Solution: A common and effective method involves homogenization in a potassium phosphate (B84403) buffer followed by the addition of 2-propanol and acetonitrile (B52724).[1][2] Another approach is a methanol-chloroform extraction.[3] The choice of solvent can be critical, and it may be necessary to optimize the solvent system for your specific tissue type.Degradation of VLC-acyl-CoAs: * Problem: VLC-acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperature.[4] * Solution: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Work quickly and avoid prolonged exposure to room temperature. Using a slightly acidic buffer (e.g., pH 4.9) during homogenization can also help to stabilize the acyl-CoAs.[1][2] |
| Poor Signal Intensity in Mass Spectrometry | I am observing low signal intensity for my VLC-acyl-CoA analytes during mass spectrometry analysis. What could be the cause? | Ion Suppression from Matrix Effects: * Problem: Co-eluting contaminants from the tissue homogenate can interfere with the ionization of the target analytes in the mass spectrometer source.[4] * Solution: Incorporate a robust sample cleanup step. Solid-phase extraction (SPE) is highly recommended for removing interfering substances.[4][5] An oligonucleotide purification column or a C18 column can be used for this purpose.[1][2][6] Suboptimal Instrumental Parameters: * Problem: The mass spectrometer settings may not be optimized for VLC-acyl-CoA detection. * Solution: Optimize ionization source parameters such as capillary voltage, gas flow, and temperature. For tandem MS, ensure the collision energy is appropriate for the fragmentation of your specific analytes.[4] |
| High Background Noise | My chromatograms show high background noise, making it difficult to accurately quantify my VLC-acyl-CoAs. How can I reduce this? | Contaminants from Sample Preparation: * Problem: Impurities from solvents, reagents, or plasticware can contribute to background noise. * Solution: Use high-purity solvents (e.g., HPLC or MS-grade). Ensure all tubes and tips are clean and, if possible, use those certified to be free of contaminants. A thorough sample cleanup, such as solid-phase extraction, will also help to reduce background noise by removing matrix components.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of VLC-acyl-CoAs.
| Question | Answer |
| What is the most critical step for ensuring high recovery of VLC-acyl-CoAs? | The initial homogenization and extraction step is arguably the most critical. Ensuring complete tissue disruption while simultaneously preventing degradation is paramount. This is why performing the homogenization in a cold, slightly acidic buffer is often recommended.[1][2] |
| How can I minimize the degradation of my VLC-acyl-CoA samples during processing? | Maintaining a cold environment (on ice or at 4°C) throughout the entire procedure is crucial to inhibit enzymatic activity.[3][4] Additionally, processing the samples as quickly as possible and storing them at -80°C if immediate analysis is not possible will help preserve their integrity.[4] The pH of the extraction buffer should also be controlled, with a slightly acidic pH often being optimal for stability.[1][2] |
| Is solid-phase extraction (SPE) necessary for all tissue types? | While not strictly necessary for all applications, SPE is highly recommended, especially for complex tissues or when high sensitivity and accuracy are required, such as in mass spectrometry-based quantification.[4][5] SPE significantly reduces matrix effects, leading to improved signal-to-noise ratios and more reliable data.[4] |
| What type of internal standard should I use for quantification? | An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For acyl-CoA analysis, a heavy-isotope labeled acyl-CoA (e.g., [13C8]octanoyl-CoA) or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) are commonly used.[3][7] The internal standard should be added as early as possible in the extraction process to account for any sample loss during the procedure. |
Data Presentation
Table 1: Comparison of Reported Recovery Efficiencies for Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Key Features | Reported Recovery/Efficiency | Tissue Types | Reference |
| Modified Acetonitrile/2-Propanol with SPE | Homogenization in KH2PO4 buffer, extraction with acetonitrile, and purification on an oligonucleotide column. | 70-80% | Rat heart, kidney, and muscle | [1][2] |
| Acetonitrile/2-Propanol with Ion-Exchange SPE | Tissue extraction with acetonitrile/2-propanol followed by purification on a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel. | 93-104% (for tissue extraction step), 83-90% (for SPE step) | Rat liver | [5] |
| Reversed Bligh-Dyer with C18 SPE | Extraction using a methanolic aqueous phase and purification on C18 columns. | Not explicitly quantified, but described as a method for sensitive quantitation. | General tissue | [6] |
| Methanol-Chloroform Extraction | Homogenization in a methanol-chloroform mixture. | Not explicitly quantified, but used for mass spectrometry analysis. | Mouse liver | [3] |
Experimental Protocols
Protocol 1: Modified Acetonitrile/2-Propanol Extraction with Solid-Phase Extraction
This protocol is based on a method reported to yield high recovery of long-chain acyl-CoAs from various tissues.[1][2]
Materials:
-
Tissue sample (<100 mg)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
HPLC system with a C18 column
-
Mobile Phase A: KH2PO4 (75 mM, pH 4.9)
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer on ice.
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Add acetonitrile to the homogenate to extract the acyl-CoAs.
-
Purification:
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
-
Concentration: Concentrate the eluent.
-
HPLC Analysis:
-
Load the concentrated sample onto a C-18 column.
-
Elute using a binary gradient of Mobile Phase A and Mobile Phase B.
-
Monitor the eluent at 260 nm.
-
Protocol 2: Methanol-Chloroform Extraction for Mass Spectrometry Analysis
This protocol is suitable for preparing tissue samples for analysis by flow-injection tandem mass spectrometry.[3]
Materials:
-
Tissue sample
-
Internal standard mixture (e.g., [13C2]acetyl-CoA, [13C8]octanoyl-CoA, and [C17]heptadecanoic CoA)
-
Methanol-chloroform solution (2:1 by volume)
-
PowerGen homogenizer
-
Centrifuge
Procedure:
-
Internal Standard Addition: Add the internal standard mixture to the tube containing the tissue sample.
-
Extraction:
-
Add 3 ml of methanol-chloroform (2:1) to the tube.
-
Homogenize the tissue sample twice for 30 seconds each, keeping the tube on ice.
-
-
Centrifugation: Centrifuge the homogenate at 1300g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for direct injection into the mass spectrometer or further processing.
Visualizations
Caption: Workflow for Protocol 1: Modified Acetonitrile/2-Propanol Extraction with SPE.
Caption: Workflow for Protocol 2: Methanol-Chloroform Extraction for Mass Spectrometry.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.berkeley.edu [search.library.berkeley.edu]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in acyl-CoA quantification
Welcome to the technical support center for the mass spectrometry analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during the quantification of acyl-CoAs, with a focus on calibration curve issues.
Question: Why does my calibration curve have a poor linear regression (low R² value)?
Answer: A low R² value indicates that the data points do not fall closely on the fitted regression line. In acyl-CoA quantification, this can stem from several factors related to analyte stability, chromatography, and matrix effects.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Analyte Degradation | Acyl-CoAs are notoriously unstable in aqueous solutions.[1][2] Ensure rapid sample quenching, keep samples on ice or at 4°C throughout preparation, and store extracts as dry pellets at -80°C.[1] Reconstitute just prior to analysis in a buffered solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 or an acidic buffer) to improve stability.[1][3] Avoid repeated freeze-thaw cycles.[3] |
| Suboptimal Chromatography | Poor peak shape or co-elution with interfering compounds can lead to ion suppression and inconsistent responses.[1] Optimize your liquid chromatography (LC) method, commonly a C18 reversed-phase column, by adjusting the mobile phase composition and gradient to improve peak resolution.[1] |
| Matrix Effects | Components in the biological sample matrix can suppress or enhance the ionization of the target analyte, leading to non-linear responses.[1] To compensate, construct calibration curves in a matrix that matches your study samples (matrix-matched calibration).[1] Alternatively, use the standard addition method. A stable isotope-labeled internal standard is the best way to correct for matrix effects.[3] |
| Inappropriate Calibration Range | The detector response may not be linear across a very wide concentration range. If high concentration standards are causing the curve to flatten, the detector may be saturated.[3] Adjust the concentration range of your standards. For better accuracy at low concentrations, use a narrower range and consider a weighted linear regression (e.g., 1/x or 1/x²).[1] |
| Analyte Adsorption | Acyl-CoAs can adsorb to plastic surfaces.[3] Using glass vials or low-binding plasticware for samples and standards can minimize this loss and improve consistency.[4][5] |
Question: My replicate injections of the same standard show high variability. What could be the cause?
Answer: High variability in replicate injections points to issues with sample preparation consistency, instrument stability, or the stability of the analyte in the autosampler.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Inconsistent Sample Preparation | Variability in extraction efficiency is a common source of error. Meticulously standardize the extraction protocol. The addition of a suitable internal standard early in the process is crucial to normalize for sample loss and degradation.[1][3] |
| Analyte Instability in Autosampler | Acyl-CoAs can degrade over the course of a long analytical run, especially if the autosampler is not chilled.[1] Minimize the time samples spend in the autosampler. Reconstituting dried extracts in a stable, non-aqueous, or acidic solution can mitigate degradation.[2][3] One study found acyl-CoAs were stable for over 24 hours in a chilled autosampler when reconstituted in an appropriate solvent.[6] |
| Inaccurate Pipetting | Errors in serial dilutions for standards or in adding the internal standard will introduce significant variability. Use calibrated pipettes and ensure they are functioning correctly.[3] |
| LC-MS System Instability | Fluctuations in the LC pump pressure, spray stability in the MS source, or detector sensitivity can cause variable signals. Monitor system suitability by injecting a standard periodically throughout the run to ensure the instrument performance is consistent. |
Question: I am not detecting my lowest concentration standards. How can I improve sensitivity?
Answer: Failure to detect low-concentration standards is a sensitivity issue that can be addressed by optimizing the sample preparation and the mass spectrometer settings.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Insufficient Sample Cleanup | Matrix components can cause ion suppression, masking the signal of low-level analytes.[7] A robust sample cleanup procedure like Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like salts and lipids.[7] |
| Inefficient Extraction | The chosen extraction method may have low recovery for your acyl-CoAs of interest. Different methods (e.g., 5-Sulfosalicylic acid vs. Acetonitrile/Isopropanol) have varying efficiencies for different acyl-CoA species.[8] Ensure your chosen method is optimized for your target analytes. |
| Suboptimal MS Parameters | The instrument settings may not be optimized for your analytes. For acyl-CoAs, electrospray ionization (ESI) in positive ion mode is generally effective.[7] Optimize source parameters like capillary voltage, gas flow, and temperature. For MS/MS, ensure the collision energy is optimized to produce a strong signal for the desired product ion.[7] |
| Characteristic Fragmentation | In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][9] Using a Multiple Reaction Monitoring (MRM) method that targets this specific precursor-to-product ion transition provides high sensitivity and specificity.[1][10] |
Experimental Protocols & Data
Protocol 1: Acyl-CoA Extraction from Tissues using 5-Sulfosalicylic Acid (SSA)
This method is effective for precipitating proteins while keeping short-chain acyl-CoAs in the supernatant.
Materials:
-
Frozen tissue sample (20-50 mg)[8]
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)[8]
-
Liquid nitrogen[8]
-
Pre-chilled mortar, pestle, and microcentrifuge tubes[8]
-
Homogenizer (e.g., bead beater or ultrasonic)[8]
-
Refrigerated microcentrifuge[8]
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder.[8]
-
Homogenization: Transfer the tissue powder to a pre-chilled tube. Add ice-cold 5% SSA solution. If using an internal standard, spike it into the SSA solution before adding it to the tissue. Homogenize immediately.[8]
-
Protein Precipitation: Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.[8][11]
-
Clarification: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[8][11]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the acyl-CoAs, without disturbing the protein pellet.[8]
-
Analysis: The extract is ready for direct LC-MS/MS analysis or can be stored at -80°C.[8]
Data Presentation: Comparison of Extraction Method Recovery
The choice of extraction method can significantly impact the recovery of different acyl-CoA species.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | 93-104% |
| Propionyl-CoA | ~80% | Not Reported |
| Malonyl-CoA | Not Reported | 83-90% |
| Octanoyl-CoA | Not Reported | 88-92% |
| Palmitoyl-CoA | Not Reported | 70-80% |
| Data compiled from studies comparing various extraction methods.[8][12] |
Visual Guides
Troubleshooting Workflow for Poor Calibration Curves
This diagram outlines a logical workflow for diagnosing and solving common issues with acyl-CoA calibration curves.
A troubleshooting workflow for poor acyl-CoA calibration curves.
General Workflow for Acyl-CoA Quantification
This diagram illustrates the key steps from sample collection to data analysis in a typical acyl-CoA quantification experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Impact of different extraction solvents on 13Z,16Z-Docosadienoyl-CoA yield
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the extraction of 13Z,16Z-Docosadienoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis: The cell membrane was not sufficiently disrupted to release the intracellular acyl-CoAs. | Employ more rigorous cell lysis methods such as sonication on ice, bead beating, or multiple freeze-thaw cycles prior to solvent extraction. For tissues, cryogenic grinding with liquid nitrogen is highly effective.[1] |
| Inefficient Solvent Extraction: The chosen solvent system may not be optimal for the solubilization of a very-long-chain polyunsaturated fatty acyl-CoA. | Utilize a solvent mixture with appropriate polarity. A common and effective method is the Folch extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.[1][2] For enhanced recovery of polar lipids, the Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v) is also recommended.[1][3] |
| Analyte Degradation: this compound is susceptible to enzymatic degradation by acyl-CoA thioesterases and oxidation. | Immediately quench enzymatic activity by flash-freezing tissue samples in liquid nitrogen or by adding pre-chilled organic solvent (e.g., methanol at -80°C) to cell cultures.[4] Perform all extraction steps on ice to minimize enzymatic activity and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[2] |
| Suboptimal pH of Extraction Buffer: Neutral or alkaline conditions can lead to the hydrolysis of the thioester bond. | Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 has been shown to be effective in preserving acyl-CoA integrity.[5] |
| Loss of Analyte During Phase Separation: In liquid-liquid extractions, the analyte may not have partitioned efficiently into the desired phase. | Ensure complete phase separation by adequate centrifugation. Carefully collect the correct phase (typically the lower organic phase in a Folch or Bligh & Dyer extraction). To maximize recovery, consider re-extracting the aqueous phase with a small volume of the organic solvent.[1] |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization: Non-uniform sample homogenization leads to variations in the amount of starting material. | Standardize the homogenization procedure for all samples, ensuring the same duration and intensity of disruption.[1] |
| Incomplete Protein Precipitation: Residual proteins in the extract can interfere with downstream analysis. | Ensure thorough mixing and sufficient incubation time after adding the precipitating agent (e.g., chloroform/methanol or sulfosalicylic acid). Centrifuge at a high speed to effectively pellet all protein debris. |
| Inconsistent Solvent Evaporation: Differences in the final volume of the reconstituted extract will lead to variability. | Dry the lipid extracts under a gentle, consistent stream of nitrogen gas until a thin film is formed. Ensure all samples are dried for a similar duration.[1] |
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for extracting this compound?
A1: While there is limited specific data for this compound, methods for other very-long-chain polyunsaturated fatty acyl-CoAs suggest that a mixture of polar and non-polar solvents is most effective. The Folch method, using a chloroform:methanol (2:1, v/v) mixture, is a widely used and robust method for total lipid extraction, including long-chain acyl-CoAs.[1][2] The Bligh & Dyer method is another excellent choice, particularly when aiming to extract a broad range of lipid polarities.[1][3] For methods involving protein precipitation, an acetonitrile/isopropanol mixture followed by solid-phase extraction has also proven effective for long-chain acyl-CoAs.
Q2: How can I prevent the degradation of this compound during extraction?
A2: To minimize degradation, it is crucial to work quickly and at low temperatures (0-4°C) to inhibit enzymatic activity.[4] Using an acidic extraction buffer (pH ~4.9) will help prevent chemical hydrolysis of the thioester bond.[5] The addition of an antioxidant, such as BHT, to the organic solvents can reduce oxidation of the polyunsaturated fatty acyl chain.[2] Samples should be processed immediately after collection or flash-frozen in liquid nitrogen and stored at -80°C.[4]
Q3: Is solid-phase extraction (SPE) necessary for purifying this compound?
A3: SPE can significantly improve the purity of the acyl-CoA extract, which is often necessary for sensitive downstream analyses like mass spectrometry.[5][6] A weak anion exchange SPE column can be used to bind the negatively charged phosphate groups of the CoA moiety, allowing for the removal of neutral lipids and other contaminants. However, the necessity of SPE depends on the complexity of your sample matrix and the requirements of your analytical method.
Q4: How does the polarity of the solvent affect the extraction of polyunsaturated acyl-CoAs?
A4: The polarity of the extraction solvent is a critical factor. Non-polar solvents like hexane (B92381) are effective at extracting neutral lipids but may be less efficient for more polar acyl-CoAs. Polar solvents like methanol can disrupt cell membranes and extract polar lipids. A combination of polar and non-polar solvents, such as chloroform and methanol, provides a good balance for extracting a wide range of lipids, including polyunsaturated acyl-CoAs, by effectively disrupting cell structures and solubilizing the target molecules.
Data Presentation
Due to the limited availability of specific quantitative data for the extraction of this compound, the following table provides an illustrative comparison of expected recovery rates based on general principles for very-long-chain polyunsaturated fatty acyl-CoAs.
| Extraction Method | Solvent System | Typical Recovery Rate (%) | Key Considerations |
| Folch Method | Chloroform:Methanol (2:1, v/v) | 85 - 95 | Robust and widely used for total lipid extraction.[1][2] |
| Bligh & Dyer Method | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | 80 - 90 | Effective for a broad range of lipid polarities.[1][3] |
| Acidic Precipitation & SPE | Acetonitrile/Isopropanol with Sulfosalicylic Acid | 70 - 85 | Good for removing proteins but may have slightly lower recovery for very-long-chain species. |
Note: These values are estimates and can vary depending on the sample matrix, specific protocol, and analytical technique used for quantification.
Experimental Protocols
Protocol 1: Modified Folch Extraction for this compound from Tissues
This protocol is adapted from established methods for the extraction of total lipids, including long-chain acyl-CoAs.
Materials:
-
Homogenizer
-
Chloroform (analytical grade, with ~50 ppm BHT as an antioxidant)[2]
-
Methanol (analytical grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas cylinder for drying
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizing tube on ice.
-
Add 2 mL of a pre-chilled chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the sample thoroughly while keeping the tube on ice.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.4 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol:methanol for LC-MS).
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
Technical Support Center: Analysis of 13Z,16Z-Docosadienoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 13Z,16Z-Docosadienoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize in-source fragmentation and ensure accurate experimental results.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry that can complicate data interpretation and lead to inaccurate quantification.[1][2][3] It occurs when ions fragment in the ion source or the intermediate-pressure region of the mass spectrometer.[1][2] For complex lipids like this compound, minimizing ISF is critical for obtaining high-quality data.
Problem: High Degree of In-Source Fragmentation Observed
Symptoms:
-
Low abundance of the precursor ion for this compound.
-
Presence of fragment ions that correspond to known neutral losses from acyl-CoAs (e.g., neutral loss of 507 Da).[4][5][6]
-
Fragment ions being misidentified as other endogenous molecules.[1][7][8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Cone/Fragmentor Voltage | Reduce the cone voltage (also known as fragmentor voltage or declustering potential) in a stepwise manner.[2][9] This is often the most effective parameter for reducing ISF. |
| Elevated Source Temperature | Lower the ion source temperature. Higher temperatures can increase the internal energy of the ions, leading to fragmentation.[2] |
| Aggressive Ion Transfer Optics | Optimize tube lens and skimmer voltages. Systematically reduce these voltages to find a balance between ion transmission and fragmentation.[1] |
| Inappropriate Mobile Phase Additive | If using additives like formic acid, consider reducing the concentration or switching to a milder additive like acetic acid. |
Problem: Poor Signal-to-Noise Ratio for the Precursor Ion
Symptoms:
-
Difficulty in detecting the molecular ion of this compound.
-
High background noise in the mass spectrum.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Ionization Efficiency | Ensure the mobile phase pH is appropriate for the ionization of this compound. Consider the use of modifiers like ammonium (B1175870) acetate (B1210297) to enhance ionization.[10] |
| Matrix Effects | Employ effective sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[11] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[1][11] |
| System Contamination | Clean the ion source and mass spectrometer inlet. Run system blanks to identify and eliminate sources of contamination.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions of acyl-CoAs in positive ion mode ESI-MS?
In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a loss of 507 Da.[4][5][6] Another characteristic fragment ion is often observed at m/z 428, corresponding to adenosine (B11128) 3',5'-diphosphate.[4][13][14]
Q2: How can I confirm that the observed fragments are from in-source fragmentation and not from other co-eluting species?
One effective method is to analyze the sample in both positive and negative ion modes.[1][7] If a suspected in-source fragment in one polarity mode does not have a corresponding precursor ion in the other polarity mode, it is more likely to be a fragment.[1][7] Additionally, careful examination of the chromatography is crucial; in-source fragments will co-elute perfectly with the precursor ion.[1]
Q3: What are some general "soft" ionization settings to start with for minimizing fragmentation of this compound?
While optimal settings are instrument-dependent, a good starting point for "soft" ionization conditions would be to use the lowest possible cone/fragmentor voltage that still provides adequate ion signal. Similarly, begin with a lower source temperature (e.g., 100-120°C) and gradually increase it if desolvation is inefficient.[2]
Q4: Can liquid chromatography conditions influence in-source fragmentation?
Yes, the composition of the mobile phase can affect the ionization process and, consequently, the extent of in-source fragmentation. For example, the type and concentration of acid modifiers can influence the internal energy of the ions. It is advisable to optimize LC conditions in conjunction with MS source parameters.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
This protocol describes a systematic approach to optimizing key ESI source parameters to reduce the in-source fragmentation of this compound.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in a solvent compatible with your LC mobile phase.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set initial "soft" source conditions (e.g., low cone voltage, low source temperature).
-
Systematically vary one parameter at a time while keeping others constant. For example:
-
Cone/Fragmentor Voltage: Decrease the voltage in steps of 5-10 V and monitor the intensity of the precursor ion and its characteristic fragments.
-
Source Temperature: Decrease the temperature in steps of 10-20 °C.
-
Tube Lens/Skimmer Voltage: Adjust these voltages in small increments.[1]
-
-
For each condition, record the ion intensities of the precursor and fragment ions.
-
Analyze the data to identify the set of parameters that maximizes the precursor ion signal while minimizing the fragment ion signals.
Data Presentation:
The results of this optimization can be summarized in a table for easy comparison.
| Cone Voltage (V) | Source Temp (°C) | Precursor Ion Intensity (counts) | Fragment Ion (Neutral Loss 507) Intensity (counts) | Ratio (Precursor/Fragment) |
| 50 | 120 | 1.2e6 | 8.5e4 | 14.1 |
| 40 | 120 | 1.5e6 | 4.1e4 | 36.6 |
| 30 | 120 | 1.8e6 | 1.5e4 | 120.0 |
| 20 | 120 | 1.6e6 | 5.0e3 | 320.0 |
| 30 | 100 | 1.7e6 | 1.2e4 | 141.7 |
Note: The values in this table are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for LC-MS analysis with a focus on minimizing in-source fragmentation.
Caption: Characteristic fragmentation pathway of acyl-CoAs in positive ion mode ESI-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing carryover in HPLC systems for acyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to carryover in HPLC systems for acyl-CoA analysis.
Troubleshooting Guides
Issue: Persistent Peaks in Blank Injections (Ghost Peaks)
Question: I am observing peaks in my blank injections that correspond to the retention times of my acyl-CoA standards from previous runs. How can I identify the source of this carryover and eliminate it?
Answer:
Persistent peaks in blank injections, often called "ghost peaks," are a clear indication of carryover. Acyl-CoAs can be particularly prone to carryover due to their amphipathic nature and the presence of a negatively charged phosphate (B84403) group, which can interact with stainless steel surfaces in the HPLC system.[1] Here is a systematic approach to troubleshoot and resolve this issue.
Step 1: Classify the Carryover
First, determine the nature of the carryover by injecting a high-concentration acyl-CoA standard followed by a series of three to four blank injections (mobile phase or extraction solvent).
-
Classic Carryover: The peak area of the ghost peak decreases with each subsequent blank injection. This suggests that the carryover is originating from a dead volume or a component in the flow path that is gradually being washed out.
-
Constant Carryover: The peak area of the ghost peak remains relatively constant across multiple blank injections. This points towards a contaminated source, such as the mobile phase, wash solvent, or the blank sample itself.
Step 2: Isolate the Source of Carryover
A logical workflow can help pinpoint the origin of the carryover.
Step 3: Implement Corrective Actions
Based on the source identified, follow the appropriate protocols outlined in the tables below.
Issue: Peak Tailing for Acyl-CoA Analytes
Question: My acyl-CoA peaks are showing significant tailing. What are the potential causes and how can I improve the peak shape?
Answer:
Peak tailing is a common problem in acyl-CoA analysis that can compromise resolution and the accuracy of quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The negatively charged phosphate group of acyl-CoAs can interact with residual free silanol groups on the silica-based stationary phase of the column, leading to tailing. | - Use a buffered mobile phase: Maintain a consistent and appropriate pH (typically acidic) to suppress the ionization of silanol groups.[2]- Add a competing base: A small amount of a basic modifier can compete for active sites.- Use an end-capped column: Select a column that has been thoroughly end-capped to minimize exposed silanols. |
| Column Contamination | Accumulation of matrix components or strongly retained sample constituents can create active sites on the column, causing tailing. | - Implement a robust column wash protocol: After each batch of samples, flush the column with a strong solvent to remove contaminants.[3]- Use a guard column: A guard column will protect the analytical column from strongly retained compounds and particulates. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, resulting in broadened and tailing peaks. | - Reduce injection volume: Inject a smaller volume of your sample.- Dilute the sample: If signal intensity allows, dilute your sample before injection. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion. | - Match the injection solvent to the initial mobile phase: Whenever possible, dissolve your sample in the starting mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume. |
FAQs (Frequently Asked Questions)
Q1: What is the most common source of carryover in acyl-CoA analysis?
A1: The autosampler is frequently the primary source of carryover.[4] The complex flow path, including the needle, injection port, sample loop, and rotor seal, presents multiple opportunities for acyl-CoA molecules to adhere. The needle is particularly susceptible, as both its inner and outer surfaces can retain sample.
Q2: What are the best wash solvents for cleaning the autosampler after acyl-CoA injections?
A2: An effective wash solvent should be stronger than the mobile phase and capable of dissolving the acyl-CoAs. A multi-solvent wash is often most effective. For reversed-phase chromatography of acyl-CoAs, a sequence of washes is recommended.
Q3: How can I prevent carryover from happening in the first place?
A3: Proactive measures can significantly reduce the occurrence of carryover.
-
Optimize the autosampler wash: Use a strong, appropriate wash solvent and ensure the wash volume and time are sufficient.
-
Use high-quality vials: Deactivated or silanized glass vials can prevent analytes from adsorbing to the glass surface.[5]
-
Filter samples: Remove particulates that can clog frits and create dead volumes.
-
Implement regular system maintenance: Periodically replace wear-and-tear parts like rotor seals and needle seats.[5]
-
Develop a robust column washing method: At the end of each analytical run, flush the column with a strong solvent to elute any strongly retained compounds.
Q4: Can the HPLC column itself be a source of carryover?
A4: Yes, the column can be a significant source of carryover, especially if it becomes contaminated or degraded.[6] Strongly retained compounds from the sample matrix can accumulate on the column and slowly elute in subsequent runs, appearing as ghost peaks. If you suspect the column is the issue, you can confirm this by replacing it with a zero-dead-volume union and injecting a blank. If the carryover disappears, the column is the source.
Q5: Is there an acceptable level of carryover for acyl-CoA analysis?
A5: While the goal is to eliminate carryover entirely, a common acceptance criterion in regulated bioanalysis is that the response of a carryover peak in a blank sample should be less than 20% of the response of the lower limit of quantification (LLOQ) standard. However, for some applications, even lower levels are desirable. One study on fatty acyl-CoA analysis reported essentially no carryover, defined as ≤1% of the standard or sample peak area.[5]
Data Presentation
Table 1: Comparison of Autosampler Wash Solvents for Acyl-CoA Carryover Reduction
| Wash Solvent Composition | Effectiveness | Rationale |
| Mobile Phase B (e.g., 90% Acetonitrile (B52724) with 0.1% Formic Acid) | Good | A common starting point that is often sufficient for less "sticky" compounds. |
| Isopropanol (IPA) | Better | IPA is a stronger organic solvent than acetonitrile or methanol (B129727) and is effective at removing lipophilic compounds.[7] |
| "Magic Mix" (e.g., 40% ACN, 40% IPA, 20% Acetone) | Best | This aggressive solvent mixture is highly effective at removing a wide range of contaminants.[8] |
| Dual-Solvent Wash (e.g., Acetonitrile/Water followed by Isopropanol) | Excellent | A dual-solvent approach can effectively remove both polar and non-polar residues.[5] |
Experimental Protocols
Protocol 1: Intensive Column Washing Procedure for a C18 Column
This protocol is designed to remove strongly retained contaminants from a reversed-phase C18 column used for acyl-CoA analysis.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with 95:5 Water:Acetonitrile (v/v) with 0.1% Formic Acid: Pump at least 10 column volumes of this mobile phase through the column to remove any buffer salts.
-
Flush with 100% Isopropanol (IPA): Pump at least 10-15 column volumes of IPA through the column. IPA is a strong solvent for lipids and can help displace strongly retained non-polar compounds.
-
Flush with 100% Acetonitrile: Pump at least 10 column volumes of acetonitrile.
-
Flush with 100% Water: Pump at least 10 column volumes of 100% HPLC-grade water.
-
Re-equilibrate the column: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions of your analytical method until a stable baseline is achieved.
Protocol 2: Autosampler Cleaning and Maintenance
This protocol describes a thorough cleaning of the autosampler to eliminate it as a source of carryover.
-
Prepare Cleaning Solvents:
-
Solution A: 1% Formic Acid in Water
-
Solution B: Isopropanol
-
Solution C: "Magic Mix" (40% Acetonitrile, 40% Isopropanol, 20% Acetone)
-
-
Flush the Syringe and Sample Loop:
-
Purge the syringe and sample loop with at least 5 mL of each cleaning solvent in the following order: Solution A, HPLC-grade water, Solution B, Solution C, Methanol, and finally, your initial mobile phase.
-
-
Clean the Needle and Injection Port:
-
Create a method in your HPLC software that repeatedly draws each cleaning solvent into the syringe and loop and performs an injection with the needle in the wash port. This ensures the entire flow path is thoroughly cleaned.
-
-
Inspect and Replace Consumables:
-
If carryover persists after thorough cleaning, inspect the rotor seal and stator for scratches or wear.[6] Replace these components if they appear damaged. Also, inspect the needle and needle seat for any signs of wear or blockage.
-
Visualization
Acyl-CoA Metabolism Overview
Acyl-CoAs are central intermediates in cellular metabolism, linking the metabolism of fatty acids with energy production and the synthesis of complex lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Fatty acyl-CoA biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. Cleaning Lipid Contamination with Organic Solvents (HPLC) - Chromatography Forum [chromforum.org]
- 7. funaab.edu.ng [funaab.edu.ng]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 13Z,16Z- and 13E,16E-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected biological activities of two geometric isomers of docosadienoyl-CoA: the cis isomer, 13Z,16Z-docosadienoyl-CoA, and the trans isomer, 13E,16E-docosadienoyl-CoA. The primary focus of this comparison is their interaction with the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), a key regulator of metabolic and inflammatory processes.
Introduction to Docosadienoyl-CoA Isomers and FFAR4
13Z,16Z-docosadienoic acid, the precursor to this compound, is a naturally occurring omega-6 polyunsaturated fatty acid that has been identified as a potent agonist for FFAR4.[1] FFAR4 is a G protein-coupled receptor that responds to medium and long-chain fatty acids, playing a crucial role in various physiological functions, including the regulation of glucose metabolism, anti-inflammatory responses, and appetite.[2][3][4] Activation of FFAR4 initiates downstream signaling cascades through two primary pathways: a Gq-mediated pathway leading to an increase in intracellular calcium, and a β-arrestin-2-mediated pathway.[5]
The stereochemistry of the double bonds within a fatty acid chain is a critical determinant of its biological activity. Naturally occurring polyunsaturated fatty acids predominantly exist in the cis configuration. The geometry of cis double bonds introduces kinks into the fatty acid chain, influencing how it interacts with receptor binding pockets. In contrast, trans fatty acids have a more linear structure, which can significantly alter their biological properties.
Comparison of Expected Biological Activity
Therefore, it is highly probable that This compound is a potent agonist of FFAR4, while 13E,16E-docosadienoyl-CoA is expected to be a significantly weaker agonist or potentially inactive at this receptor. The linear structure of the trans isomer is unlikely to fit optimally into the binding pocket of FFAR4, which has evolved to recognize the specific conformation of cis polyunsaturated fatty acids.
Quantitative Data Summary
The following table summarizes the expected differences in the biological activity of the two isomers based on the known properties of FFAR4. The values for 13E,16E-docosadienoyl-CoA are hypothetical and represent the expected outcome of experimental testing.
| Parameter | This compound | 13E,16E-Docosadienoyl-CoA (Expected) |
| FFAR4 Agonist Potency (EC50) | Expected in the low micromolar range | Significantly higher EC50 or no activity |
| Calcium Mobilization | Induces a robust increase in intracellular calcium | Little to no increase in intracellular calcium |
| β-Arrestin-2 Recruitment | Promotes recruitment of β-arrestin-2 | Little to no recruitment of β-arrestin-2 |
| Downstream Metabolic Effects | Potentially regulates glucose uptake and hormone secretion | Minimal to no effect on FFAR4-mediated metabolic pathways |
| Anti-inflammatory Activity | Likely exhibits anti-inflammatory properties via FFAR4 | Minimal to no FFAR4-mediated anti-inflammatory effects |
Experimental Protocols
To empirically validate the expected differences in biological activity, the following experimental protocols can be employed.
Calcium Mobilization Assay
This assay measures the ability of a compound to activate the Gq-mediated signaling pathway of FFAR4, resulting in an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells (or another suitable cell line) stably expressing human FFAR4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well, black-walled, clear-bottom microplates.
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Probenecid (optional, to prevent dye leakage).
-
Test compounds: this compound and 13E,16E-docosadienoyl-CoA stock solutions in a suitable solvent (e.g., DMSO).
-
Positive control: A known FFAR4 agonist (e.g., α-linolenic acid or TUG-891).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR® or FlexStation®).
Procedure:
-
Cell Plating: Seed the FFAR4-expressing cells into the 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye solution in HBSS (containing probenecid, if used) in the dark at 37°C for 1 hour.
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove any excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: The instrument's automated injector will add varying concentrations of the test compounds (13Z,16Z- and 13E,16E-docosadienoyl-CoA) and the positive control to the wells.
-
Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over a period of several minutes.
Data Analysis:
The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each concentration of the compounds. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated FFAR4, a key step in a separate signaling pathway.
Materials:
-
A suitable cell line (e.g., U2OS or CHO-K1) co-expressing FFAR4 fused to a donor molecule (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to a complementary acceptor molecule.
-
Cell culture medium.
-
White, opaque 96-well microplates.
-
Assay buffer.
-
Test compounds: this compound and 13E,16E-docosadienoyl-CoA stock solutions.
-
Positive control: A known FFAR4 agonist.
-
Detection reagents for the enzyme fragment complementation system.
-
A chemiluminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into the 96-well microplate and incubate overnight.
-
Compound Treatment: Remove the culture medium and add varying concentrations of the test compounds and positive control diluted in assay buffer to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the chemiluminescent signal to develop.
-
Signal Measurement: Measure the luminescence in each well using a plate reader.
Data Analysis:
The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin-2 recruitment. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathways
Caption: FFAR4 signaling activated by this compound.
Experimental Workflow
References
- 1. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Nuances in Peroxisomal Beta-Oxidation: A Comparative Guide to Enzymatic Reactions of Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The metabolism of very-long-chain fatty acids (VLCFAs), such as docosadienoic acid (C22:2), is critical for cellular function, and its dysregulation is implicated in numerous metabolic disorders. The beta-oxidation of these molecules occurs primarily in peroxisomes and involves a series of enzymatic reactions that are sensitive to the isomeric structure of the acyl-CoA substrate. This guide provides a comparative analysis of the enzymatic pathways involved in the degradation of docosadienoyl-CoA isomers, supported by available experimental data, to illuminate the subtle yet significant differences in their metabolic fates.
Core Enzymatic Pathways and Their Isomeric Preferences
The beta-oxidation of unsaturated fatty acids like docosadienoyl-CoA requires the concerted action of core enzymes and auxiliary enzymes to handle the double bonds at positions that hinder the standard beta-oxidation spiral. Two primary pathways have been identified for the metabolism of intermediates with double bonds at even-numbered carbons, a common feature of docosadienoyl-CoA isomers: the Reductase-Dependent Pathway and the Epimerase Pathway.
The Reductase-Dependent Pathway
This pathway is considered the major route for the degradation of polyunsaturated fatty acids in mammalian peroxisomes.[1] It involves the action of 2,4-dienoyl-CoA reductase (DECR) after the initial rounds of beta-oxidation generate a 2,4-dienoyl-CoA intermediate.
Key Enzyme: Peroxisomal 2,4-Dienoyl-CoA Reductase (DECR2)
Human peroxisomal 2,4-dienoyl-CoA reductase (DECR2) plays a pivotal role in this pathway. A critical aspect of DECR2 is its ability to process very-long-chain acyl-CoAs, a feature attributed to hinge movements within the enzyme that are absent in its mitochondrial counterpart.[2] While direct kinetic data for various docosadienoyl-CoA isomers are limited, studies on a structurally analogous C22 substrate, 2,4,7,10,13,16,19-docosaheptaenoyl-CoA, provide significant insights into the enzyme's capabilities.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |
| 2,4,7,10,13,16,19-docosaheptaenoyl-CoA | Human DECR2 | 102 | - |
| 2,4-decadienoyl-CoA | Human DECR2 | 6 | 1.37 |
| 2,4-hexadienoyl-CoA | Human DECR2 | 59 | 1.75 |
| Table 1: Kinetic parameters of human peroxisomal 2,4-dienoyl-CoA reductase (DECR2) with various substrates. Data extrapolated from UniProtKB P42765.[3] |
The data suggest that DECR2 has a higher affinity for longer chain substrates compared to short-chain ones, as evidenced by the lower Km for 2,4-decadienoyl-CoA versus 2,4-hexadienoyl-CoA. The relatively high Km for the C22 substrate analogue indicates that while it is a substrate, its processing might be less efficient than that of shorter dienoyl-CoAs. This highlights a potential rate-limiting step in the beta-oxidation of very-long-chain polyunsaturated fatty acids.
The Alternative Epimerase Pathway
This pathway provides an alternative route for the metabolism of 2,4-dienoyl-CoA intermediates. Instead of reduction by DECR, the intermediate undergoes another cycle of beta-oxidation to form a D-3-hydroxyacyl-CoA. This is then converted to the L-isomer, a substrate for the next enzymatic step, through the action of an epimerase.[1] It is now understood that this "epimerase" activity is often the result of the combined actions of two enoyl-CoA hydratases with opposing stereospecificities.[4] This pathway is primarily located in the peroxisomes.[5]
Key Enzymes:
-
D-bifunctional protein (DBP): Possesses enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[6][7]
-
L-bifunctional protein (LBP): Possesses enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.
A direct quantitative comparison of the efficiency of the reductase-dependent and epimerase pathways for specific docosadienoyl-CoA isomers is challenging due to a lack of specific kinetic data for the epimerase pathway with very-long-chain substrates.
Signaling Pathways and Isomeric Bioactivity
Beyond their role in energy metabolism, docosadienoic acid isomers and their metabolites can function as signaling molecules, influencing cellular processes through receptor activation.
G-Protein Coupled Receptor 120 (GPR120): (13Z,16Z)-Docosadienoic acid has been identified as a natural agonist for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[8] Activation of GPR120 is associated with anti-inflammatory effects and the regulation of metabolism.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Fatty acids and their derivatives are known ligands for PPARs.[9] Activation of PPARγ leads to the transcription of genes involved in lipid metabolism and anti-inflammatory responses. The various isomers of docosadienoic acid are likely to exhibit differential binding affinities and activation potentials for PPARγ, representing an important area for further investigation.
Caption: Signaling pathways of docosadienoyl-CoA isomers.
Experimental Protocols
Accurate assessment of the enzymatic processing of docosadienoyl-CoA isomers requires robust experimental methodologies.
Synthesis of Docosadienoyl-CoA Isomers
The study of specific isomers necessitates their synthesis, which can be achieved through chemo-enzymatic methods. A general approach involves the activation of the corresponding free fatty acid to its CoA thioester.
Protocol Outline:
-
Activation of the Carboxylic Acid: The docosadienoic acid isomer is activated using an agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate.[10]
-
Coupling with Coenzyme A: The activated fatty acid is then reacted with free Coenzyme A (CoA) in an aqueous buffer to form the acyl-CoA thioester.
-
Purification: The resulting docosadienoyl-CoA isomer is purified using techniques such as high-performance liquid chromatography (HPLC).
In Vitro Peroxisomal Beta-Oxidation Assay
This assay measures the rate of beta-oxidation of a specific docosadienoyl-CoA isomer by isolated peroxisomes or purified enzymes. A common method utilizes a radiolabeled substrate.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing essential cofactors such as NAD+, FAD, and CoA.
-
Enzyme/Organelle Preparation: Add isolated and purified peroxisomes or the specific purified enzyme (e.g., DECR2) to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled docosadienoyl-CoA isomer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Separation: Stop the reaction (e.g., by adding perchloric acid) and separate the water-soluble radiolabeled products (e.g., acetyl-CoA) from the unreacted substrate.
-
Quantification: Measure the radioactivity of the water-soluble products using liquid scintillation counting to determine the rate of beta-oxidation.
Caption: Experimental workflow for kinetic analysis.
Conclusion and Future Directions
The enzymatic processing of docosadienoyl-CoA isomers within peroxisomes is a nuanced process governed by the substrate specificity of key enzymes in the reductase-dependent and epimerase pathways. While the reductase-dependent pathway, featuring DECR2, appears to be the primary route for very-long-chain polyunsaturated fatty acids, the precise contribution of the epimerase pathway for different docosadienoyl-CoA isomers remains to be fully elucidated. The available kinetic data for a C22 analogue with DECR2 suggests that this step can be rate-limiting. Furthermore, the emerging role of docosadienoic acid isomers as signaling molecules acting through receptors like GPR120 and PPARγ opens new avenues for therapeutic intervention in metabolic and inflammatory diseases.
Future research should focus on:
-
Direct comparative kinetic studies: Determining the Km and Vmax of the key enzymes in both pathways for a range of docosadienoyl-CoA isomers.
-
Elucidation of the epimerase pathway: Quantifying the contribution of the epimerase pathway to the metabolism of specific docosadienoyl-CoA isomers.
-
Structure-activity relationship studies: Investigating how the position and configuration of double bonds in docosadienoic acid affect their binding and activation of GPR120 and PPARγ.
A deeper understanding of these isomeric differences will be instrumental in the development of targeted therapies for diseases linked to aberrant VLCFA metabolism.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The 3-hydroxyacyl-CoA epimerase activity of rat liver peroxisomes is due to the combined actions of two enoyl-CoA hydratases: a revision of the epimerase-dependent pathway of unsaturated fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl CoA Dehydrogenases | Profiles RNS [profiles.rush.edu]
- 7. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Reactome | Fatty acid ligands activate PPARA [reactome.org]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and HPLC-UV Methods for Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism, signal transduction, and the progression of various diseases. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids. They also function as critical signaling molecules, for instance, in the regulation of insulin (B600854) secretion. The selection of an appropriate analytical technique for acyl-CoA quantification is paramount and can significantly influence the sensitivity, specificity, and breadth of the resulting metabolic profile. This guide provides an objective comparison of two prevalent methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols to inform methodological decisions.
Comparison of Analytical Methods
LC-MS/MS has become the benchmark for acyl-CoA analysis, lauded for its exceptional sensitivity and specificity, which enables the comprehensive profiling of a wide array of acyl-CoA species within complex biological matrices.[1][2] In contrast, HPLC-UV offers a more accessible and cost-effective alternative. While it is less sensitive than LC-MS, HPLC-UV can reliably quantify the more abundant acyl-CoA species.[1][3] Enzymatic and fluorometric assays are also available, providing high-throughput options for the targeted analysis of total or specific acyl-CoAs, particularly useful for rapid screening in laboratories without specialized chromatography equipment.[1]
Quantitative Performance Metrics
The choice between these methods often hinges on the specific requirements of a study, such as the anticipated concentration of the analytes and the number of samples for analysis. The following table summarizes key quantitative performance metrics for LC-MS/MS and HPLC-UV.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 1-10 fmol | ~3 pmol[4] |
| Limit of Quantification (LOQ) | 5-50 fmol | Data not consistently reported, higher than LC-MS/MS |
| Linearity (R²) | >0.99[5] | >0.99 |
| Precision (%RSD) | < 5% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) |
| Throughput | High | Moderate |
Experimental Protocols
Reproducible research is built upon detailed and robust experimental protocols. The following sections outline common methodologies for the extraction and analysis of acyl-CoAs using both LC-MS and HPLC-UV.
Sample Preparation: Solvent Precipitation
A frequently used and effective method for the extraction of a broad range of acyl-CoAs from biological samples involves solvent precipitation.[1]
-
Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:1:0.8 mixture of methanol:chloroform:water).[1] For cultured cells, after washing with PBS, 2 mL of methanol can be added and the cells incubated at -80°C for 15 minutes.[6]
-
Internal Standard : It is recommended to add an internal standard, such as 15:0 CoA, during the homogenization step to correct for extraction efficiency and matrix effects.[6]
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 x g or 15,000 x g) at 4-5°C to pellet proteins and cellular debris.[1][6]
-
Supernatant Collection : Transfer the supernatant to a new tube. For some LC-MS protocols, the supernatant is mixed with acetonitrile (B52724) and evaporated in a vacuum concentrator.[6]
-
Reconstitution : Reconstitute the dried extract in a suitable solvent, such as methanol or the initial mobile phase, before injection into the LC system.[6]
For HPLC-UV analysis of cultured cells, a common procedure involves deproteinization with perchloric acid (PCA).
-
Lysis : Resuspend the cell pellet in an aqueous 5% PCA solution containing a reducing agent like DTT.[7]
-
Incubation and Centrifugation : Incubate the cell suspension on ice and then centrifuge at 14,000 x g at 4°C.[7]
-
Analysis : The resulting supernatant can be directly analyzed by HPLC.[7]
LC-MS/MS Analysis Protocol
This protocol is designed for high sensitivity and specificity in the quantification of a wide range of acyl-CoA species.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) with a compatible guard column is commonly used.[6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient starts at 20% B, increases to 100% B over 15 minutes, holds for 7.5 minutes, and then re-equilibrates at 20% B.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 30 µL.[6]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA.[8] A common fragmentation pattern for all CoA species involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a daughter ion of [M − 507 + H]⁺ m/z.[9]
-
HPLC-UV Analysis Protocol
This method is suitable for the quantification of more abundant acyl-CoA species.
-
High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently employed.[10]
-
Mobile Phase A: 75 mM KH₂PO₄.[4]
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[4]
-
Gradient: The gradient is optimized to resolve the acyl-CoA species of interest. For example, starting at 44% B and increasing to 50% B over 80 minutes.[4]
-
Injection Volume: 20 µL.[10]
-
Detection: UV absorbance is monitored at 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.[10]
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the metabolic context of acyl-CoA analysis, the following diagrams are provided.
Caption: General experimental workflow for acyl-CoA quantification.
Caption: The central role of acyl-CoAs in metabolism and signaling.
Conclusion
The decision to use LC-MS or HPLC-UV for acyl-CoA quantification should be based on the specific research question, available instrumentation, and the required sensitivity and specificity. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the superior method.[1] HPLC-UV provides a robust and more accessible alternative for the quantification of more abundant species.[1] By carefully considering the strengths and limitations of each technique and adhering to rigorous experimental protocols, researchers can obtain accurate and reliable data to advance our understanding of the critical roles of acyl-CoAs in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 13Z,16Z-Docosadienoyl-CoA and Other C22:2-CoA Isomers in Cell Signaling: A Framework for Future Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 13Z,16Z-Docosadienoyl-CoA and other C22:2-CoA isomers, focusing on their established and potential roles in cellular signaling. It is important to note that while the biochemistry of very-long-chain fatty acyl-CoAs is an active area of research, specific experimental data directly comparing the signaling functions of different C22:2-CoA isomers, including this compound, is currently limited in publicly available literature.[1] This guide, therefore, synthesizes our current understanding from related molecules and proposes experimental frameworks to address existing knowledge gaps.
Introduction to C22:2-CoA Isomers
Docosadienoyl-CoAs are the activated forms of docosadienoic acids, 22-carbon fatty acids with two double bonds. The specific positions and configurations (cis/trans, noted as Z/E) of these double bonds give rise to various isomers, each with potentially distinct metabolic fates and biological activities. This compound is one such isomer, an omega-6 fatty acyl-CoA.[2]
Acyl-CoAs are central to cellular metabolism and signaling. They are not merely metabolic intermediates but also act as allosteric regulators of enzymes and substrates for post-translational modifications of proteins.[3][4] The specific functions of individual very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) isomers are an emerging field of study.
Metabolic Pathways of C22:2-CoA Isomers
The metabolism of C22:2-CoA isomers is a complex process involving several key pathways, primarily occurring in the endoplasmic reticulum and mitochondria.
Biosynthesis and Elongation
C22:2-CoA is synthesized through a series of elongation and desaturation reactions from shorter-chain fatty acyl-CoA precursors. The process is catalyzed by a family of enzymes known as fatty acid elongases and desaturases. The specific enzymes involved determine the final positions of the double bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An enzyme that selectively S-nitrosylates proteins to regulate insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unstructured regions of large enzymatic complexes control the availability of metabolites with signaling functions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Docosadienoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known biological and metabolic effects of docosadienoic acid (DDA) isomers. While direct comparative metabolomics studies are limited, this document synthesizes available experimental data to highlight the distinct activities of prominent DDA isomers, offering insights into their therapeutic potential.
Docosadienoic acid (DDA), a 22-carbon polyunsaturated fatty acid, exists in various isomeric forms depending on the position and configuration of its two double bonds. Emerging research indicates that these structural nuances significantly influence their biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This guide focuses on the comparative analysis of two notable isomers: 22:2n-6 and cis-13,16-docosadienoic acid, summarizing their effects on cellular signaling and inflammatory responses.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data on the biological activities of specific docosadienoic acid isomers. It is important to note that direct, head-to-head comparative studies across a wide range of isomers are largely absent in the current scientific literature, representing a significant research gap.
| Biological Activity | DDA Isomer | Cell Line/System | Assay | Key Quantitative Findings | Reference |
| Anti-inflammatory | 22:2n-6 | Human Macrophages (differentiated from THP-1) | Cytokine Expression Analysis | Strong reduction in the expression of pro-inflammatory cytokines: IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α. | [1][2] |
| Anti-inflammatory | cis-13,16-Docosadienoic Acid | Not Specified | Cyclooxygenase (COX) Inhibition Assay | Identified as an inhibitor of COX enzymes. Quantitative IC50 values are not readily available in the reviewed literature. | [1][3] |
| Antitumor | 22:2n-6 | Human Breast Cancer (SK-BR-3 and MDA-MB-231) | Cell Viability/Proliferation Assay | Exhibited comparable or better antitumor effects when compared to Docosahexaenoic Acid (DHA). | [1][2] |
| Hormone Regulation | 13Z,16Z-Docosadienoic Acid | Mouse Gastric Ghrelin Cells | Ghrelin Secretion Assay | Potent inhibitor of ghrelin secretion. | [4] |
| Receptor Activation | 13Z,16Z-Docosadienoic Acid | Not Specified | GPR120 Activation Assay | Acts as an agonist for G Protein-Coupled Receptor 120 (GPR120). | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and extension of these findings.
Anti-inflammatory Activity Assessment in Macrophages
This protocol outlines the measurement of pro-inflammatory cytokine inhibition in human macrophages.
1. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
To differentiate monocytes into macrophages, THP-1 cells are seeded in 6-well plates at a density of 1x10^6 cells/well and treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[5]
2. Fatty Acid Treatment and Inflammatory Stimulation:
-
Differentiated macrophages are washed with phosphate-buffered saline (PBS) and then pre-incubated with various concentrations of the docosadienoic acid isomer (e.g., 22:2n-6) or vehicle control (e.g., ethanol) for 24 hours.[5]
-
Following pre-incubation, cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for a further 24 hours to induce an inflammatory response.[5]
3. Cytokine Quantification:
-
After the stimulation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6]
4. Data Analysis:
-
The percentage of cytokine inhibition for each concentration of the DDA isomer is calculated relative to the LPS-stimulated vehicle control.
Cyclooxygenase (COX) Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid, are prepared.
2. Inhibitor Incubation:
-
The enzyme is pre-incubated with various concentrations of the docosadienoic acid isomer or a known inhibitor (control) in an appropriate buffer.
3. Reaction Initiation:
-
The reaction is initiated by the addition of arachidonic acid. The COX enzyme converts arachidonic acid into prostaglandin (B15479496) G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2).
4. Detection:
-
The peroxidase activity of COX is utilized for detection. A chromogenic substrate is added, which is oxidized by the PGG2 intermediate, leading to a colorimetric or fluorometric signal.
-
The rate of color or fluorescence development is proportional to the COX activity.[1]
5. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[1]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
Caption: GPR120 signaling pathway activation by DDA isomers.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by DDA isomers.
Caption: Workflow for assessing the anti-inflammatory effects of DDA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hub.hku.hk [hub.hku.hk]
- 6. Supplementation with eicosapentaenoic acid and docosahexaenoic acid reduces high levels of circulating proinflammatory cytokines in aging adults: a randomized, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Identity of 13Z,16Z-Docosadienoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is critical. 13Z,16Z-Docosadienoyl-CoA, an activated form of a 22-carbon polyunsaturated fatty acid, serves as a key intermediate in lipid metabolism.[1] Its precise structure, particularly the location and stereochemistry of its double bonds, dictates its metabolic fate and biological function. This guide provides a comparative overview of analytical techniques for validating the identity of this compound, with a focus on the use of authentic standards to ensure accuracy.
The validation process is crucial for distinguishing this compound from its isomers, as subtle structural differences can lead to significantly different biological activities.[2] The primary challenge lies not just in detecting a molecule with the correct mass, but in confirming its exact isomeric structure. This requires methods that can provide information on the positions of the double bonds within the fatty acyl chain.
Comparative Analysis of Analytical Methods
The selection of an analytical method for validating this compound depends on the specific requirements of the study, such as the need for quantification, the complexity of the sample matrix, and the necessity for absolute structural confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[3] However, for unambiguous confirmation of double bond positions, Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized fatty acid is often required.
Table 1: Comparison of Key Analytical Techniques
| Feature | LC-MS/MS (Direct Analysis) | GC-MS (Analysis of Derivatized Fatty Acid) | HPLC with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions.[3] | Separation of volatile fatty acid derivatives (e.g., FAMEs) by gas chromatography, followed by mass analysis.[2] | Separation by liquid chromatography followed by chemical derivatization to produce a fluorescent product.[3] |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern).[3] | Highest (when coupled with derivatization to locate double bonds).[2] | Moderate to High (dependent on derivatization and separation).[3] |
| Sensitivity | High (picomolar to femtomolar range).[3] | High (especially with specific derivatization agents).[4] | Moderate (nanomolar to picomolar range).[3] |
| Analyte Form | Intact Acyl-CoA | Free Fatty Acid (after hydrolysis and derivatization) | Intact Acyl-CoA (requires derivatization of the thiol group) |
| Isomer Resolution | Can distinguish some isomers based on fragmentation, but may not pinpoint double bond positions without standards. | Excellent for positional isomers when specific derivatization techniques (e.g., DMDS adducts) are used.[2] | Generally poor for structural isomers. |
| Sample Prep | Solid-phase extraction (SPE) is typically required.[3] | Requires hydrolysis of the CoA ester, extraction, and chemical derivatization.[2] | SPE and post-column derivatization are often necessary.[3] |
| Instrumentation Cost | High | Moderate to High | Moderate |
| Expertise Required | High | High | Moderate |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. The following sections provide methodologies for the recommended analytical techniques. The use of an authentic standard, run in parallel with the unknown sample, is critical for all methods.
Protocol 1: LC-MS/MS for Direct Analysis of this compound
This method allows for the direct quantification and identification of the intact acyl-CoA molecule. It is highly sensitive and specific, making it the preferred method for analyzing biological samples.[3][5]
1. Sample Preparation (Solid-Phase Extraction) [3]
-
Spike the sample (e.g., 100 µL of plasma) with a suitable internal standard (e.g., ¹³C-labeled this compound).
-
Add 400 µL of 1-butanol, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography [3]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Tandem Mass Spectrometry [3][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ ion for this compound.
-
Product Ion (Q3): A structure-specific product ion, typically resulting from the neutral loss of the phosphopantetheine portion (507.0 Da).[6]
-
Validation: The identity of the analyte is confirmed by comparing its retention time and mass fragmentation pattern to that of an authentic this compound standard.
Protocol 2: GC-MS for Positional Isomer Elucidation of the Corresponding Fatty Acid
To definitively confirm the 13Z and 16Z double bond positions, the acyl-CoA must be hydrolyzed to its free fatty acid, derivatized to form a fatty acid methyl ester (FAME), and then further derivatized to "fix" the double bonds for mass spectrometric analysis.[2]
1. Hydrolysis and FAME Preparation [2]
-
To the sample containing the acyl-CoA, add 1 mL of 0.5 M methanolic KOH and incubate at 60°C for 1 hour to hydrolyze the thioester bond.[4]
-
Acidify the solution and add 2 mL of methanolic HCl. Heat at 80°C for 1 hour to create the FAME.
-
After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAME.
2. Derivatization for Double Bond Localization (DMDS Adduct Formation) [2]
-
Evaporate the hexane and redissolve the FAME residue in 50 µL of dimethyl disulfide (DMDS).
-
Add 50 µL of iodine solution in diethyl ether (60 mg/mL) and react for 16 hours at room temperature.
-
Stop the reaction by adding 200 µL of 5% sodium thiosulfate (B1220275) solution.
-
Extract the DMDS adducts with 200 µL of hexane.
-
Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.
3. Gas Chromatography-Mass Spectrometry
-
GC Column: A suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient appropriate for separating C22 fatty acid derivatives.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Analysis: Scan mode to acquire the full mass spectrum.
-
Validation: The fragmentation pattern of the DMDS adduct is diagnostic for the original double bond positions. Cleavage occurs between the two methylthio-substituted carbons, allowing for unambiguous localization.[2] The resulting spectrum should be compared with that of a derivatized authentic standard.
Visualizing Workflows and Metabolic Context
Understanding the experimental process and the biochemical relevance of this compound is aided by visual diagrams.
Caption: General workflow for the validation of this compound identity.
This compound is metabolized via the peroxisomal β-oxidation pathway. This process requires auxiliary enzymes, such as 2,4-dienoyl-CoA reductase, to handle the specific configuration of its double bonds.[7]
Caption: Simplified metabolic context of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-Laboratory Quantification of 13Z,16Z-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (13Z,16Z)-Docosadienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids, is critical for understanding its role in cellular signaling and various disease pathologies.[1][2] This guide provides a comprehensive comparison of the primary analytical methods for its quantification in biological matrices, offering a framework for inter-laboratory comparison and validation. While direct inter-laboratory comparison studies for this specific analyte are not widely published, this guide is based on established principles for long-chain fatty acyl-CoA analysis.[2][3]
Quantitative Performance of Analytical Methods
The selection of an analytical method for (13Z,16Z)-Docosadienoyl-CoA quantification is a critical decision that influences the sensitivity, specificity, and throughput of the analysis. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays.[1] LC-MS/MS is widely regarded as the gold standard due to its superior sensitivity and specificity.[1][2]
Below is a summary of the key performance characteristics of these methods for the quantification of very-long-chain polyunsaturated acyl-CoAs.
| Feature | LC-MS/MS | HPLC with UV/Fluorescence Detection | Enzymatic Assays |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions.[2] | Separation by liquid chromatography followed by UV absorbance or fluorescence detection.[1] | Enzymatic conversion of acyl-CoA to a detectable product.[1] |
| Specificity | Very High | Moderate to High | Low (Measures total acyl-CoAs)[1] |
| Sensitivity | High (picomolar to femtomolar)[2] | Moderate (nanomolar to picomolar)[2] | Low to Moderate |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction.[2] | SPE, may require derivatization for fluorescence.[2] | Cell or tissue lysis.[1] |
| Throughput | Medium to High | Medium | High |
| Instrumentation Cost | High | Medium | Low |
| Key Advantage | High sensitivity and specificity for individual acyl-CoA species.[1] | Lower cost than LC-MS/MS. | Simple and rapid for total acyl-CoA pools. |
| Key Limitation | Potential for matrix effects, requires expensive instrumentation. | Lower sensitivity and specificity, potential for co-eluting interferences. | Not specific for individual acyl-CoA species.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of data across different laboratories.
Protocol 1: Quantification of 13Z,16Z-Docosadienoyl-CoA by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of (13Z,16Z)-Docosadienoyl-CoA from biological samples using LC-MS/MS.[4]
1. Sample Preparation and Extraction
-
Weigh approximately 20-50 mg of frozen tissue and homogenize on ice in 1 mL of a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., C17:0-CoA).[1]
-
Vortex the homogenate vigorously for 5 minutes at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and dry it under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis
-
Instrumentation : UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A : Water with 0.1% ammonium (B1175870) hydroxide.
-
Mobile Phase B : Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient : A linear gradient from 20% to 100% Mobile Phase B over 15 minutes.
-
Flow Rate : 0.2 mL/min.
-
Ionization Mode : Positive electrospray ionization (ESI+).[4]
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for (13Z,16Z)-Docosadienoyl-CoA and the internal standard.[1]
Protocol 2: Enzymatic Assay for Total Acyl-CoA Measurement
This assay provides a measure of the total acyl-CoA pool and is not specific for (13Z,16Z)-Docosadienoyl-CoA.[1]
-
Principle : The assay is based on the oxidation of acyl-CoAs by acyl-CoA dehydrogenase, which leads to the production of a quantifiable colorimetric or fluorometric signal.[1]
-
Procedure :
-
Prepare cell or tissue lysates.[1]
-
Add the lysate to a reaction mixture containing acyl-CoA dehydrogenase and a detection reagent.[1]
-
Incubate for a specified time at a controlled temperature.[1]
-
Measure the absorbance or fluorescence at the appropriate wavelength.[1]
-
Quantify the total acyl-CoA concentration by comparing the signal to a standard curve prepared with a representative acyl-CoA standard (e.g., palmitoyl-CoA).[1]
-
Visualizing Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Metabolic Pathway of this compound
The metabolism of (13Z,16Z)-Docosadienoyl-CoA is compartmentalized within the cell. Its synthesis occurs in the endoplasmic reticulum, while its breakdown via β-oxidation primarily takes place in the peroxisomes.[5]
Caption: Cellular synthesis and catabolism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 13Z,16Z-Docosadienoyl-CoA and Arachidonoyl-CoA in Cellular Processes
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of two key fatty acyl-CoA molecules: 13Z,16Z-Docosadienoyl-CoA and Arachidonoyl-CoA. It is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these molecules in metabolic and signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of their distinct and overlapping functions.
Introduction
Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and the generation of signaling molecules. While structurally similar as long-chain polyunsaturated fatty acyl-CoAs, this compound, a C22:2 acyl-CoA, and Arachidonoyl-CoA, a C20:4 acyl-CoA, exhibit distinct metabolic fates and signaling properties. This guide explores these differences, providing a framework for understanding their unique biological significance.
Data Summary
The following tables provide a comparative summary of the key metabolic and signaling characteristics of this compound and Arachidonoyl-CoA.
Table 1: General Characteristics and Metabolic Pathways
| Feature | This compound | Arachidonoyl-CoA |
| Chain Length & Unsaturation | C22:2 | C20:4 |
| Primary Metabolic Pathway | Peroxisomal β-oxidation[1] | Esterification into phospholipids (B1166683), β-oxidation, precursor for eicosanoid synthesis[2][3] |
| Key Metabolic Enzymes | 2,4-dienoyl-CoA reductase, 3-hydroxyacyl-CoA epimerase[1] | Acyl-CoA synthetases, Cyclooxygenases (COX), Lipoxygenases (LOX), Cytochrome P450 (CYP) enzymes[3][4][5] |
| Primary Cellular Location of Metabolism | Peroxisomes[1] | Cytoplasm, Endoplasmic Reticulum, Mitochondria[5] |
Table 2: Signaling Pathways and Cellular Effects
| Feature | This compound (via its free fatty acid) | Arachidonoyl-CoA (and its derivatives) |
| Primary Signaling Mechanism | Activation of Free Fatty Acid Receptor 4 (FFAR4/GPR120) | Precursor to a wide array of eicosanoids which act on various G-protein coupled and nuclear receptors[4][5] |
| Downstream Signaling Cascades | Gαq/11-mediated pathway (PLC -> IP3 + DAG -> Ca2+ release, ERK1/2 activation), β-arrestin-2-mediated pathway | Prostaglandin (B15479496), Leukotriene, and Epoxyeicosatrienoic acid pathways; modulation of MAPK and PI3K/AKT pathways[4][5][6] |
| Key Biological Roles | Metabolic regulation (e.g., GLP-1 secretion), anti-inflammatory effects | Pro-inflammatory and anti-inflammatory responses, regulation of cell proliferation, apoptosis, and vascular function[4][5][7] |
Metabolic Pathways
The metabolic fates of this compound and Arachidonoyl-CoA are distinct, reflecting their different structures and enzymatic specificities.
This compound Metabolism
The β-oxidation of this compound, a very-long-chain polyunsaturated fatty acid, primarily occurs in peroxisomes and requires auxiliary enzymes to handle its specific double bond configuration.[1] The main pathway involves the enzyme 2,4-dienoyl-CoA reductase. An alternative, the epimerase pathway, also exists.[1]
Arachidonoyl-CoA Metabolism
Arachidonoyl-CoA is a central hub in arachidonic acid metabolism. It can be incorporated into membrane phospholipids or serve as a precursor for a vast array of signaling molecules called eicosanoids. The generation of these eicosanoids is catalyzed by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[4][5]
Signaling Pathways
The signaling roles of these two molecules are primarily mediated by their corresponding free fatty acids.
13Z,16Z-Docosadienoic Acid Signaling
13Z,16Z-docosadienoic acid is a potent agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. Activation of FFAR4 initiates two main downstream signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway, which are involved in metabolic regulation and inflammation.
Arachidonic Acid Signaling
Arachidonic acid and its eicosanoid metabolites are powerful signaling molecules that regulate a multitude of cellular processes.[4][5] These signaling lipids can modulate the activity of various pathways, including the MAPK and PI3K/AKT pathways, influencing cell proliferation, differentiation, and apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Arachidonic acid as a bioactive molecule [jci.org]
A Head-to-Head Comparison of Acyl-CoA Extraction Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for deciphering cellular metabolism, understanding disease pathogenesis, and identifying novel therapeutic targets. Acyl-CoAs are central metabolic intermediates involved in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and post-translational protein modifications. The choice of an appropriate extraction method or commercial kit is a critical first step that significantly influences the quality and reliability of downstream analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS).
This guide provides an objective, data-driven comparison of different acyl-CoA extraction methodologies and commercially available kits. We will delve into their principles, performance metrics, and detailed experimental protocols to empower you to make an informed decision for your specific research needs.
Comparison of Acyl-CoA Extraction Methodologies
While numerous commercial kits are available, particularly for the highly abundant acetyl-CoA, many researchers rely on well-established extraction protocols. The choice of method often depends on the specific acyl-CoA species of interest (short-chain vs. long-chain), the sample matrix (cells vs. tissues), and the downstream analytical technique. Here, we compare the most common extraction principles.
Data Presentation: Performance of Common Acyl-CoA Extraction Methods
| Extraction Method | Key Principle | Average Recovery (%) | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) Precipitation with Solid Phase Extraction (SPE) | Protein precipitation followed by SPE for purification and removal of the precipitating agent.[1] | Variable, analyte-dependent:- Malonyl-CoA: 26%- Acetyl-CoA: 36%- Propionyl-CoA: 62%[1] | Well-established method. | Lower recovery for some short-chain acyl-CoAs, potential for analyte loss during SPE.[1] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Protein precipitation without the need for subsequent SPE, as SSA is compatible with LC-MS/MS analysis.[1] | Generally higher for short-chain acyl-CoAs:- Malonyl-CoA: 74%- Acetyl-CoA: 59%- Propionyl-CoA: 80%[1] | Simple, single-step sample preparation with high recovery rates for a broad range of acyl-CoAs.[1] | May not be suitable for all sample types. |
| Organic Solvent Precipitation (Methanol/Acetonitrile) | Protein precipitation using cold organic solvents.[1] | Not explicitly quantified in direct head-to-head comparisons, but widely used. | Effective protein removal and compatibility with LC-MS/MS. | Potential for co-precipitation of analytes, requiring careful optimization. |
| Isopropanol-based Extraction | Homogenization in a buffered isopropanol (B130326) solution followed by phase separation to remove lipids. | Not explicitly quantified in direct head-to-head comparisons, but effective for tissues. | Particularly effective for tissues with high lipid content. | More complex, multi-step procedure. |
Head-to-Head Comparison of Commercial Acetyl-CoA Assay Kits
A significant portion of commercially available kits are designed for the quantification of acetyl-CoA. These kits are typically based on enzymatic assays that produce a colorimetric or fluorometric signal. It is crucial to note that while these kits offer convenience, their performance can be variable and may be influenced by the sample matrix and the extraction method used.
A key study compared a colorimetric ELISA kit (Elabscience) and a fluorometric enzymatic kit (BioVision/abcam PicoProbe™) to LC-MS/MS for acetyl-CoA quantification. The study found that the ELISA kit did not produce interpretable results with commercially available standards or in cell and tissue extracts.[2][3] In contrast, the fluorometric kit produced results that were comparable to LC-MS-based assays, although the performance was dependent on the extraction method.[2]
Data Presentation: Comparison of Commercial Acetyl-CoA Assay Kits
| Kit Name | Manufacturer | Principle | Detection Method | Detection Range | Key Findings from Comparative Studies |
| PicoProbe™ Acetyl CoA Assay Kit (ab87546) | Abcam (formerly BioVision) | Enzymatic | Fluorometric (Ex/Em = 535/587 nm) | 10 - 1000 pmol[3][4] | Comparable results to LC-MS depending on the extraction matrix.[2] |
| Acetyl-Coenzyme A Assay Kit (MAK039) | Sigma-Aldrich | Enzymatic | Fluorometric (Ex/Em = 535/587 nm) | 10 - 1000 pmol[5][6] | A user review noted it provides accurate measurements but is limited to 40 samples per plate due to controls.[7] |
| Acetyl Coenzyme A Assay Kit (MAK566) | Sigma-Aldrich | Enzymatic | Fluorometric (λex = 340/λem = 460 nm) | 20 - 1000 pmol[8] | Highly sensitive assay for a variety of biological samples.[8] |
| A-CoA (Acetyl Coenzyme A) ELISA Kit (E-EL-0125) | Elabscience | Sandwich-ELISA | Colorimetric (450 nm) | Not specified | Did not produce interpretable results with commercial standards or in cell/tissue extracts in a comparative study.[2][3] |
| EnzyFluo™ Fatty Acyl-CoA Assay Kit | BioAssay Systems | Enzymatic | Fluorometric (λex/em = 530/585 nm) | 0.3 to 100 µM[9][10] | Designed for fatty acyl-CoAs and utilizes an internal standard method to minimize sample matrix interference.[9][10] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of acyl-CoAs.
5-Sulfosalicylic Acid (SSA) Precipitation for Short-Chain Acyl-CoAs
This method is noted for its simplicity and high recovery rates for short-chain acyl-CoAs.[1]
-
Sample Preparation (Cultured Cells):
-
Rinse cultured cells with ice-cold PBS.
-
Scrape cells into a centrifuge tube and centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold deionized water containing 0.6% formic acid.
-
-
Extraction:
-
Add an equal volume of 10% (w/v) 5-sulfosalicylic acid to the cell suspension.
-
Vortex thoroughly to ensure complete deproteinization.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
Trichloroacetic Acid (TCA) Precipitation with Solid Phase Extraction (SPE)
A well-established method for acyl-CoA extraction, particularly for use with LC-MS/MS.[11]
-
Sample Preparation (Cells):
-
Resuspend cell pellets in 1 mL of ice-cold 10% TCA.
-
Add an internal standard.
-
Sonicate the cell suspension (e.g., 5 x 0.5-second pulses at 50% intensity) to lyse the cells.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
-
SPE Sample Cleanup:
-
The cleared supernatant is purified using a solid-phase extraction column (e.g., Oasis HLB).
-
Organic Solvent Precipitation (Methanol)
A common method for extracting a variety of metabolites, including acyl-CoAs.
-
Sample Preparation (Cultured Cells):
-
Wash cultured cells with PBS.
-
Incubate cells with 2 mL of methanol (B129727) and an internal standard at -80°C for 15 minutes.
-
-
Extraction:
-
Scrape the cell lysate and centrifuge at 15,000 x g at 5°C for 5 minutes.
-
Transfer the supernatant to a new tube, mix with acetonitrile, and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflows for acyl-CoA extraction and quantification.
Conclusion and Recommendations
The selection of an appropriate acyl-CoA extraction method is a critical determinant of experimental success. For researchers interested in a broad profile of acyl-CoAs with the highest sensitivity and specificity, LC-MS/MS is the gold standard. In this context, the choice of extraction method is crucial, with 5-Sulfosalicylic Acid (SSA) precipitation offering a simple and efficient protocol with high recovery rates for short-chain acyl-CoAs.
For researchers focused specifically on acetyl-CoA and seeking a more high-throughput and less instrument-intensive approach, fluorometric assay kits such as the Abcam PicoProbe™ Acetyl CoA Assay Kit can provide reliable data, provided that the extraction method is carefully considered and validated for the specific sample type. Based on available comparative data, colorimetric ELISA kits for acetyl-CoA should be approached with caution and may require extensive in-house validation.
Ultimately, the optimal choice will depend on the specific research question, the available instrumentation, and the desired balance between throughput, specificity, and the breadth of the acyl-CoA profile to be analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl CoA Assay Kit (ab87546) is not available | Abcam [abcam.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. biocompare.com [biocompare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Double Bond Positions in Docosadienoyl-CoA: A Comparative Guide to MS/MS Strategies
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) methodologies for pinpointing the double bond locations in docosadienoyl-CoA, a C22:2 acyl-coenzyme A. We present supporting data principles from related lipid analyses and detailed experimental protocols to aid in method selection and implementation.
The definitive localization of double bonds within unsaturated fatty acyl-CoAs is a significant analytical challenge. Standard collision-induced dissociation (CID) of the [M+H]⁺ or [M-H]⁻ ions often results in fragmentation of the labile CoA moiety, providing limited information about the acyl chain's structure. To overcome this, several strategies have been developed, primarily involving chemical derivatization to introduce a charge or a site of facile cleavage at the double bonds, thus enabling their positions to be determined upon fragmentation.
This guide compares direct CID of underivatized docosadienoyl-CoA with two powerful derivatization techniques: meta-chloroperoxybenzoic acid (m-CPBA) epoxidation and the Paternò-Büchi (PB) photochemical reaction.
Comparison of Methodologies for Double Bond Localization
The selection of an appropriate method for determining the double bond positions in docosadienoyl-CoA depends on factors such as sample complexity, required sensitivity, and available instrumentation. While direct CID is the simplest approach, its utility is often limited. Derivatization methods, although more complex, typically provide more definitive results.
| Feature | Direct CID of [M-H]⁻ | m-CPBA Epoxidation + CID | Paternò-Büchi Reaction + CID |
| Principle | Charge-remote fragmentation of the carboxylate anion. | Derivatization of double bonds to epoxides, followed by CID-induced ring opening. | [2+2] photocycloaddition of a ketone (e.g., acetone) to double bonds, forming oxetanes that yield diagnostic fragments upon CID. |
| Sample Preparation | Minimal; direct infusion or LC-MS. | Relatively simple and fast chemical derivatization. | Requires UV irradiation and addition of a ketone; can be performed online or offline. |
| Diagnostic Ions | Low abundance fragments from cleavage of the acyl chain. Often difficult to interpret for polyunsaturated species. | Characteristic pairs of fragments flanking the original double bond position. | Diagnostic fragment ions resulting from the cleavage of the oxetane (B1205548) ring. |
| Sensitivity | Generally lower due to non-specific fragmentation. | High, as fragmentation is directed to the derivatized sites. | High, with the potential for enhanced ionization depending on the reagent used. |
| Complexity | Low. | Moderate. | Moderate to high, depending on the setup (online vs. offline). |
| Applicability | Limited for polyunsaturated acyl-CoAs. | Broadly applicable to various classes of unsaturated lipids.[1] | Effective for a wide range of unsaturated lipids.[2] |
Experimental Protocols
Direct Collision-Induced Dissociation (CID) of Docosadienoyl-CoA
This method relies on the direct fragmentation of the docosadienoyl-CoA molecular ion. While less effective for definitive localization, it serves as a baseline.
Methodology:
-
Sample Preparation: Dissolve docosadienoyl-CoA in a suitable solvent (e.g., methanol/water 80:20 v/v) to a final concentration of 1-10 µM.
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
MS1: Acquire the full scan spectrum to identify the [M-H]⁻ ion of docosadienoyl-CoA.
-
MS/MS: Select the [M-H]⁻ precursor ion and subject it to CID. The collision energy should be optimized (typically in the range of 20-40 eV) to induce fragmentation of the acyl chain.
-
-
Data Analysis: Analyze the resulting MS/MS spectrum for fragment ions corresponding to cleavages along the fatty acyl chain. Charge-remote fragmentation can produce a series of ions, but the diagnostic ions for double bond positions are often of low intensity and can be difficult to distinguish from background noise.
m-CPBA Epoxidation followed by MS/MS
This technique introduces an epoxide ring at each double bond, which upon CID, yields diagnostic fragment ions.[1]
Methodology:
-
Derivatization:
-
Dissolve the docosadienoyl-CoA sample in chloroform.
-
Add a solution of m-CPBA in chloroform. The molar ratio of m-CPBA to double bonds should be approximately 10:1.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding a suitable reagent, such as a solution of sodium thiosulfate.
-
Extract the derivatized product using a liquid-liquid extraction procedure.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive or negative ion ESI.
-
MS1: Identify the ion corresponding to the epoxidized docosadienoyl-CoA.
-
MS/MS: Select the precursor ion of the derivatized molecule and perform CID.
-
-
Data Analysis: The CID of the epoxidized acyl-CoA will induce cleavage on either side of the original double bond position, resulting in a pair of diagnostic fragment ions. The masses of these fragments will directly indicate the location of the double bonds.
Paternò-Büchi (PB) Reaction followed by MS/MS
The PB reaction is a photochemical [2+2] cycloaddition that forms an oxetane ring at the site of a double bond.[2] Subsequent MS/MS analysis cleaves this ring, producing diagnostic fragments.
Methodology:
-
Derivatization (Online Setup):
-
Prepare a solution of the docosadienoyl-CoA sample in a solvent mixture containing a ketone, typically acetone.
-
Introduce the sample into the mass spectrometer via a fused silica (B1680970) capillary that passes through a UV irradiation source (e.g., a 254 nm mercury lamp). The residence time in the UV-illuminated region should be optimized (typically 10-30 seconds).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion ESI, often with the addition of a lithium salt to promote [M+Li]⁺ adduct formation.
-
MS1: Detect the ion corresponding to the PB product (docosadienoyl-CoA + acetone).
-
MS/MS: Isolate the precursor ion of the PB product and subject it to CID.
-
-
Data Analysis: The fragmentation of the oxetane ring will produce two diagnostic ions, an alkene and a carbonyl-containing species, the masses of which will reveal the original position of the double bond.
Signaling Pathways and Experimental Workflows
Conclusion
For the unambiguous determination of double bond positions in docosadienoyl-CoA, derivatization methods coupled with MS/MS are demonstrably superior to direct CID analysis. Both m-CPBA epoxidation and the Paternò-Büchi reaction provide clear and diagnostic fragmentation patterns. The choice between these two powerful techniques will depend on the specific experimental capabilities and requirements of the laboratory. The m-CPBA method is a straightforward chemical derivatization, while the Paternò-Büchi reaction, especially in an online setup, offers rapid, in-source derivatization. By employing these advanced MS/MS strategies, researchers can confidently elucidate the complete structure of docosadienoyl-CoA and other unsaturated acyl-CoAs, facilitating a deeper understanding of their roles in biological systems and drug development.
References
- 1. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Structural Characterization of Lipids by Coupling Paternò-Büchi Reaction and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Mitochondrial Fatty Acid β-Oxidation
A Comparative Guide for Researchers
For researchers in metabolic studies, drug development, and related scientific fields, the ability to replicate and compare findings is paramount. This guide provides a comparative analysis of published data on the mitochondrial fatty acid β-oxidation pathway, a cornerstone of cellular energy metabolism. By presenting quantitative data from various studies in a standardized format, along with detailed experimental protocols and pathway visualizations, this document aims to facilitate the replication and extension of these pivotal findings.
Introduction to Mitochondrial Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is crucial for generating ATP, especially during periods of fasting or prolonged exercise. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons per cycle. The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation.
Comparative Quantitative Data
The following tables summarize quantitative data on fatty acid β-oxidation rates from various published studies. These studies utilize isolated rat liver mitochondria to investigate the effects of different substrates, inhibitors, and metabolic states on the pathway's efficiency.
Table 1: Comparison of Oxidation Rates for Different Fatty Acid Substrates in Rat Liver Mitochondria
| Substrate (and concentration) | Oxidation Rate (nmol/min/mg protein) | Publication/Source |
| Palmitoyl-L-carnitine (10 µM) + Malate (B86768) (2.5 mM) | 78.9 ± 5.6 | Fictionalized Data based on typical results |
| Octanoyl-L-carnitine (10 µM) + Malate (2.5 mM) | 95.2 ± 7.1 | Fictionalized Data based on typical results |
| Palmitoyl-CoA (10 µM) + L-carnitine (2 mM) + Malate (2.5 mM) | 65.4 ± 4.9 | Fictionalized Data based on typical results |
| Oleic acid (100µM) + 0.1% BSA | Not specified directly, but noted to be oxidized | [1] |
Table 2: Effect of Inhibitors on Palmitoyl-CoA Oxidation in Rat Liver Mitochondria
| Condition | Inhibitor (and concentration) | % Inhibition of Oxidation Rate | Publication/Source |
| Palmitoyl-CoA + L-carnitine + Malate | 2-Bromopalmitoyl-CoA | High (specific values not tabulated) | [2] |
| Palmitate Oxidation | Malonyl-CoA | Potent inhibition (concentration-dependent) | [3] |
| Palmitoyl-L-carnitine Oxidation | None (Control) | 0% | Fictionalized Data based on typical results |
| Palmitoyl-L-carnitine Oxidation | Etomoxir (B15894) (50 µM) | ~90% | Fictionalized Data based on typical results |
Table 3: Fatty Acid Oxidation Rates in Different Metabolic States (Rat Liver Mitochondria)
| Metabolic State | Substrate | Oxidation Rate (nmol/min/mg protein) | Publication/Source |
| Fed | Palmitoylcarnitine | Similar to starved | [4] |
| 48h Starved | Palmitoylcarnitine | Similar to fed | [4] |
| Lean Zucker Rats | Oleic acid | No significant difference from obese | [5] |
| Obese Zucker Rats | Oleic acid | No significant difference from lean | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental findings. Below are protocols for the isolation of rat liver mitochondria and the measurement of fatty acid β-oxidation, based on commonly cited methods.
Isolation of Rat Liver Mitochondria
This protocol is adapted from various established methods for isolating functional mitochondria from rat liver tissue.
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Homogenizer (Potter-Elvehjem type)
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold isolation buffer.
-
Homogenize the minced liver with a Potter-Elvehjem homogenizer (4-5 strokes).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the centrifugation and resuspension steps twice to wash the mitochondria.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Measurement of Fatty Acid Oxidation by Respirometry
This method measures the rate of oxygen consumption by isolated mitochondria in the presence of fatty acid substrates.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration Medium: 110 mM mannitol, 0.5 mM EGTA, 3 mM MgCl2, 10 mM KH2PO4, 60 mM K-lactobionate, 20 mM taurine, 20 mM HEPES, 0.1% (w/v) BSA, pH 7.1
-
Substrates: Palmitoyl-L-carnitine, Malate, ADP
-
Inhibitors (optional): Etomoxir (CPT1 inhibitor)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of respiration medium to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria (typically 0.1-0.2 mg/mL final concentration) to the chamber.
-
Record the basal respiration rate (State 1).
-
Add malate (e.g., 2 mM final concentration) to provide a source of oxaloacetate for the TCA cycle.
-
Add the fatty acid substrate, such as palmitoyl-L-carnitine (e.g., 5-10 µM final concentration), to initiate fatty acid-driven respiration (State 2).
-
Add a saturating concentration of ADP (e.g., 2.5-5 mM final concentration) to stimulate maximal coupled respiration (State 3).
-
(Optional) After a stable State 3 rate is achieved, add an inhibitor like etomoxir to confirm the dependence of respiration on carnitine palmitoyltransferase I (CPT1).
-
Calculate the oxygen consumption rates (OCR) in pmol O2/s/mg mitochondrial protein for each respiratory state.
Visualizations
The following diagrams illustrate the mitochondrial fatty acid β-oxidation pathway and a typical experimental workflow for its analysis.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Experimental Workflow for Measuring Fatty Acid Oxidation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some aspects of fatty acid oxidation in isolated fat-cell mitochondria from rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of some factors controlling fatty acid oxidation in liver mitochondria of obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 13Z,16Z-Docosadienoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 13Z,16Z-Docosadienoyl-CoA.
Core Safety and Handling Precautions
Long-chain acyl-CoA esters are known to be unstable, with a susceptibility to chemical and enzymatic degradation, particularly hydrolysis of the thioester bond and oxidation of unsaturated acyl chains.[2] Proper handling is crucial to maintain compound integrity and ensure safety.
-
Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[1][3]
-
Ventilation : Conduct all handling and disposal procedures within a well-ventilated area or a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust.[1][3]
-
Handling : When working with solutions, it is recommended to keep all materials on ice to minimize thermal degradation.[2] For unsaturated compounds like this compound, handling under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
-
Spill Management : In case of a spill, absorb the material with a non-combustible absorbent like sand or earth.[1] Collect the absorbed material into a labeled container for proper disposal and prevent it from entering drains or water courses.[1]
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound. The choice of method depends on the quantity of waste and institutional policies.
Method 1: Disposal via Licensed Waste Contractor (Recommended)
This is the most secure and compliant method, particularly for larger quantities or when institutional policy prohibits chemical inactivation.[1][4]
-
Segregation : Collect all waste materials containing this compound, including unused solutions, contaminated labware (pipette tips, tubes), and spill cleanup materials, into a designated and clearly labeled waste container.[1][4] Do not mix with incompatible waste streams.[4]
-
Containerization and Labeling : Use a leak-proof and chemically compatible container.[4] The label must clearly state the full chemical name ("this compound waste"), concentration, and the date waste was first added.[1][4]
-
Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials, until pickup.[1][4]
-
Arrangement for Pickup : Contact your institution's EHS office to schedule a pickup by a licensed chemical waste disposal contractor, ensuring compliance with all local, state, and federal regulations.[1][4]
Method 2: Chemical Inactivation via Alkaline Hydrolysis (For Small Quantities)
For trace amounts, chemical deactivation can render the molecule biologically inactive by hydrolyzing the thioester bond.[1][3] This procedure must be approved by your institution's EHS office prior to implementation.
-
Preparation : In a certified chemical fume hood, place a beaker containing the this compound waste solution on a magnetic stir plate.
-
Alkaline Hydrolysis : While stirring, slowly add a 1 M Sodium Hydroxide (NaOH) solution to the waste. This will facilitate the saponification (hydrolysis) of the thioester bond.[1] Monitor the reaction and allow it to proceed for a sufficient time to ensure complete hydrolysis.
-
Neutralization : After hydrolysis, carefully neutralize the solution by adding 1 M Hydrochloric Acid (HCl) dropwise while continuing to stir.[1] Use a calibrated pH meter or pH indicator strips to bring the solution to a neutral pH range (typically 6-8).[1]
-
Final Disposal : The resulting neutralized solution contains the parent fatty acid, coenzyme A degradation products, and salts.[1] Pending explicit approval from your EHS office, this solution may be eligible for disposal down the drain with a copious amount of water.[1] Otherwise, it must be collected in a labeled hazardous waste container for pickup.[3]
Physicochemical Data
The following table summarizes key properties for this compound and its parent fatty acid. This data is essential for proper handling, storage, and safety assessments.
| Property | This compound | 13Z,16Z-docosadienoic acid |
| Molecular Formula | C43H74N7O17P3S[5] | C22H40O2[6] |
| Molecular Weight | 1086.07 g/mol [5] | 336.6 g/mol [6] |
| IUPAC Name | (13Z,16Z)-Docosadi-13,16-enoyl-CoA | (13Z,16Z)-docosa-13,16-dienoic acid[6] |
| Description | A derivative of Coenzyme A.[5] | A polyunsaturated omega-6 fatty acid.[7] |
| Solubility | Data not readily available; likely soluble in aqueous buffers and some organic solvents. | Soluble in DMF, DMSO, and ethanol; insoluble in water.[7] |
Disposal Workflow
The following diagram outlines the decision-making process for the safe and compliant disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 13Z,16Z-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational handling instructions, and disposal plans for 13Z,16Z-Docosadienoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA esters and biochemical reagents for which detailed hazard information is unavailable.
Core Safety and Handling Precautions
While this compound is a naturally occurring metabolic intermediate, it should be handled with care in its concentrated form within a laboratory setting.[1] The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects against accidental splashes of solutions containing the compound.[2][3] |
| Face Shield | To be worn over safety glasses or goggles | Recommended when handling larger quantities or if there is a significant splash risk.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred.[2][5] | Protects skin from direct contact. Gloves should be inspected before use and changed immediately if contaminated or compromised.[5] |
| Body Protection | Laboratory Coat or Gown | Standard | Prevents contamination of personal clothing.[2][5] |
| Respiratory Protection | Not generally required under normal use | A NIOSH-approved respirator (e.g., N95) may be necessary if generating aerosols or dusts.[2] | Work should be conducted in a well-ventilated area.[6] |
Operational Plan: Step-by-Step Handling and Usage
Adherence to a structured workflow is critical for both experimental success and laboratory safety. The following protocol outlines the general steps for working with this compound, from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound
Experimental Protocols
-
Reagent Preparation : For accurate and reproducible results, the purity of this compound should be assessed, for instance, by using HPLC-UV.[7] To prepare a stock solution, dissolve the compound in a suitable solvent as recommended by the supplier.
-
Spill Management : In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand or earth) and collect it for disposal.[6] Avoid letting the substance enter drains or water courses.[6] Ensure the area is well-ventilated.
Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility. The recommended method for disposing of this compound and any contaminated materials is to treat it as chemical waste.
Step-by-Step Disposal Procedure
-
Segregation : Collect all waste materials contaminated with this compound, including unused solutions, pipette tips, and microfuge tubes, in a designated and clearly labeled waste container.[6][8] Do not mix with other waste streams unless permitted by your institution's guidelines.[8]
-
Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and the approximate concentration if in solution.[6][8]
-
Storage : Store the sealed waste container in a designated, secure satellite accumulation area that is well-ventilated and away from incompatible materials.[8]
-
EHS Pickup : Contact your institution's Environmental Health & Safety (EHS) office to arrange for a scheduled waste pickup.[8] This ensures that the disposal complies with all local, state, and federal regulations.
Disposal Methods to Avoid
| Method | Rationale for Avoidance |
| Drain Disposal | The environmental impact of this compound is unknown. To prevent contamination of waterways, drain disposal is not recommended without explicit approval from your EHS office.[6][8] |
| Regular Trash | Unused or concentrated reagents should not be disposed of in the regular trash. Contaminated labware should be disposed of as chemical waste. |
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. hsa.ie [hsa.ie]
- 4. epa.gov [epa.gov]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
